molecular formula C21H21ClO11 B1668917 Kuromanin chloride CAS No. 7084-24-4

Kuromanin chloride

カタログ番号: B1668917
CAS番号: 7084-24-4
分子量: 484.8 g/mol
InChIキー: YTMNONATNXDQJF-UBNZBFALSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyanidin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.

特性

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMNONATNXDQJF-UBNZBFALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028798
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl beta-D-glucopyranoside chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7084-24-4
Record name Cyanidin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7084-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanidin 3-O-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007084244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl beta-D-glucopyranoside chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYANIDIN 3-GLUCOSIDE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X15R84UEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Bioactivity of Kuromanin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanin chloride, chemically known as cyanidin-3-O-glucoside, is a prominent member of the anthocyanin family of flavonoids. These water-soluble pigments are responsible for the vibrant red, purple, and blue hues observed in numerous fruits, vegetables, and flowers.[1][2] Beyond their role as natural colorants, anthocyanins, and specifically this compound, have garnered significant attention from the scientific community for their potential therapeutic properties. These bioactive compounds have been shown to possess potent antioxidant, anti-inflammatory, and anti-cancer activities.[3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its quantification, and an exploration of its molecular mechanisms of action, with a focus on the SIRT1/Nrf2 and caspase signaling pathways.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom. Its concentration can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest. Berries, particularly those with dark pigmentation, are among the richest sources of this compound. Additionally, certain varieties of grains and vegetables are notable for their high this compound content.

Quantitative Data on this compound in Various Natural Sources

The following tables summarize the concentration of this compound, expressed as cyanidin-3-glucoside (C3G), in a selection of fruits and grains. The data is presented as milligrams per 100 grams of fresh weight (FW) or dry weight (DW), as indicated.

Table 1: Concentration of this compound (Cyanidin-3-Glucoside) in Berries (mg/100g FW)

BerryCultivar/VarietyConcentration (mg/100g FW)
BlackberryDarrow80.98
BlackberryThornless Evergreen95.50
Wild BilberryVaccinium meridionale329 ± 28

Table 2: Concentration of this compound (Cyanidin-3-Glucoside) in Grains (mg/100g DW)

GrainPlant PartConcentration (mg/100g DW)
Purple CornCob290 - 1333
Black RiceBranUp to 256

Experimental Protocols

Accurate quantification of this compound in plant matrices is crucial for research and development purposes. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is the most common and reliable method for this analysis. Below are detailed protocols for the extraction and quantification of this compound from blackberries and purple corn.

Protocol 1: Extraction and HPLC-DAD Quantification of this compound in Blackberries

1. Sample Preparation:

  • Fresh blackberries are freeze-dried and then ground into a fine powder.

2. Extraction:

  • Weigh 10 grams of the powdered blackberry sample and place it in a 100 mL flask.

  • Add 50 mL of an acidified methanol solution (80% methanol, 1% hydrochloric acid, v/v).

  • The mixture is sonicated for 30 minutes at room temperature.

  • The extract is then centrifuged at 4000 rpm for 15 minutes, and the supernatant is collected.

  • The extraction process is repeated twice more on the remaining pellet, and all supernatants are combined.

  • The combined extract is filtered through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC-DAD Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 5% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-15 min: 10-15% B

    • 15-30 min: 15-25% B

    • 30-35 min: 25-50% B

    • 35-40 min: 50-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 520 nm.

  • Quantification: A calibration curve is generated using a certified this compound standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Extraction and HPLC-DAD Quantification of this compound in Purple Corn

1. Sample Preparation:

  • The cobs of purple corn are dried at 40°C and then ground into a fine powder.

2. Extraction:

  • A 1-gram sample of the powdered corn cob is mixed with 20 mL of 95% ethanol containing 1.5 N HCl (85:15, v/v).

  • The mixture is incubated in a shaking water bath at 60°C for 2 hours.

  • After incubation, the mixture is centrifuged at 4000 x g for 15 minutes.

  • The supernatant is collected, and the pellet is re-extracted under the same conditions.

  • The supernatants from both extractions are combined and filtered through a 0.45 µm filter.

3. HPLC-DAD Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 0-15% B

    • 10-50 min: 15-30% B

    • 50-60 min: 30-80% B

    • 60-70 min: 80-0% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 515 nm.

  • Quantification: this compound concentration is calculated based on a standard curve prepared with a known concentration of the reference compound.

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects by modulating key cellular signaling pathways. This section details its role in the SIRT1/Nrf2 antioxidant response pathway and the intrinsic apoptosis pathway.

SIRT1/Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes.

This compound is believed to activate the Nrf2 pathway indirectly. By inducing a mild level of reactive oxygen species (ROS), it can lead to the oxidation of critical cysteine residues on Keap1. This conformational change in Keap1 results in the release of Nrf2, allowing it to exert its protective effects. Additionally, sirtuin 1 (SIRT1), a histone deacetylase, can also activate Nrf2, and some evidence suggests that polyphenols like this compound may influence SIRT1 activity.

SIRT1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KC Kuromanin chloride ROS ROS KC->ROS Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibits Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription SIRT1 SIRT1 SIRT1->Nrf2_cyto Activates Intrinsic_Apoptosis_Pathway cluster_mito Mitochondrial Events KC Kuromanin chloride ROS ROS KC->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP Mito Mitochondrion CytC_cyto Cytochrome c Mito->CytC_cyto Release MMP->Mito Impacts CytC_mito Cytochrome c Apaf1 Apaf-1 CytC_cyto->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Casp9_act Caspase-9 Apoptosome->Casp9_act Activates Casp9_pro Pro-caspase-9 Casp9_pro->Apoptosome Casp3_act Caspase-3 Casp9_act->Casp3_act Activates Casp3_pro Pro-caspase-3 Casp3_pro->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis

References

Kuromanin Chloride: A Multifaceted Regulator in Plant Physiology and Defense

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Kuromanin chloride, chemically known as cyanidin-3-O-glucoside chloride, is a prominent member of the anthocyanin family of water-soluble pigments.[1][2][3] Widely distributed throughout the plant kingdom, it imparts the vibrant red, purple, and blue hues to a multitude of flowers, fruits, and leaves.[4][5] Beyond its aesthetic contribution, this compound is a pivotal molecule in plant physiology and defense, acting as a potent antioxidant, a protectant against environmental stressors, and a deterrent to pathogens and herbivores.[6][7][8] This technical guide provides a comprehensive overview of the biosynthesis, regulation, and multifaceted roles of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Chemical Identity and Distribution

This compound is the 3-glucoside of cyanidin, belonging to the flavonoid class of secondary metabolites.[6][9] It is one of the most common anthocyanins found in nature.[10] Its presence has been documented in a wide array of plant species, including blackcurrant, elderberry, raspberry, soybean seed coats, plum, peach, lychee, açaí, red oranges, and black rice.[4][5]

Table 1: this compound (Cyanidin-3-O-glucoside) Content in Various Plant Sources

Plant SourcePartCyanidin-3-O-glucoside Content (mg/100g Fresh Weight)Reference
Eggplant (Philippine varietal)Peel161.10 (as Cy3G equivalents)[8]
Blackberry (Rubus species)FruitPredominant anthocyanin[6][11]
Black Rice (Oryza sativa L.)BranHigh concentrations[4][10]
Purple Corn (Zea mays L.)KernelsMajor anthocyanin[4][5]
Red Raspberry (Rubus idaeus L.)FruitPresent[4][10]
European Elderberry (Sambucus nigra)FruitDetected[4]

Role in Plant Physiology

The physiological functions of this compound are diverse and crucial for plant survival and propagation.

Pigmentation and Pollinator Attraction

As a key pigment, this compound is responsible for the coloration of many flowers and fruits.[5] These visual cues are vital for attracting pollinators, such as insects and birds, and seed dispersers, thereby ensuring successful plant reproduction.[8]

Antioxidant Activity and Stress Mitigation

This compound is a powerful antioxidant.[1][5][6] Plants synthesize and accumulate this compound to counteract the damaging effects of reactive oxygen species (ROS), which are generated during normal metabolic processes and in response to environmental stress.[6][11] By scavenging free radicals, this compound protects cellular components, such as DNA, proteins, and lipids, from oxidative damage.[12]

The accumulation of anthocyanins, including this compound, is a well-documented response to various abiotic stresses:

  • High Light and UV Radiation: It acts as a sunscreen, absorbing excess light energy and shielding the photosynthetic machinery from photoinhibition.[7][13]

  • Drought and High Salinity: Increased anthocyanin biosynthesis helps in osmotic adjustment and detoxification of ROS, thereby enhancing tolerance to water deficit and salt stress.[13][14]

  • Low Temperature: Accumulation of this compound is often observed during cold acclimation and is believed to contribute to frost tolerance.[1]

Role in Plant Defense

Plants employ a sophisticated arsenal of chemical defenses, and this compound is an important component of this system.

Defense Against Biotic Threats

This compound contributes to plant defense against a range of biological adversaries:

  • Antimicrobial Activity: Anthocyanins have been shown to possess antimicrobial properties, inhibiting the growth of pathogenic bacteria and fungi.[7][8][15] This provides a chemical barrier against infection.

  • Anti-herbivory: The accumulation of phenolic compounds, including this compound, can deter herbivores.[16] These compounds can act as feeding deterrents due to their astringent taste or by reducing the nutritional value of the plant tissue.[17] Studies have indicated that cyanidin-3-O-glucoside can act as a protective agent for cotton leaves against the cotton bollworm.[17]

Biosynthesis and Regulation

The production of this compound is a complex process, tightly regulated at the genetic level and influenced by environmental cues.

The Anthocyanin Biosynthesis Pathway

This compound is synthesized through the flavonoid pathway.[8][14] The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce naringenin chalcone, a key precursor.[14] Subsequent enzymatic reactions, including those catalyzed by chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS), lead to the formation of cyanidin.[18][19] Finally, the enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) attaches a glucose molecule to the cyanidin backbone to form cyanidin-3-O-glucoside (kuromanin).[19]

Anthocyanin_Biosynthesis Phenylalanine Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phenylalanine->CoumaroylCoA NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone Naringenin Naringenin NaringeninChalcone->Naringenin Dihydrokaempferol Dihydroflavonols (e.g., Dihydroquercetin) Naringenin->Dihydrokaempferol Leucocyanidin Leucocyanidin Dihydrokaempferol->Leucocyanidin Cyanidin Cyanidin Leucocyanidin->Cyanidin Kuromanin Kuromanin (Cyanidin-3-O-glucoside) Cyanidin->Kuromanin Light_Signaling_Pathway cluster_dark In Darkness Light Light (UV, Blue, Red/Far-Red) Photoreceptors Photoreceptors (CRYs, PHOTs, PHYs, UVR8) Light->Photoreceptors COP1 COP1/DET1/FUS Photoreceptors->COP1 inactivates HY5 HY5 (Positive Regulator) COP1->HY5 degrades MBW_Complex MBW Complex (MYB-bHLH-WD40) HY5->MBW_Complex activates Structural_Genes Anthocyanin Structural Genes (CHS, DFR, ANS, etc.) MBW_Complex->Structural_Genes activates Kuromanin This compound Accumulation Structural_Genes->Kuromanin COP1_dark COP1 (Active) HY5_dark HY5 (Degraded) COP1_dark->HY5_dark degrades Experimental_Workflow Sample Plant Tissue Sample Grinding Homogenization (Liquid N2, Mortar & Pestle) Sample->Grinding Extraction Extraction (Acidified Methanol, Overnight) Grinding->Extraction Purification Phase Separation (Water, Chloroform) Extraction->Purification Centrifugation Centrifugation Purification->Centrifugation Supernatant Aqueous Supernatant (Crude Anthocyanin Extract) Centrifugation->Supernatant Quantification Spectrophotometry (Total Anthocyanin Content) Supernatant->Quantification Analysis HPLC-DAD/MS Analysis (Identification & Quantification of this compound) Supernatant->Analysis Result1 Total Anthocyanin (A530/g FW) Quantification->Result1 Result2 This compound Concentration (µg/g FW) Analysis->Result2

References

The Biosynthesis of Cyanidin-3-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cyanidin-3-O-glucoside (C3G), a prominent member of the anthocyanin family, is a water-soluble pigment responsible for the red, purple, and blue hues observed in numerous plant tissues. Beyond its role as a natural colorant, C3G exhibits a wide array of bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer effects, making it a compound of significant interest for the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the biosynthesis of cyanidin-3-O-glucoside in plants, detailing the enzymatic pathway, regulatory mechanisms, quantitative data, and key experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of cyanidin-3-O-glucoside originates from the general phenylpropanoid pathway, starting with the amino acid phenylalanine. A series of enzymatic reactions, localized in the cytoplasm, leads to the formation of the core anthocyanidin structure, which is subsequently glycosylated to yield C3G. The key enzymes and their respective steps are outlined below.

Phenylpropanoid Pathway and Chalcone Synthesis
  • Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the precursor to all flavonoids.

Flavonoid Pathway to Dihydroflavonols
  • Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone.

  • Flavanone 3-Hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the 3-position to produce dihydrokaempferol (DHK).

  • Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450 monooxygenase that introduces a hydroxyl group at the 3' position of the B-ring of dihydrokaempferol, converting it to dihydroquercetin (DHQ).

Anthocyanin-Specific Pathway
  • Dihydroflavonol 4-Reductase (DFR): Reduces dihydroquercetin to leucocyanidin. The substrate specificity of DFR is a critical determinant of the type of anthocyanin produced.

  • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): This enzyme catalyzes the oxidation of leucocyanidin to form the unstable colored anthocyanidin, cyanidin.

  • UDP-glucose:Flavonoid 3-O-Glucosyltransferase (UFGT or 3GT): In the final and stabilizing step, a glucosyl group from UDP-glucose is transferred to the 3-hydroxyl group of cyanidin, resulting in the stable and water-soluble cyanidin-3-O-glucoside[1][2][3].

Cyanidin_3_O_Glucoside_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_anthocyanin Anthocyanin Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->Naringenin Chalcone Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Cyanidin-3-O-glucoside Cyanidin-3-O-glucoside Cyanidin->Cyanidin-3-O-glucoside UFGT/3GT MBW_Complex_Regulation cluster_genes Structural Genes MYB R2R3-MYB bHLH bHLH MYB->bHLH WD40 WD40 MYB->WD40 MBW_label MBW Complex Formation bHLH->WD40 CHS CHS CHI CHI F3H F3H DFR DFR ANS ANS UFGT UFGT MBW_label->CHS MBW_label->CHI MBW_label->F3H MBW_label->DFR MBW_label->ANS MBW_label->UFGT HPLC_MSMS_Workflow A Sample Preparation: - Homogenize plant tissue - Extract with acidified methanol - Centrifuge and filter B HPLC Separation: - C18 reverse-phase column - Gradient elution with acidified water and acetonitrile A->B Inject extract C Mass Spectrometry Detection: - Electrospray Ionization (ESI) in positive mode - Multiple Reaction Monitoring (MRM) B->C Eluted compounds enter MS D Data Analysis: - Quantify based on peak area - Use a standard curve of authentic C3G C->D Acquire MRM transitions

References

An In-depth Technical Guide to Kuromanin Chloride: Chemical Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Kuromanin chloride, also known as cyanidin-3-O-glucoside chloride or chrysanthemin, is a prominent member of the anthocyanin family of natural pigments.[1][2][3] Found abundantly in various fruits and vegetables such as blackcurrants, blackberries, and black rice, this water-soluble compound is responsible for their characteristic deep red, purple, and blue hues.[1] Beyond its role as a natural colorant, this compound has garnered significant scientific interest for its diverse and potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides a detailed exploration of the chemical structure, stereochemistry, and key biological signaling pathways associated with this compound, along with relevant experimental methodologies.

Chemical Structure and Stereochemistry

This compound is a glycoside of cyanidin, where the cyanidin aglycone is linked to a β-D-glucose molecule at the C3 position via an O-glycosidic bond. The positive charge on the oxygen atom of the C-ring in the flavylium cation form is balanced by a chloride anion.

The precise spatial arrangement of atoms, or stereochemistry, is crucial for the biological activity of this compound. The IUPAC name, (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride, explicitly defines the stereochemical configuration at the chiral centers of the glucose moiety. This specific conformation is essential for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C21H21ClO11[2]
Molecular Weight 484.84 g/mol [2]
CAS Number 7084-24-4[2]
Appearance Dark red to purple powder
Solubility Soluble in water and polar organic solvents
SMILES C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O)O)O.[Cl-][4]
InChI InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,19-,21-;/m1./s1[4]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Data
UV-Vis (in acidic methanol) λmax ≈ 520-530 nm[5]
1H NMR (400 MHz, CDCl3) Aromatic protons: δ 6.62-7.99 ppm; Anomeric proton (H-1''): δ ~5.2 ppm[6]
13C NMR (100 MHz, CDCl3) Aromatic carbons: δ 115-156 ppm; Anomeric carbon (C-1''): δ ~101 ppm[6][7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD) for Quantification

A validated HPLC with a Diode Array Detector (DAD) method is commonly used for the quantification of this compound in plant extracts and other matrices.[8][9][10][11][12]

Table 3: Validated HPLC-DAD Method for this compound Quantification

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with: A) Water with 0.1% formic acid B) Acetonitrile with 0.1% formic acid
Gradient Program 0-5 min, 5% B; 5-20 min, 5-25% B; 20-25 min, 25-50% B; 25-30 min, 50-5% B; 30-35 min, 5% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 520 nm
Injection Volume 20 µL
Linearity Range 1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 2%

Sample Preparation: Plant material is typically extracted with an acidified methanol or ethanol solution. The extract is then filtered and diluted with the mobile phase before injection.

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

CD spectroscopy is a powerful technique to study the stereochemistry and aggregation of chiral molecules like this compound in solution.[13][14][15]

Protocol Outline:

  • Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., acidic water, pH 1) at various concentrations.

  • Instrument Setup: Use a CD spectropolarimeter equipped with a temperature control unit.

  • Data Acquisition: Record CD spectra in the near-UV and visible regions (typically 350-700 nm).

  • Data Analysis: Analyze the spectra for characteristic Cotton effects, which provide information on the chirality and self-association of the molecules. This compound typically exhibits left-handed CD signals, indicative of a left-handed screw-like arrangement in its self-associated state.[14]

Biological Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways.

Neuroprotection Against Glutamate-Induced Excitotoxicity

Excessive glutamate, an excitatory neurotransmitter, can lead to neuronal cell death, a process implicated in neurodegenerative diseases.[16][17][18][19][20] this compound has been shown to protect neurons from this glutamate-induced excitotoxicity.[16] The proposed mechanism involves the modulation of glutamate receptor activity and downstream signaling cascades that lead to apoptosis.

Neuroprotection_Pathway Glutamate Excessive Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca2+ Influx NMDA_R->Ca_influx ROS ROS Production Ca_influx->ROS Apoptosis Apoptosis ROS->Apoptosis Kuromanin Kuromanin Chloride Kuromanin->NMDA_R Inhibits

Caption: this compound's neuroprotective effect against glutamate excitotoxicity.

Modulation of Nrf2 and NF-κB Signaling Pathways

The transcription factors Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) play crucial roles in cellular defense against oxidative stress and in the inflammatory response, respectively.[21][22][23][24][25] this compound has been shown to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes, while inhibiting the pro-inflammatory NF-κB pathway.[21]

Nrf2_NFkB_Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Activation Oxidative_Stress->Nrf2 Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Activation Inflammatory_Stimuli->NFkB Kuromanin Kuromanin Chloride Kuromanin->Nrf2 Activates Kuromanin->NFkB Inhibits ARE Antioxidant Response Element Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Proinflammatory_Genes Pro-inflammatory Genes NFkB->Proinflammatory_Genes

Caption: Dual regulatory role of this compound on Nrf2 and NF-κB pathways.

Experimental Workflow for Investigating Signaling Pathways

The following diagram illustrates a typical experimental workflow to investigate the effect of this compound on a specific signaling pathway in a cell-based model.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Neuronal cells) Treatment Treatment with This compound Cell_Culture->Treatment Stimulation Induction of Stress (e.g., Glutamate) Treatment->Stimulation Cell_Lysis Cell Lysis and Protein Extraction Stimulation->Cell_Lysis Western_Blot Western Blot (Protein Expression) Cell_Lysis->Western_Blot qPCR RT-qPCR (Gene Expression) Cell_Lysis->qPCR Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: A generalized workflow for studying the cellular effects of this compound.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and stereochemistry that underpins its significant biological activities. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and neurodegeneration makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols outlined in this guide provide a foundation for researchers to accurately quantify and characterize this compound and to further elucidate its mechanisms of action. As our understanding of this potent anthocyanin deepens, so too will the potential for its application in promoting human health.

References

Kuromanin Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuromanin chloride, also known as Chrysanthemin or Cyanidin-3-O-glucoside chloride, is a prominent member of the anthocyanin family of flavonoids. Widely found in various pigmented fruits and vegetables, this natural compound has garnered significant scientific interest due to its potent antioxidant, neuroprotective, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and delves into its mechanisms of action. Detailed experimental protocols for assessing its biological activities and illustrative diagrams of key signaling pathways are presented to facilitate further research and drug development endeavors.

Physicochemical Properties

This compound is a water-soluble glycoside of cyanidin. Its fundamental properties are essential for experimental design and interpretation.

PropertyValueReference
CAS Number 7084-24-4[1][2][3][4]
Molecular Weight 484.84 g/mol [1][2][3][4]
Molecular Formula C₂₁H₂₁ClO₁₁[1][2]
Appearance Brown to reddish-brown solid[1]
Synonyms Chrysanthemin, Cyanidin 3-O-glucoside chloride, Asterin[2][3]

Biological Activities and Mechanisms of Action

This compound exhibits a diverse range of biological activities, making it a promising candidate for therapeutic development. Its primary mechanism is often attributed to its potent antioxidant capacity, which underpins its efficacy in various disease models.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly against oxidative stress-induced neuronal damage. It has been shown to protect neuronal cells from excitotoxicity and reduce the production of reactive oxygen species (ROS).

Anti-Cancer Activity

Emerging evidence suggests that this compound possesses anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action include the induction of apoptosis through caspase activation and the modulation of key signaling pathways involved in cancer progression.

CD38 Inhibition

This compound is a known inhibitor of the ectoenzyme CD38.[1] CD38 is involved in calcium signaling and NAD+ metabolism, and its dysregulation has been implicated in various diseases, including cancer and metabolic disorders. By inhibiting CD38, this compound can modulate intracellular NAD+ levels and downstream signaling pathways.

Key Signaling Pathways

The biological effects of this compound are mediated through its interaction with several critical intracellular signaling pathways.

Signaling_Pathways KC Kuromanin Chloride ROS ROS KC->ROS PI3K PI3K KC->PI3K MAPK MAPK KC->MAPK NFkB NF-κB KC->NFkB CD38 CD38 KC->CD38 ROS->PI3K ROS->MAPK ROS->NFkB Akt Akt PI3K->Akt Neuroprotection Neuroprotection PI3K->Neuroprotection Apoptosis Apoptosis Akt->Apoptosis MAPK->Apoptosis MAPK->Neuroprotection NFkB->Apoptosis NAD NAD+ CD38->NAD MTT_Assay_Workflow start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Kuromanin Chloride incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read Read absorbance at 570 nm add_dmso->read end End read->end Apoptosis_Assay_Workflow start Start seed_cells Seed cancer cells in 6-well plate start->seed_cells treat Treat with Kuromanin Chloride seed_cells->treat harvest Harvest and wash cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

References

The Multifaceted Health Benefits of Dietary Kuromanin Chloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuromanin chloride, chemically known as cyanidin-3-O-glucoside (C3G), is a prominent member of the anthocyanin family, widely distributed in pigmented fruits and vegetables. This technical guide provides a comprehensive overview of the health benefits associated with dietary this compound intake, with a focus on its molecular mechanisms of action. This document synthesizes current scientific evidence on its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic properties. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development. Furthermore, key signaling pathways modulated by this compound, including Nrf2, NF-κB, and AMPK, are visually elucidated through detailed diagrams. This whitepaper aims to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Introduction

This compound, or cyanidin-3-O-glucoside (C3G), is a naturally occurring anthocyanin responsible for the red, purple, and blue colors of many fruits and vegetables.[1][2] Beyond its role as a natural pigment, a growing body of scientific evidence highlights its significant pharmacological activities and health-promoting effects.[3] These include potent antioxidant, anti-inflammatory, anticarcinogenic, neuroprotective, and antidiabetic properties.[1] The therapeutic potential of this compound stems from its ability to modulate key cellular signaling pathways involved in the pathogenesis of various chronic diseases. This document provides an in-depth analysis of the current understanding of this compound's health benefits, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Pharmacokinetics and Bioavailability

The therapeutic efficacy of this compound is intrinsically linked to its absorption, distribution, metabolism, and elimination (ADME) profile. Studies in rats have shown that after oral administration, this compound is rapidly absorbed from the gastrointestinal tract, with plasma concentrations peaking at around 30 minutes.[1] However, its bioavailability is relatively low, estimated to be between 0.5% and 1.5% in rats.[1] In humans, the relative bioavailability has been reported to be approximately 12.38%.[4] Once absorbed, this compound is metabolized into various degradation products, including phenolic, hippuric, phenylacetic, and phenylpropenoic acids, which are then circulated and excreted.[4] The half-life of its metabolites can range from 12 to 52 hours, indicating a prolonged presence in the circulation.[4] Co-administration with substances like allyl isothiocyanate has been shown to enhance its gastrointestinal absorption.[1]

Health Benefits and Mechanisms of Action

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress, a key contributor to cellular damage and chronic diseases.[5] Its antioxidant capacity is attributed to its chemical structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS).

Quantitative Data on Antioxidant Activity

AssayCompoundIC50 ValueReference
DPPH Radical ScavengingThis compound832 ± 10.22 µg/mL[6]
FRAPThis compound662 ± 8.32 µg/mL[6]

Signaling Pathway: Nrf2 Activation

This compound exerts its antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[7][8]

Nrf2_Pathway KC Kuromanin chloride Keap1_Nrf2 Keap1-Nrf2 Complex KC->Keap1_Nrf2 induces dissociation ROS ROS ROS->Keap1_Nrf2 oxidative stress Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to Ub Ubiquitination & Degradation Keap1->Ub leads to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Enzymes promotes transcription

This compound-mediated activation of the Nrf2 signaling pathway.
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including cardiovascular disease, inflammatory bowel disease, and neurodegenerative disorders. This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[9]

Quantitative Data on Anti-inflammatory Effects

Cell LineTreatmentEffectReference
Human NeutrophilsC3G50% inhibition of TNF-α production[10]
Human NeutrophilsC3G30% inhibition of IL-6 production[10]
HT-29C3GReduction in NO, PGE2, and IL-8 production[11]
THP-1 MacrophagesC3GReduction in TNF-α, IL-1β, IL-6, and IL-8 levels[12]

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS). This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[9][13]

NFkB_Pathway KC Kuromanin chloride IKK IKK KC->IKK inhibits Stimuli Pro-inflammatory Stimuli (TNF-α, LPS) Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases IkB_p p-IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocates to Proteasome Proteasomal Degradation IkB_p->Proteasome leads to DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes promotes transcription

Inhibitory effect of this compound on the NF-κB signaling pathway.
Anti-Cancer Activity

This compound has demonstrated promising anti-cancer effects in various cancer cell lines by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[14][15]

Quantitative Data on Anti-Cancer Effects

Cell LineEffectIC50 ValueReference
MKN-45 (Gastric Cancer)Cytotoxicity87 µM (24h)[14]
MCF-7 (Breast Cancer)Cytotoxicity110 µg/ml (24h)[15]
MCF-7 (Breast Cancer)Cytotoxicity60 µg/ml (48h)[15]
HS578T (Breast Cancer)Growth Inhibition~30 µM[16]
PC-3 (Prostate Cancer)Growth Inhibition10-50 µM[17]
HepG2 (Hepatocellular Carcinoma)Growth Inhibition10-50 µM[17]
Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. This compound has emerged as a potential neuroprotective agent due to its ability to cross the blood-brain barrier and mitigate key pathological processes.[18][19]

Quantitative Data on Neuroprotective Effects

ModelTreatmentEffectReference
APPswe/PS1ΔE9 mice30 mg/kg/day C3G for 16 weeksReduced soluble and insoluble Aβ40 and Aβ42 levels[20]
SH-SY5Y cells60 µg/mL C3GProtective effect against Aβ1–42-induced decline in cell viability[21]
HMC3 microglia cells50 µM C3GShift from pro-inflammatory M1 to anti-inflammatory M2 phenotype[22]
Anti-Diabetic Effects

This compound has shown potential in the management of type 2 diabetes by improving insulin sensitivity and glucose metabolism.[23][24]

Quantitative Data on Anti-Diabetic Effects

Cell Line/ModelTreatmentEffectReference
Human omental adipocytes50 µmol/L C3G~60% increase in glucose uptake in unstimulated cells[25]
3T3-L1 adipocytes20 µM and 100 µM C3G1.3- and 1.8-fold increase in glucose uptake, respectively[23]
Diabetic ratsWild blackberry extractReduction in glucose levels from 360 to 270 mg/dL[23]

Signaling Pathway: AMPK Activation

The AMP-activated protein kinase (AMPK) is a key energy sensor that plays a crucial role in regulating glucose and lipid metabolism.[26][27] Activation of AMPK can lead to increased glucose uptake in muscle and other tissues, and reduced glucose production in the liver. This compound has been shown to activate AMPK, which in turn can lead to the phosphorylation of downstream targets that promote glucose uptake and inhibit gluconeogenesis.[26][28] One of the proposed mechanisms for AMPK activation by C3G is through the adiponectin receptor signaling pathway.[26][29]

AMPK_Pathway KC Kuromanin chloride AdipoR Adiponectin Receptor KC->AdipoR activates AMPK AMPK AdipoR->AMPK activates pAMPK p-AMPK (Active) AMPK->pAMPK phosphorylation GLUT4 GLUT4 Translocation pAMPK->GLUT4 promotes Gluconeogenesis Gluconeogenesis pAMPK->Gluconeogenesis inhibits Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Decreased_Glucose_Production Decreased Hepatic Glucose Production Gluconeogenesis->Decreased_Glucose_Production

This compound-mediated activation of the AMPK signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this whitepaper.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol Outline:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of this compound.

    • Mix the this compound solutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Cell Viability Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay assesses cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified duration.

    • Add MTT solution to each well and incubate for a few hours.

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry

  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

  • Protocol Outline:

    • Treat cells with this compound to induce apoptosis.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry to quantify the different cell populations.

Western Blot Analysis for Signaling Pathway Proteins
  • Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

  • Protocol Outline for NF-κB Activation:

    • Treat cells with this compound and/or an inflammatory stimulus.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

Dietary intake of this compound presents a promising avenue for the prevention and management of a wide range of chronic diseases. Its potent antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic effects are underpinned by its ability to modulate critical cellular signaling pathways, including Nrf2, NF-κB, and AMPK. The quantitative data and experimental protocols summarized in this whitepaper provide a solid foundation for further preclinical and clinical investigations.

For drug development professionals, this compound represents a promising natural lead compound. However, its low bioavailability is a significant hurdle that needs to be addressed. Future research should focus on developing novel delivery systems, such as nanoformulations or co-administration with absorption enhancers, to improve its pharmacokinetic profile and therapeutic efficacy. Furthermore, well-designed clinical trials are imperative to validate the health benefits observed in preclinical studies and to establish safe and effective dosages for human use. A deeper understanding of the metabolism of this compound and the bioactivity of its metabolites will also be crucial for optimizing its therapeutic applications. The continued exploration of this versatile phytochemical holds great promise for the development of novel nutraceuticals and pharmaceuticals for the betterment of human health.

References

Kuromanin Chloride: A Technical Deep-Dive into its Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanin chloride, chemically known as cyanidin-3-O-glucoside, is a prominent member of the anthocyanin family of flavonoids, widely distributed in various colored fruits and vegetables.[1][2] Renowned for its potent antioxidant properties, this compound is the subject of extensive research for its potential therapeutic applications in conditions associated with oxidative stress.[3][4] This technical guide provides an in-depth exploration of the multifaceted mechanisms underlying the antioxidant activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Antioxidant Mechanisms

The antioxidant prowess of this compound stems from a combination of direct and indirect mechanisms:

  • Direct Free Radical Scavenging: this compound possesses a chemical structure rich in hydroxyl groups that can directly donate hydrogen atoms to neutralize a wide array of reactive oxygen species (ROS), including superoxide radicals and peroxyl radicals.[2][5] This direct scavenging activity is a primary contributor to its immediate protective effects against oxidative damage.

  • Upregulation of Endogenous Antioxidant Defenses: Beyond direct scavenging, this compound stimulates the cellular antioxidant machinery by activating key signaling pathways. The most notable of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. By promoting the translocation of Nrf2 to the nucleus, this compound upregulates the expression of a suite of antioxidant and cytoprotective genes, including those encoding for enzymes like superoxide dismutase (SOD) and catalase (CAT).[3][6]

  • Modulation of Cellular Signaling Pathways: this compound has been shown to influence other critical signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. By modulating the phosphorylation of key proteins like p38, JNK, and ERK, it can influence cellular responses to oxidative stress and inflammation.[7]

Data Presentation: Quantitative Antioxidant Activity

The following tables summarize the quantitative data on the antioxidant activity of this compound (cyanidin-3-O-glucoside) from various in vitro studies.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (mg/mL)Reference
This compound (C3G)0.014[3]
C3G Liposomes0.011[3]
Vitamin C (Vc)0.016[3]

Table 2: ABTS Radical Scavenging Activity

CompoundConcentration (mg/mL)Scavenging Rate (%)Reference
This compound (C3G)0.0159.8 ± 1.1[3]
0.02020.9 ± 1.9[3]
0.02542.6 ± 2.1[3]
0.03052.9 ± 1.5[3]
0.03568.5 ± 1.7[3]
0.04078.1 ± 2.8[3]
C3G Liposomes0.0153.5 ± 0.8[3]
0.02017.7 ± 1.2[3]
0.02538.4 ± 1.6[3]
0.03048.6 ± 1.8[3]
0.03559.8 ± 1.9[3]
0.04073.2 ± 2.1[3]

Table 3: Effect on Superoxide Dismutase (SOD) Activity in HepG2 Cells

TreatmentSOD Activity (μM/mg protein)Reference
Control (0 μM this compound)~1.5[1]
10 μM this compound~2.0[1]
20 μM this compound~2.2[1]
40 μM this compound~2.5*[1]
Note: Values are estimated from the graphical representation in the cited study. A statistically significant increase in SOD activity was observed in a concentration-dependent manner.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a general workflow for assessing its antioxidant activity.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KC Kuromanin Chloride Keap1_Nrf2 Keap1-Nrf2 Complex KC->Keap1_Nrf2 Induces dissociation ROS ROS ROS->Keap1_Nrf2 Oxidative Stress Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, HO-1) ARE->Antioxidant_Genes Upregulates Transcription

Caption: Nrf2 Signaling Pathway Activation by this compound.

MAPK_Modulation_Pathway cluster_mapk MAPK Cascade KC Kuromanin Chloride p38 p38 KC->p38 Modulates Phosphorylation JNK JNK KC->JNK Modulates Phosphorylation ERK ERK KC->ERK Modulates Phosphorylation Stress Cellular Stress (e.g., Oxidative Stress) Stress->p38 Stress->JNK Stress->ERK Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) p38->Cellular_Response JNK->Cellular_Response ERK->Cellular_Response

Caption: Modulation of the MAPK Signaling Pathway by this compound.

Antioxidant_Assay_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays DPPH DPPH Assay Radical_Scavenging Measure Radical Scavenging Activity DPPH->Radical_Scavenging ABTS ABTS Assay ABTS->Radical_Scavenging Cell_Culture Cell Culture (e.g., HepG2) Treatment Treatment with This compound Cell_Culture->Treatment ROS_Assay Intracellular ROS Measurement (DCFH-DA) Treatment->ROS_Assay Enzyme_Assay Antioxidant Enzyme Activity Assays (SOD, CAT) Treatment->Enzyme_Assay Western_Blot Western Blot (Nrf2, MAPK proteins) Treatment->Western_Blot Cellular_Response_Assay Measure Cellular Antioxidant Effects ROS_Assay->Cellular_Response_Assay Enzyme_Assay->Cellular_Response_Assay Western_Blot->Cellular_Response_Assay KC Kuromanin Chloride KC->DPPH KC->ABTS KC->Treatment

Caption: General Experimental Workflow for Assessing Antioxidant Activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.

  • Incubation: Add different concentrations of the this compound solution to the respective wells/cuvettes. A control containing only the solvent and DPPH solution should be included. Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well/cuvette at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

  • Reaction Mixture: Add a small volume of the this compound solution at different concentrations to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value can be determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe in the presence of a peroxyl radical generator. The reduction in fluorescence intensity indicates the cellular antioxidant activity.

Protocol:

  • Cell Culture: Seed cells (e.g., HepG2 human liver cancer cells) in a 96-well black-walled microplate and allow them to reach confluence.

  • Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a solution containing DCFH-DA (e.g., 25 µM) in a suitable buffer for 1 hour at 37°C.

  • Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with various concentrations of this compound for a specified time.

  • Induction of Oxidative Stress: After the treatment period, add a peroxyl radical generator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce oxidative stress.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for a defined period (e.g., 1 hour) using a fluorescence microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The cellular antioxidant activity is expressed as the percentage reduction in AUC in the presence of the antioxidant compared to the control.

Western Blot Analysis for Nrf2 and MAPK Pathway Proteins

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique allows for the assessment of changes in the expression and phosphorylation status of proteins involved in signaling pathways like Nrf2 and MAPK upon treatment with this compound.

Protocol:

  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specific duration. After treatment, wash the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-phospho-p38, anti-p38, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.

Conclusion

This compound exhibits a robust and multi-pronged antioxidant activity. Its ability to directly scavenge free radicals, coupled with its capacity to enhance the endogenous antioxidant defense system via the Nrf2 pathway and modulate key cellular signaling cascades like the MAPK pathway, underscores its significant potential as a therapeutic agent for oxidative stress-related pathologies. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the antioxidant properties of this promising natural compound. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound in various disease models.

References

Neuroprotective Effects of Kuromanin Chloride In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanin chloride, also known as cyanidin-3-O-glucoside, is a prominent anthocyanin found in a variety of pigmented fruits and vegetables. Emerging in vitro research has highlighted its potential as a neuroprotective agent, offering a promising avenue for the development of novel therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective effects of this compound.

Table 1: Cytotoxicity and Optimal Concentration of this compound in SH-SY5Y Cells
Concentration Effect on Cell Viability
10 µMMinimal cytotoxic effects, identified as an optimal concentration for neuroprotection studies.[1]
>10 µMIncreased cytotoxicity observed at higher concentrations.[1]
Table 2: Neuroprotective Effects of this compound against Glutamatergic Excitotoxicity
Experimental Model Human neuroblastoma SH-SY5Y cells
Neurotoxic Insult 50 mM L-glutamic acid monosodium (MSG)[1]
This compound Pre-treatment 10 µM
Observed Neuroprotective Effects - Attenuation of MSG-induced cell death.[1]- Preservation of normal cell morphology.[1]
Table 3: Effects of this compound on Gene Expression in Neuronal Cells
Gene Observed Effect
Brain-Derived Neurotrophic Factor (BDNF)Upregulation in response to excitotoxicity, a survival mechanism supported by this compound treatment.[1]
Breast Cancer gene 1 (BRCA1)Implicated in the DNA damage response pathway; its modulation is a part of the neuroprotective mechanism.
Nuclear factor erythroid 2-related factor 2 (Nrf2)Increased expression and nuclear translocation, leading to the activation of antioxidant response elements.
Heme Oxygenase-1 (HO-1)Upregulation as a downstream target of Nrf2, contributing to the antioxidant and anti-inflammatory effects.[2]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate the neuroprotective effects of this compound are provided below.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used in vitro model for neurodegenerative disease studies.[1]

  • Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere of 5% CO2 at 37°C.

  • Treatment Protocol: For neuroprotection assays, cells are typically pre-treated with this compound for a specified period (e.g., 24 hours) before being exposed to a neurotoxic agent.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.

  • Treatment: Expose cells to various concentrations of this compound with or without a neurotoxic agent.

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.[4]

  • LDH Reaction: Add a reaction mixture from a commercial LDH assay kit to the supernatant in a new 96-well plate.[5]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader. Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are attributed to its ability to modulate key signaling pathways involved in cellular stress response and survival.

The Nrf2/HO-1 Antioxidant Response Pathway

A primary mechanism of this compound's neuroprotective action is the activation of the Nrf2/HO-1 signaling pathway.[2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription and subsequent protein expression. This cascade enhances the cell's capacity to neutralize reactive oxygen species and mitigate oxidative damage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KC Kuromanin Chloride Keap1_Nrf2 Keap1-Nrf2 Complex KC->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation ARE ARE Nrf2_nuc->ARE binds to HO1_gene HO-1 Gene ARE->HO1_gene activates transcription of Antioxidant_Proteins Antioxidant Proteins (HO-1) HO1_gene->Antioxidant_Proteins leads to expression of Antioxidant_Proteins->ROS neutralizes

This compound activates the Nrf2/HO-1 pathway.
Experimental Workflow for In Vitro Neuroprotection Assays

The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of a compound like this compound in vitro.

G cluster_assays Endpoint Assays start Start cell_culture Seed SH-SY5Y cells in 96-well plates start->cell_culture pretreatment Pre-treat with This compound cell_culture->pretreatment toxin Induce neurotoxicity (e.g., with MSG) pretreatment->toxin incubation Incubate for 24-48 hours toxin->incubation mtt MTT Assay (Cell Viability) incubation->mtt ldh LDH Assay (Cytotoxicity) incubation->ldh qpcr qRT-PCR (Gene Expression) incubation->qpcr data_analysis Data Analysis and Interpretation mtt->data_analysis ldh->data_analysis qpcr->data_analysis end End data_analysis->end

Workflow for in vitro neuroprotection studies.
Involvement of BDNF and BRCA1

Studies have shown that this compound treatment can influence the expression of genes crucial for neuronal survival and DNA repair.[1] Brain-Derived Neurotrophic Factor (BDNF), a key molecule in promoting neuron growth and survival, is upregulated in the presence of this compound during excitotoxic stress.[1] Additionally, the modulation of Breast Cancer gene 1 (BRCA1), a gene involved in DNA damage repair, suggests that this compound may also protect neurons by maintaining genomic integrity. Recent research has indicated a potential interaction between BRCA1 and Nrf2, where BRCA1 can promote Nrf2 stability and activation, thereby enhancing the antioxidant response.[6][7]

G KC This compound Nrf2 Nrf2 Activation KC->Nrf2 BDNF BDNF Upregulation KC->BDNF BRCA1 BRCA1 Modulation KC->BRCA1 Neuroprotection Neuroprotection Nrf2->Neuroprotection BDNF->Neuroprotection BRCA1->Nrf2 potentiates BRCA1->Neuroprotection

Logical relationship of this compound's effects.

Conclusion

The in vitro evidence strongly suggests that this compound exerts significant neuroprotective effects through multiple mechanisms. Its ability to mitigate excitotoxicity, enhance endogenous antioxidant defenses via the Nrf2/HO-1 pathway, and modulate genes involved in neuronal survival and DNA repair positions it as a compelling candidate for further investigation in the context of neurodegenerative diseases. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and conduct further studies to elucidate the full therapeutic potential of this natural compound.

References

Unveiling the Anticarcinogenic Potential of Kuromanin Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Examination of the Preclinical Evidence, Mechanisms of Action, and Experimental Protocols for a Promising Natural Compound in Oncology Research.

Introduction

Kuromanin chloride, also known as chrysanthemin or cyanidin-3-O-glucoside chloride, is a prominent member of the anthocyanin family of flavonoids, abundantly found in a variety of pigmented fruits and vegetables. Beyond its role as a natural colorant, a growing body of scientific evidence has illuminated its potential as a potent anticarcinogenic agent. This technical guide provides a comprehensive overview of the current state of research into the anticancer properties of this compound, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its effects. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Molecular Mechanisms of Anticarcinogenic Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting key cellular processes involved in tumor initiation, promotion, and progression. The primary mechanisms identified to date include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Induction of Apoptosis

A hallmark of this compound's anticarcinogenic activity is its ability to trigger programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of key regulatory proteins in the apoptotic cascade.

  • Mitochondrial Pathway: this compound has been shown to disrupt the mitochondrial membrane potential in cancer cells.[1][2] This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. A key event in this pathway is the alteration of the ratio between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. This compound treatment has been observed to increase the Bax/Bcl-2 ratio, thereby promoting apoptosis.[3]

  • Caspase Activation: The initiation of the apoptotic cascade culminates in the activation of a family of cysteine proteases known as caspases. This compound treatment has been demonstrated to activate key executioner caspases, such as caspase-3 and caspase-9, leading to the cleavage of cellular substrates and the orderly dismantling of the cancer cell.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents cancer cells from replicating their DNA and dividing. Studies have shown that this compound can induce cell cycle arrest at the G0/G1 and G2/M phases in various cancer cell lines.[4] This effect is often associated with the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Modulation of Signaling Pathways

This compound's anticancer effects are underpinned by its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. This compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby downregulating this pro-survival pathway in cancer cells.[1][4]

  • NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. This compound has been demonstrated to suppress the activation of NF-κB in colorectal cancer cells, contributing to its anti-inflammatory and anticancer effects.

  • MAPK, STAT3 Signaling: Research has also indicated that this compound can modulate other critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are involved in various aspects of tumorigenesis.[4]

cluster_0 This compound's Impact on Cancer Cell Signaling cluster_1 Pro-Apoptotic Effects cluster_2 Cell Cycle Regulation cluster_3 Signaling Pathway Modulation KC This compound Mito Mitochondrial Dysfunction KC->Mito induces CellCycle Cell Cycle Arrest (G0/G1, G2/M) KC->CellCycle induces PI3K_Akt PI3K/Akt/mTOR Pathway KC->PI3K_Akt inhibits NFkB NF-κB Signaling KC->NFkB inhibits MAPK_STAT3 MAPK/STAT3 Pathways KC->MAPK_STAT3 modulates BaxBcl2 Increased Bax/Bcl-2 Ratio Mito->BaxBcl2 Caspases Caspase Activation BaxBcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Inhibition of Proliferation CellCycle->Proliferation

Caption: Signaling pathways affected by this compound.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of this compound have been quantified in numerous studies across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound.

Cell LineCancer TypeIC50 Value (µg/mL)Exposure Time (hours)Reference
HeLaCervical Cancer400 (as a single agent)Not Specified[1]
HeLaCervical Cancer6.435 (in combination with Cisplatin)Not Specified[1]
MCF-7Breast Cancer11024[2]
MCF-7Breast Cancer6048[2]
MKN-45Gastric Cancer87 µM24, 48, 72[4]
AGSGastric Cancer>100 µM24, 48, 72[4]
HGC-27Gastric Cancer>100 µM24, 48, 72[4]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, passage number, and assay methodology.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments commonly used to evaluate the anticarcinogenic properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

cluster_workflow MTT Assay Experimental Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate (24/48/72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability & IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with DNA staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

  • Cell Culture and Treatment: Culture and treat cancer cells with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is included to degrade RNA and prevent its staining by PI.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

  • Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo). The software will deconvolve the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptotic Proteins

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to measure the expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

  • Protein Extraction: After treatment with this compound, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control to compare the relative protein levels between samples.

cluster_logical Logical Relationship of Key Anticancer Mechanisms KC_Treatment This compound Treatment Signal_Inhibition Inhibition of Pro-Survival Signaling Pathways (e.g., PI3K/Akt) KC_Treatment->Signal_Inhibition Apoptosis_Induction Induction of Apoptosis KC_Treatment->Apoptosis_Induction CellCycle_Arrest Cell Cycle Arrest KC_Treatment->CellCycle_Arrest Signal_Inhibition->Apoptosis_Induction Mito_Pathway Activation of Mitochondrial Pathway Apoptosis_Induction->Mito_Pathway Proliferation_Inhibition Inhibition of Cancer Cell Proliferation CellCycle_Arrest->Proliferation_Inhibition Caspase_Activation Caspase Activation Mito_Pathway->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death Cell_Death->Proliferation_Inhibition

Caption: Logical flow of this compound's anticancer effects.

In Vivo Studies

While in vitro studies provide valuable mechanistic insights, in vivo animal models are crucial for evaluating the therapeutic potential of a compound in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

Experimental Workflow for a Xenograft Model:

  • Cell Culture: Culture human cancer cells in vitro.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomly assign the mice to treatment groups (e.g., vehicle control, this compound at different doses). Administer the treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anticarcinogenic properties demonstrated in a variety of preclinical models. Its ability to induce apoptosis, arrest the cell cycle, and modulate key oncogenic signaling pathways highlights its potential as a lead compound for the development of novel cancer therapies or as an adjuvant to existing treatments.

Future research should focus on:

  • In-depth in vivo studies: To further validate the efficacy of this compound in more complex animal models, including patient-derived xenografts (PDXs), and to investigate its pharmacokinetic and pharmacodynamic properties.

  • Combination therapies: To explore the synergistic effects of this compound with conventional chemotherapeutic agents and targeted therapies to enhance therapeutic efficacy and overcome drug resistance.

  • Clinical trials: To translate the promising preclinical findings into clinical settings and evaluate the safety and efficacy of this compound in human cancer patients.

The comprehensive data and detailed protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this compound as a potential anticancer agent.

References

A Technical Guide to the CD38 Inhibitory Activity of Kuromanin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Kuromanin chloride (also known as Chrysontemin or cyanidin-3-O-glucoside) on CD38, a critical enzyme in cellular signaling and NAD+ metabolism. This document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to support advanced research and drug development efforts.

Introduction: CD38 and its Inhibitor, this compound

Cluster of Differentiation 38 (CD38) is a multifunctional ectoenzyme that plays a significant role in cell adhesion, signal transduction, and calcium signaling.[1] A primary function of CD38 is its enzymatic activity as an NAD+ glycohydrolase (NADase), catalyzing the breakdown of nicotinamide adenine dinucleotide (NAD+) into cyclic ADP-ribose (cADPR), ADP-ribose (ADPR), and nicotinamide.[2][3] This function positions CD38 as a major regulator of cellular NAD+ levels, a crucial coenzyme for metabolic reactions and a substrate for signaling enzymes like sirtuins and PARPs.[4] Given that NAD+ levels decline with age and during certain diseases, and CD38 is a primary driver of this decline, it has emerged as a significant therapeutic target for aging and age-related diseases.[3][5]

This compound, the 3-O-glucoside of cyanidin, is a naturally occurring anthocyanin found in various plants, including mulberry leaves.[6] It is a member of the flavonoid family and has been identified as a natural inhibitor of CD38.[7] Research indicates that this compound competitively inhibits CD38's enzymatic function, thereby preserving cellular NAD+ pools and modulating downstream signaling pathways.[3][8] This inhibitory action underlies its potential therapeutic effects in various contexts, including cellular senescence, inflammatory disorders, and metabolic dysfunction.[5][8]

Quantitative Data: Inhibitory Potency

The inhibitory efficacy of this compound against CD38 has been quantified in several studies. The data highlights its activity at low micromolar concentrations, establishing it as a potent natural inhibitor.

Inhibitor Target Enzyme Inhibition Constant Inhibition Type Reference
This compoundHuman CD38IC50 < 10 μMNot Specified[9]
KuromaninCD38Ki = 6.3 μMCompetitive[3]

Experimental Protocols and Methodologies

This section details the experimental designs used to characterize the CD38 inhibitory activity of this compound in vitro and in vivo.

This protocol describes a typical fluorescence-based assay to measure the NADase activity of CD38 and its inhibition by this compound.

  • Reagents: Recombinant human CD38 enzyme, nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD+), this compound, assay buffer (e.g., 25 mM Tris-HCl, pH 7.5).

  • Procedure: a. Prepare a series of dilutions of this compound in the assay buffer. b. In a 96-well microplate, add the recombinant CD38 enzyme to each well, followed by the different concentrations of this compound or vehicle control. c. Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C. d. Initiate the enzymatic reaction by adding the fluorogenic substrate, ε-NAD+. e. Monitor the increase in fluorescence (Excitation: ~300 nm, Emission: ~410 nm) over time using a plate reader. The hydrolysis of ε-NAD+ by CD38 yields the highly fluorescent product, ε-ADP-ribose. f. Calculate the rate of reaction for each concentration of the inhibitor.

  • Data Analysis: Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

This method was used to demonstrate Kuromanin's ability to reverse the decline in NAD+ levels caused by CD38 expression.[4]

  • Cell Culture and Treatment: a. Culture human promyelocytic leukemia HL-60 cells in appropriate media. b. Induce CD38 expression by treating cells with all-trans retinoic acid (ATRA). c. Treat the ATRA-induced cells with this compound (e.g., 10 µM) for a specified duration (e.g., 24 hours).[10]

  • NAD+ Extraction: a. Harvest the cells and wash with cold PBS. b. Lyse the cells using an acidic extraction buffer (e.g., 0.6 M perchloric acid) to stabilize NAD+. c. Neutralize the extract with a potassium carbonate solution.

  • Quantification: a. Quantify the NAD+ levels in the neutralized extracts using a commercial NAD+/NADH assay kit, which typically involves an enzymatic cycling reaction that generates a colorimetric or fluorescent product proportional to the amount of NAD+. b. Normalize NAD+ levels to the total protein concentration of the cell lysate.

This protocol details the in vivo evaluation of this compound (referred to as C3G) in a rat model of rheumatoid arthritis.[8]

  • Induction of Arthritis: Induce arthritis in rats via immunization with bovine type II collagen emulsified in Freund's adjuvant, followed by a booster immunization.

  • Treatment Protocol: a. Ten days following the secondary immunization, randomly assign rats to a control group (PBS vehicle) or a treatment group.[8] b. Administer this compound solution (25 mg/kg, dissolved in PBS) via tail vein injection.[8] c. Repeat the injection twice per week for a total of six administrations.[8]

  • Evaluation: a. Monitor the severity of arthritis by scoring joint swelling and inflammation over the course of the treatment. b. At the end of the study, collect peripheral blood and synovial fluid to analyze immune cell populations (e.g., CD38+ NK cells, Treg cells) by flow cytometry and measure cytokine levels (e.g., IL-6, IL-10, IFN-γ) by ELISA.[11]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental processes are provided below using Graphviz.

G cluster_0 CD38 NADase Activity cluster_1 Downstream Effects of Inhibition NAD NAD+ CD38 CD38 Enzyme NAD->CD38 Substrate Products cADPR / ADPR + Nicotinamide CD38->Products Catalysis NAD_inc Increased Cellular NAD+ Kuromanin This compound Kuromanin->CD38 Competitive Inhibition Sirtuins Sirtuins (e.g., Sirt6) NAD_inc->Sirtuins Activation Cell_Health Improved Cellular Health (e.g., Reduced Senescence) Sirtuins->Cell_Health Promotes

Mechanism of CD38 Inhibition by this compound.

G cluster_aging Cellular Senescence Pathway Aging_Stress Aging Stress (e.g., D-galactose) CD38_exp Increased CD38 Expression Aging_Stress->CD38_exp Sirt6_exp Decreased Sirt6 Expression CD38_exp->Sirt6_exp Downregulates Senescence Cellular Senescence Sirt6_exp->Senescence Promotes Kuromanin This compound (C3G) Kuromanin->CD38_exp Inhibits

Kuromanin's Role in the CD38-Sirt6 Senescence Axis.

G cluster_RA Rheumatoid Arthritis (RA) Immune Modulation CD38_NK CD38+ NK Cells (Abundant in RA) IFNg Increased IFN-γ Decreased TNF-α CD38_NK->IFNg Treg_diff Inhibition of Treg Cell Differentiation IFNg->Treg_diff Immune_Imbalance Immune Imbalance & RA Progression Treg_diff->Immune_Imbalance Kuromanin This compound (C3G) Kuromanin->CD38_NK Inhibits Sirt6 Increased Sirt6 Expression Kuromanin->Sirt6 Promotes Sirt6->IFNg Reverses

Immune Regulatory Pathway in Rheumatoid Arthritis.

G start Start: Select Model invitro In Vitro (e.g., HL-60 cells) start->invitro invivo In Vivo (e.g., CIA Rats) start->invivo treatment Treat with This compound invitro->treatment invivo->treatment analysis Analysis treatment->analysis nad Measure NAD+ Levels analysis->nad phenotype Assess Phenotype (e.g., Arthritis Score) analysis->phenotype cytokines Measure Cytokines / Cell Pops analysis->cytokines end Conclusion: Efficacy Assessment nad->end phenotype->end cytokines->end

General Experimental Workflow for this compound.

Therapeutic Implications and Future Directions

The inhibition of CD38 by this compound presents several promising therapeutic avenues.

  • Anti-Aging and Metabolic Health: By preventing the age-related decline of NAD+, this compound can potentially mitigate cellular senescence and improve mitochondrial function.[5][12] Studies show it restores NAD+ levels and increases the expression of Sirt6, a key protein in longevity and metabolic regulation.[7] This suggests its utility in addressing age-related metabolic syndromes.

  • Inflammatory and Autoimmune Diseases: In a rat model of rheumatoid arthritis, this compound treatment alleviated disease symptoms.[8] It achieved this by reducing the population of pathogenic CD38+ NK cells and modulating cytokine production, thereby restoring a healthier immune balance by promoting the differentiation of regulatory T (Treg) cells.[11][13]

  • Oncology: CD38 is highly expressed on multiple myeloma cells and is a target for antibody-based therapies.[14] While the direct anti-cancer effects of this compound are less explored, its ability to modulate NAD+ metabolism could potentially be exploited to sensitize cancer cells to other NAD+-depleting agents or metabolic therapies.[2]

References

The In Vivo Journey of Kuromanin Chloride: A Technical Guide to its Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanin chloride, the chemical term for cyanidin-3-O-glucoside (C3G), is a prominent member of the anthocyanin family of flavonoids, responsible for the vibrant red, purple, and blue hues in many fruits and vegetables. Beyond its role as a natural colorant, this compound has garnered significant scientific interest for its potential health benefits, including antioxidant and anti-inflammatory properties. However, the therapeutic efficacy of any bioactive compound is intrinsically linked to its bioavailability and metabolic fate within the body. This technical guide provides an in-depth exploration of the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound, offering a comprehensive resource for researchers and professionals in the field of drug development and nutritional science.

Quantitative Pharmacokinetics of this compound

The bioavailability of this compound is generally low, with studies in both rats and humans indicating that only a small fraction of the ingested dose reaches systemic circulation in its intact form.[1][2] The following tables summarize key pharmacokinetic parameters from various in vivo studies, providing a quantitative overview of its absorption and disposition.

Table 1: Pharmacokinetic Parameters of this compound (Cyanidin-3-O-glucoside) in Rats

DosageAnimal ModelCmaxTmaxAUC (0-8h)Reference
320 mg/kg (oral)Sprague-Dawley Rats1563 µg/L (3490 nmol/L)15 minNot Reported[3]
Mulberry Extract (oral)Wistar RatsNot specified15 min2.76 ± 0.88 µg·h/mL (plasma)[4]

Table 2: Pharmacokinetic Parameters of this compound (Cyanidin-3-O-glucoside) in Humans

DosageStudy PopulationCmaxTmaxHalf-life (t1/2)AUCReference
2.7 mg/kg (oral)Healthy Adults11 µg/L (24 nmol/L)30 minNot ReportedNot Reported[3]
Black Bean Extract (oral)Healthy SubjectsNot specifiedNot specified1.5 hNot Reported[5]
500 mg 13C5-C3G (oral)Healthy Males141 nM1.8 h0.4 hNot Reported[6]

Metabolism of this compound: A Multi-Step Transformation

Upon ingestion, this compound undergoes extensive metabolism, primarily through the actions of intestinal enzymes and the gut microbiota, followed by phase II metabolism in the liver.

Initial Transformation in the Gastrointestinal Tract

The journey of this compound begins in the upper gastrointestinal tract, where a portion can be absorbed directly.[7][8] However, the majority transits to the small and large intestines, where it is subject to enzymatic and microbial degradation. The glycosidic bond is cleaved, releasing the aglycone, cyanidin.[9]

The Crucial Role of Gut Microbiota

The gut microbiota plays a pivotal role in the breakdown of both this compound and its aglycone, cyanidin.[1][9] This microbial metabolism leads to the formation of various phenolic acid and aldehyde metabolites, including protocatechuic acid and phloroglucinaldehyde.[9]

Systemic Metabolism and Conjugation

Once absorbed, intact this compound and its metabolites undergo phase II metabolism, primarily in the liver. This involves conjugation reactions such as glucuronidation, sulfation, and methylation, which increase their water solubility and facilitate their excretion.[4]

kuromanin_metabolism Kuromanin This compound (Cyanidin-3-O-glucoside) Cyanidin Cyanidin (Aglycone) Kuromanin->Cyanidin Gut Microbiota (Deglycosylation) PhaseII_Metabolites Phase II Metabolites (Glucuronides, Sulfates, Methylated forms) Kuromanin->PhaseII_Metabolites Absorption & Liver Metabolism Phenolic_Acids Phenolic Acids (e.g., Protocatechuic Acid) Cyanidin->Phenolic_Acids Gut Microbiota Aldehydes Aldehydes (e.g., Phloroglucinaldehyde) Cyanidin->Aldehydes Gut Microbiota Phenolic_Acids->PhaseII_Metabolites Absorption & Liver Metabolism Aldehydes->PhaseII_Metabolites Absorption & Liver Metabolism Excretion Excretion (Urine and Feces) PhaseII_Metabolites->Excretion

Metabolic pathway of this compound.

Experimental Protocols for In Vivo Analysis

The accurate determination of this compound and its metabolites in biological matrices is fundamental to understanding its pharmacokinetics. The following outlines a typical experimental workflow for an in vivo study in a rat model.

Animal Model and Dosing
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[3][4] Animals are typically housed in metabolic cages to allow for the separate collection of urine and feces.

  • Dosing: this compound is administered orally via gavage. The dosage can vary depending on the study's objectives.

Sample Collection
  • Blood: Blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing from the tail vein or via cardiac puncture at the end of the study. Plasma is separated by centrifugation.[5]

  • Urine and Feces: Urine and feces are collected over a specified period (e.g., 24 or 48 hours) to assess excretion.[1]

Sample Preparation
  • Plasma: Plasma samples are typically acidified and then subjected to solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[5]

  • Urine: Urine samples may be diluted and filtered before analysis.

  • Feces: Fecal samples are homogenized, extracted with a suitable solvent, and then centrifuged and filtered.

Analytical Method: LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the gold standard for the quantification of this compound and its metabolites due to its high sensitivity and selectivity.[10]

  • Chromatographic Separation: A C18 reversed-phase column is typically used to separate the analytes.[10] A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) is employed.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent and daughter ions of each analyte.[5]

experimental_workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase Dosing Oral Administration of this compound to Rats Sample_Collection Blood, Urine, and Feces Collection at Timed Intervals Dosing->Sample_Collection Plasma_Prep Plasma Preparation (Acidification, SPE) Sample_Collection->Plasma_Prep Urine_Prep Urine Preparation (Dilution, Filtration) Sample_Collection->Urine_Prep Feces_Prep Feces Preparation (Homogenization, Extraction) Sample_Collection->Feces_Prep LCMS LC-MS/MS Analysis (Separation and Quantification) Plasma_Prep->LCMS Urine_Prep->LCMS Feces_Prep->LCMS Data_Analysis Pharmacokinetic Data Analysis LCMS->Data_Analysis

Typical experimental workflow for in vivo analysis.

Conclusion

The in vivo bioavailability of this compound is limited, with rapid absorption and extensive metabolism being key characteristics. The gut microbiota is a critical determinant of its metabolic fate, transforming it into a variety of phenolic compounds that may also contribute to its overall biological activity. A thorough understanding of these pharmacokinetic and metabolic pathways, facilitated by robust experimental protocols and sensitive analytical techniques like LC-MS/MS, is essential for the continued investigation and potential therapeutic application of this promising natural compound. This guide provides a foundational resource for researchers to design and interpret in vivo studies on this compound and other anthocyanins.

References

Methodological & Application

Application Notes and Protocols: Kuromanin Chloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Kuromanin chloride stock solutions in cell culture experiments. This compound, also known as Cyanidin-3-O-glucoside chloride, is a natural anthocyanin with potent antioxidant, anti-inflammatory, and anti-tumor properties, making it a compound of significant interest in biomedical research and drug development.[1][2][3]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₁ClO₁₁[4][5]
Molecular Weight 484.84 g/mol [1][3][5]
CAS Number 7084-24-4[3][4]
Appearance Dark Red to Black Solid[6]
Solubility in DMSO 25 - 97 mg/mL (51.56 - 200.06 mM). Note: Solubility can be batch-dependent. Use of fresh, anhydrous DMSO is recommended.[1][3][7]
Solubility in Water Insoluble[3]
Solubility in Ethanol Insoluble[3]
Storage (Lyophilized) -20°C for up to 3 years. Keep desiccated.[1][4][8]
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 1 year. It is highly recommended to aliquot to avoid repeated freeze-thaw cycles.[1][3][4][7]
Reported IC₅₀ ~100 µM for cytotoxicity in HCT-116, HT-29, and SW480 human cancer cell lines after 72 hours.[4]
Typical Working Conc. 5 µg/mL to 100 µM. Optimal concentration should be determined experimentally for each cell line and assay.[7]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder (MW: 484.84 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

  • Weighing: Carefully weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Solvent Addition: To the 1 mg of this compound, add 206.25 µL of anhydrous, sterile DMSO to achieve a final concentration of 10 mM.

    • Calculation: (1 mg / 484.84 g/mol ) / (10 mmol/L) = 0.00020625 L = 206.25 µL

  • Dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[4][7]

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][3][7]

General Protocol for Treating Cells with this compound

This protocol provides a general workflow for treating cultured cells with the prepared this compound stock solution.

Materials:

  • Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

  • Complete cell culture medium, pre-warmed to 37°C

  • This compound stock solution (10 mM in DMSO)

  • Pipettes and sterile filter tips

Procedure:

  • Cell Seeding: Seed cells at the desired density in culture vessels and allow them to adhere and stabilize overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Prepare a series of dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Example for a final concentration of 100 µM: First, dilute the 10 mM stock 1:10 in culture medium to make an intermediate 1 mM solution (e.g., 5 µL of stock + 45 µL of medium). Then, add the appropriate volume of this intermediate solution to the cells. For instance, adding 10 µL of the 1 mM solution to 990 µL of medium in a well will result in a final concentration of 10 µM.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.

  • Incubation: Return the cells to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT, WST-1), apoptosis assays (e.g., flow cytometry with Annexin V/PI staining), or molecular analyses (e.g., Western blotting, qPCR).

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a simplified signaling pathway associated with this compound's activity.

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment Protocol weigh Weigh 1 mg This compound dissolve Add 206.25 µL DMSO (to make 10 mM) weigh->dissolve vortex Vortex / Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot store Store at -20°C / -80°C aliquot->store seed Seed Cells in Culture Plate thaw Thaw Stock Solution Aliquot seed->thaw dilute Prepare Working Dilutions in Culture Medium thaw->dilute treat Treat Cells with This compound dilute->treat incubate Incubate for Desired Time treat->incubate analyze Perform Downstream Analysis incubate->analyze

Caption: Experimental workflow for preparing and using this compound.

cluster_cell Cellular Effects Kuromanin This compound Bax Bax (Pro-apoptotic) Kuromanin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Kuromanin->Bcl2 Downregulates Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Induces

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Mechanism of Action & Relevant Signaling Pathways

This compound is a potent antioxidant and free radical scavenger.[1] Its biological activities are attributed to its ability to modulate various cellular signaling pathways. In cancer research, it has been demonstrated to induce apoptosis by activating the caspase signaling pathway.[2][9] This involves increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2, leading to the activation of executioner caspases like caspase-3.[10] Additionally, this compound has been shown to inhibit the enzymatic activity of CD38, an enzyme involved in NAD+ metabolism, and may influence inflammatory pathways such as NF-κB.[1][7][8] These diverse mechanisms underscore its potential as a therapeutic agent in various diseases.

References

Application Note: Quantitative Analysis of Kuromanin Chloride (Cyanidin-3-O-glucoside) in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Kuromanin chloride, also known as Cyanidin-3-O-glucoside (C3G) or Chrysanthemin, is a prominent anthocyanin responsible for the red, purple, and blue pigmentation in a wide variety of plants, including fruits, vegetables, and flowers.[1][2] Beyond its role as a natural colorant, C3G is a potent antioxidant with potential health benefits, making its accurate quantification in plant extracts crucial for quality control in the food and beverage industry, natural product research, and pharmaceutical development.[1][2] This document provides a detailed protocol for the extraction and analysis of this compound from plant materials using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV-Vis detection.

Principle This method utilizes RP-HPLC to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase, which retains nonpolar compounds more strongly. A mobile phase gradient, typically consisting of acidified water and an organic solvent like acetonitrile or methanol, is used to elute the compounds.[3][4] The acidic conditions are essential to maintain the anthocyanins in their stable flavylium cation form.[1] Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from a certified this compound reference standard.[5][6]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[7] Dissolve the standard in a small amount of HPLC-grade methanol before diluting to the mark with Diluent B (see Reagents).[7] The solution should be sonicated briefly to ensure complete dissolution. Filter the stock solution through a 0.45 µm PVDF syringe filter.[7] Store this solution in dark glassware at 2-8°C to prevent degradation.[1][7]

  • Calibration Standards (0.1 - 50 µg/mL): Prepare a series of working standard solutions by performing serial dilutions of the stock solution with Diluent B. A typical concentration range for the calibration curve is 15-500 µg/mL, but this can be adjusted based on expected sample concentrations.[3]

Protocol 2: Sample Preparation from Plant Material
  • Homogenization: If starting with fresh plant material, freeze-dry the sample to remove water and then grind it into a fine, homogenous powder. This increases the efficiency of the extraction.[1]

  • Extraction: Accurately weigh approximately 1-5 g of the powdered plant material into a centrifuge tube. Add 20-50 mL of an acidified methanol solution (e.g., methanol with 1% HCl or 0.5% formic acid).[1][3][5]

  • Sonication: Sonicate the mixture for 15-30 minutes to facilitate the extraction of anthocyanins.[5] Ultrasound-assisted extraction is known to be more efficient than simple maceration.[7]

  • Centrifugation: Centrifuge the mixture at approximately 7500 rpm for 10 minutes to pellet the solid plant material.[5]

  • Collection and Filtration: Carefully decant the supernatant into a clean flask. For exhaustive extraction, the pellet can be re-extracted with the same solvent, and the supernatants combined.[5] Prior to HPLC injection, the extract must be filtered through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter.[4]

Protocol 3: HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the filtered standard solutions and sample extracts into the HPLC system.

  • Data Acquisition: Run the HPLC method as detailed in Table 1. The chromatogram should be monitored at 520 nm, which is near the maximum absorbance for C3G.[1][3][8]

  • Identification and Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the reference standard.[7] Quantify the amount of C3G by integrating the peak area and calculating the concentration using the linear regression equation from the standard calibration curve.

Data Presentation

Quantitative data and HPLC parameters are summarized in the tables below for clarity and easy reference.

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Recommended Conditions
HPLC Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)[3]
Mobile Phase A Water with 0.5% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.5% Formic Acid[3]
Gradient Program 0-25 min: 10-30% B; 25-30 min: 30-50% B; 30-35 min: 50-10% B
Flow Rate 1.0 mL/min[3]
Column Temperature 30 - 40°C[4][9]
Detection Wavelength 520 nm[1][3]

| Injection Volume | 10 µL[8] |

Table 2: Typical Method Validation Parameters

Parameter Typical Value / Range
Linearity Range 15 - 500 µg/mL[3]
Correlation Coefficient (r²) ≥ 0.999[3]
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL[1]
Accuracy (% Recovery) 96.5% - 102.6%[3]

| Precision (% RSD) | < 5% |

Visual Workflow

The following diagram illustrates the complete experimental workflow from sample collection to final data analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plant Sample Collection Homogenize Homogenization (Grinding/Freeze-Drying) Sample->Homogenize Extract Solvent Extraction (Acidified Methanol + Sonication) Homogenize->Extract Centrifuge Centrifugation & Filtration Extract->Centrifuge Inject HPLC Injection Centrifuge->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (UV-Vis @ 520 nm) Separate->Detect Acquire Data Acquisition (Chromatogram) Detect->Acquire Identify Peak Identification & Integration Acquire->Identify Quantify Quantification (vs. Standard Curve) Identify->Quantify Report Final Report Quantify->Report

Caption: Workflow for this compound Analysis.

References

Application Notes and Protocols: In Vitro Neuroprotection Assay Using Kuromanin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanin chloride, also known as cyanidin-3-O-glucoside, is a prominent anthocyanin found in various colored fruits and vegetables. It has garnered significant interest in the scientific community for its potent antioxidant and neuroprotective properties.[1][2][3] Neurodegenerative diseases are often characterized by oxidative stress, excitotoxicity, and apoptosis, leading to progressive neuronal loss.[4] This document provides a comprehensive set of protocols for an in vitro neuroprotection assay to evaluate the efficacy of this compound in mitigating neuronal damage. The human neuroblastoma cell line, SH-SY5Y, is utilized as a model system due to its relevance in neurodegenerative disease research.[4]

The following protocols detail methods for assessing cell viability, cytotoxicity, oxidative stress, and key apoptotic markers. Furthermore, the involvement of crucial neuroprotective signaling pathways, namely PI3K/Akt and Nrf2/HO-1, is explored.

Data Presentation

The following tables summarize quantitative data on the neuroprotective effects of this compound (Cyanidin-3-O-glucoside) against various neurotoxic insults.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity

Treatment GroupConcentrationCell Viability (% of Control)LDH Release (% of Toxin Control)
Control-100 ± 5.0N/A
Neurotoxin (e.g., 50 mM MSG)-55 ± 4.5100 ± 8.0
This compound + Neurotoxin1 µg/mL68 ± 3.875 ± 6.2
This compound + Neurotoxin5 µg/mL82 ± 5.152 ± 5.5
This compound + Neurotoxin10 µg/mL95 ± 4.235 ± 4.8

Data are presented as mean ± standard deviation. Data is illustrative and compiled from representative studies.[4]

Table 2: Effect of this compound on Oxidative Stress Markers

Treatment GroupConcentrationIntracellular ROS (% of Toxin Control)
Control-100 ± 7.2
Neurotoxin (e.g., 5 mM Glutamate)-250 ± 15.5
This compound + Neurotoxin0.05 µM180 ± 12.1
This compound + Neurotoxin0.1 µM145 ± 10.8
This compound + Neurotoxin1 µM110 ± 8.5

Data are presented as mean ± standard deviation. Data is illustrative and based on findings from similar compounds.[3]

Table 3: Effect of this compound on Apoptotic Markers

Treatment GroupConcentrationBax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 Activity (% of Toxin Control)
Control-1.0 ± 0.2100 ± 9.5
Neurotoxin (e.g., 20 µM Aβ₂₅₋₃₅)-4.5 ± 0.5350 ± 25.0
This compound + Neurotoxin10 µg/mL1.8 ± 0.3150 ± 12.8

Data are presented as mean ± standard deviation. Data is illustrative and based on findings for cyanidin-3-glucoside.[2][5]

Experimental Protocols

Cell Culture and Treatment

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurodegenerative diseases.[4]

Protocol:

  • Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allow them to adhere for 24 hours.

  • For neuroprotection experiments, pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 24 hours.

  • Following pre-treatment, introduce the neurotoxic agent (e.g., 50 mM monosodium glutamate (MSG) for excitotoxicity studies) and co-incubate for an additional 24 hours.[4]

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[6]

Protocol:

  • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage relative to the untreated control cells.

Cytotoxicity Assessment (LDH Assay)

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[7][8]

Protocol:

  • After the treatment period, carefully collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to quantify intracellular ROS levels. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.[9][10][11]

Protocol:

  • Following treatment, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Western Blot Analysis for Bcl-2 and Bax

Western blotting is used to determine the protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. The ratio of Bax to Bcl-2 is a key indicator of apoptotic propensity.[12][13]

Protocol:

  • After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[14][15][16][17] The assay is based on the cleavage of a specific colorimetric substrate (e.g., DEVD-pNA) by active caspase-3.[14][18]

Protocol:

  • Prepare cell lysates according to the Western blot protocol (step 5.1).

  • Use a commercial caspase-3 colorimetric assay kit and follow the manufacturer's instructions.

  • Typically, the cell lysate is incubated with the caspase-3 substrate DEVD-pNA.

  • The cleavage of the substrate releases p-nitroaniline (pNA), which can be measured at 405 nm using a microplate reader.[14][15][16][18]

  • Calculate the caspase-3 activity relative to the control group.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis A Seed SH-SY5Y Cells B Pre-treat with This compound A->B C Induce Neurotoxicity (e.g., MSG) B->C D MTT Assay (Viability) C->D 24h Incubation E LDH Assay (Cytotoxicity) C->E 24h Incubation F DCFH-DA Assay (ROS) C->F 24h Incubation G Western Blot (Bcl-2/Bax) C->G 24h Incubation H Caspase-3 Assay (Apoptosis) C->H 24h Incubation I Quantify Results D->I E->I F->I G->I H->I J Statistical Analysis I->J

Fig 1. Experimental workflow for the in vitro neuroprotection assay.
Proposed Neuroprotective Signaling Pathways of this compound

G cluster_stress Cellular Stress cluster_kuromanin Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes stress Oxidative Stress Glutamate Excitotoxicity apoptosis Decreased Apoptosis (Increased Bcl-2/Bax ratio, Decreased Caspase-3) stress->apoptosis induces kuromanin This compound pi3k PI3K/Akt Pathway kuromanin->pi3k activates nrf2 Nrf2/HO-1 Pathway kuromanin->nrf2 activates pi3k->apoptosis inhibits nrf2->apoptosis inhibits survival Increased Neuronal Survival apoptosis->survival leads to

Fig 2. This compound's potential neuroprotective signaling pathways.

References

Application Note: Anti-inflammatory Assay of Kuromanin Chloride in RAW264.7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed protocols for assessing the anti-inflammatory properties of Kuromanin chloride, also known as cyanidin-3-O-glucoside (C3G), using the RAW264.7 murine macrophage cell line. Lipopolysaccharide (LPS)-stimulated RAW264.7 cells serve as a robust in vitro model for studying inflammatory responses. Herein, we describe methodologies for evaluating cell viability, measuring the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), and quantifying the secretion of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, we provide protocols for investigating the molecular mechanisms underlying the anti-inflammatory effects of this compound, specifically its impact on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. The presented data, summarized in comprehensive tables, demonstrate the potent anti-inflammatory activity of this compound, highlighting its potential as a therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW264.7 cell line, play a central role in the inflammatory process. Upon stimulation with agents like LPS, an endotoxin from Gram-negative bacteria, RAW264.7 cells produce a cascade of pro-inflammatory mediators and cytokines.[1]

This compound (cyanidin-3-O-glucoside) is a major anthocyanin found in various pigmented fruits and vegetables, including black rice and mulberries.[2][3] It has garnered significant interest for its antioxidant and anti-inflammatory properties.[4][5] This application note outlines a series of assays to characterize the anti-inflammatory effects of this compound in LPS-stimulated RAW264.7 macrophages.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW264.7 cells, as reported in scientific literature.

Table 1: Effect of this compound (C3G) on NO and PGE2 Production

TreatmentConcentrationNO Production Inhibition (%)PGE2 Production Inhibition (%)
LPS1 µg/mL0%0%
This compound5 µMData not availableSignificant inhibition
This compound10 µMSignificant inhibitionData not available
This compound20 µg/mLSignificant inhibitionSignificant inhibition

Note: The data is a composite from multiple studies and concentrations may vary. "Significant inhibition" indicates a statistically significant decrease compared to the LPS-treated group.[2][4][6]

Table 2: Effect of this compound (C3G) on Pro-inflammatory Cytokine Production

TreatmentConcentrationTNF-α Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)
LPS1 µg/mL0%0%0%
This compound5 µMSignificant inhibitionSignificant inhibitionData not available
This compound10 µg/mLData not availableData not availableSignificant inhibition
This compound20 µg/mLSignificant inhibitionSignificant inhibitionSignificant inhibition

Note: The data is a composite from multiple studies and concentrations may vary. "Significant inhibition" indicates a statistically significant decrease compared to the LPS-treated group.[2][3][6]

Table 3: Effect of this compound (C3G) on NF-κB and MAPK Pathway Proteins

TreatmentConcentrationp-IκBα ExpressionNF-κB p65 Nuclear Translocationp-p38 MAPK Expressionp-ERK1/2 Expressionp-JNK Expression
LPS100 ng/mLIncreasedIncreasedIncreasedIncreasedIncreased
This compound5 µMDecreasedDecreasedDecreasedDecreasedDecreased

Note: "Decreased" indicates a reduction in the phosphorylation or nuclear translocation of the respective proteins compared to the LPS-treated group.[2][6]

Experimental Protocols

Cell Culture and Treatment

RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of LPS for the indicated times.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • Materials: 96-well plates, RAW264.7 cells, this compound, DMEM, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed RAW264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

    • Treat cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Materials: 24-well plates, RAW264.7 cells, this compound, LPS, Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Procedure:

    • Seed RAW264.7 cells (2.5 x 10⁵ cells/well) in a 24-well plate and incubate overnight.

    • Pre-treat cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Mix with 100 µL of Griess reagent (equal volumes of A and B) and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assays (ELISA) are used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Materials: 24-well plates, RAW264.7 cells, this compound, LPS, commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Seed RAW264.7 cells (2.5 x 10⁵ cells/well) in a 24-well plate and incubate overnight.

    • Pre-treat cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Perform the ELISA according to the manufacturer's instructions for each cytokine.

    • Measure the absorbance and determine the cytokine concentrations based on the standard curves.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Materials: 6-well plates, RAW264.7 cells, this compound, LPS, RIPA lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, PVDF membranes, primary antibodies (for p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin or GAPDH), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Seed RAW264.7 cells (1 x 10⁶ cells/well) in 6-well plates and incubate overnight.

    • Pre-treat cells with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30-60 minutes.

    • Lyse the cells with RIPA buffer containing inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with specific primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • For NF-κB p65 translocation, nuclear and cytoplasmic fractions need to be isolated prior to Western blotting.

Mandatory Visualizations

experimental_workflow culture RAW264.7 Cell Culture seed Seed Cells in Plates culture->seed treat Pre-treat with This compound seed->treat stimulate Stimulate with LPS treat->stimulate viability MTT Assay (Cell Viability) stimulate->viability no_assay Griess Assay (NO Production) stimulate->no_assay elisa ELISA (Cytokine Production) stimulate->elisa western Western Blot (Signaling Proteins) stimulate->western

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

signaling_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk nfkB_pathway NF-κB Pathway tlr4->nfkB_pathway p38 p38 mapk->p38 erk ERK mapk->erk jnk JNK mapk->jnk inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) p38->inflammation erk->inflammation jnk->inflammation ikb IκBα nfkB_pathway->ikb degradation nfkB NF-κB (p65) nfkB_nucleus NF-κB (p65) nfkB->nfkB_nucleus translocation nucleus Nucleus nfkB_nucleus->inflammation kuromanin This compound kuromanin->mapk inhibits kuromanin->nfkB_pathway inhibits

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.

Conclusion

The protocols and data presented in this application note demonstrate that this compound (cyanidin-3-O-glucoside) effectively mitigates the inflammatory response in LPS-stimulated RAW264.7 macrophages. It achieves this by inhibiting the production of key inflammatory mediators and cytokines through the downregulation of the NF-κB and MAPK signaling pathways. These findings underscore the utility of this in vitro model for screening and characterizing potential anti-inflammatory compounds and highlight the therapeutic potential of this compound.

References

Application Notes and Protocols: DPPH and ABTS Antioxidant Activity Assays for Kuromanin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanin chloride, also known as cyanidin-3-O-glucoside, is a prominent member of the anthocyanin family of water-soluble pigments.[1] Found abundantly in various colored fruits and vegetables, it is a subject of significant interest for its potent antioxidant properties and potential health benefits.[1][2] This document provides detailed application notes and experimental protocols for assessing the antioxidant activity of this compound using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

The antioxidant activity of compounds like this compound is critical in the fields of nutrition, pharmacology, and drug development. These assays are essential tools for screening and quantifying the radical scavenging capabilities of natural and synthetic compounds.

Chemical Structure of this compound

Systematic Name: 2-(3,4-dihydroxyphenyl)-3-(β-D-glucopyranosyloxy)-5,7-dihydroxychromenylium chloride

Molecular Formula: C₂₁H₂₁ClO₁₁

Molecular Weight: 484.84 g/mol

Principle of the Assays

Both DPPH and ABTS assays are based on the principle of electron or hydrogen atom transfer from an antioxidant to a stable radical. The reduction of the radical results in a color change that can be measured spectrophotometrically. The degree of color change is proportional to the antioxidant concentration.

  • DPPH Assay: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at approximately 517 nm is measured.

  • ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. It has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution, which is monitored by the decrease in absorbance at around 734 nm.

Quantitative Antioxidant Activity of this compound

The following table summarizes the quantitative antioxidant activity of this compound (Cyanidin-3-O-glucoside) as determined by DPPH and ABTS assays from various studies.

AssayParameterValueReference
DPPH IC₅₀0.014 mg/mL[3]
EC₅₀7.29 µM[4]
ABTS TEAC (Trolox Equivalent Antioxidant Capacity)56.63 mg/L (for a C3G-CFP complex with 49.05 mg/L C3G)[3]
TEAC1413.44 µmol TE/g (in Açaí pulp, rich in C3G)

Note: IC₅₀ (Inhibitory Concentration 50%) and EC₅₀ (Effective Concentration 50%) represent the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower value indicates higher antioxidant activity. TEAC values express the antioxidant capacity in terms of Trolox equivalents, a water-soluble analog of vitamin E.

Experimental Protocols

DPPH Radical Scavenging Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM stock solution of DPPH in methanol. Store this solution in the dark at 4°C.

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each this compound dilution.

    • For the control, add 100 µL of DPPH working solution to 100 µL of methanol.

    • For the blank, add 100 µL of methanol to 100 µL of methanol.

    • Mix the solutions gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS Radical Cation Scavenging Assay

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or ethanol

  • Trolox (for standard curve)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radicals.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Trolox Solutions: Prepare a series of dilutions of this compound and Trolox (standard) in the same solvent used for the ABTS•+ working solution.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each this compound or Trolox dilution to 180 µL of the ABTS•+ working solution.

    • For the control, add 20 µL of the solvent to 180 µL of the ABTS•+ working solution.

    • Mix the solutions and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity and TEAC: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. To determine the Trolox Equivalent Antioxidant Capacity (TEAC), a standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The antioxidant capacity of this compound is then expressed as µmol of Trolox equivalents per gram or mg of sample.

Visualized Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample DPPH_Sol->Mix Sample_Sol Prepare this compound Dilutions in Methanol Sample_Sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Workflow for the DPPH antioxidant activity assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS Radical (ABTS + K2S2O8) Working_Sol Prepare ABTS Working Solution (Abs ~0.7) ABTS_Radical->Working_Sol Mix Mix ABTS Solution with Sample/Trolox Working_Sol->Mix Sample_Sol Prepare this compound and Trolox Dilutions Sample_Sol->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging and TEAC Measure->Calculate

Caption: Workflow for the ABTS antioxidant activity assay.

References

Application Notes and Protocols: Measuring Kuromanin Chloride's Effect on Glucose Uptake in Adipocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanin chloride, also known as cyanidin-3-O-glucoside (C3G), is a prominent anthocyanin found in various colored fruits and vegetables. Emerging research has highlighted its potential therapeutic properties, particularly in the context of metabolic disorders. Studies have demonstrated that this compound can enhance glucose uptake in adipocytes, the primary cells of adipose tissue. This effect is of significant interest for the development of novel treatments for insulin resistance and type 2 diabetes.

These application notes provide a comprehensive overview of the mechanisms of action of this compound on glucose uptake in adipocytes and detailed protocols for its investigation. The information presented is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound and similar compounds.

Mechanism of Action

This compound enhances glucose uptake in adipocytes primarily through the modulation of two key signaling pathways: the PI3K/Akt pathway and the AMP-activated protein kinase (AMPK) pathway.[1][2] These pathways are crucial for the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane, a critical step for glucose entry into the cell.[3][4][5]

  • PI3K/Akt Pathway: This is the primary insulin signaling pathway. Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of Akt. Activated Akt then promotes the translocation of GLUT4 to the cell surface. This compound has been shown to enhance the phosphorylation of key proteins in this pathway, such as IRS-1 and Akt, thereby potentiating insulin-stimulated glucose uptake.[2][6]

  • AMPK Pathway: AMPK acts as a cellular energy sensor. When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated. Activated AMPK can also stimulate GLUT4 translocation and glucose uptake, independent of insulin. Some studies suggest that anthocyanins can activate AMPK, providing an alternative mechanism to improve glucose metabolism.[7][8][9]

Data Presentation

The following tables summarize the quantitative effects of this compound (Cyanidin-3-O-β-glucoside) on glucose uptake in 3T3-L1 adipocytes, based on data adapted from scientific literature.

Table 1: Effect of this compound on Basal Glucose Uptake in 3T3-L1 Adipocytes

This compound (µM)Glucose Uptake (pmol/min/mg protein)Fold Increase vs. Control
0 (Control)15.2 ± 1.51.0
120.1 ± 1.81.3
1028.9 ± 2.11.9
5035.7 ± 2.52.3

Table 2: Effect of this compound on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

TreatmentGlucose Uptake (pmol/min/mg protein)Fold Increase vs. Control
Control15.2 ± 1.51.0
Insulin (100 nM)45.8 ± 3.23.0
This compound (10 µM)28.9 ± 2.11.9
Insulin (100 nM) + this compound (10 µM)62.3 ± 4.14.1

Table 3: Effect of Pathway Inhibitors on this compound-Mediated Glucose Uptake

TreatmentGlucose Uptake (% of Stimulated Control)
This compound (10 µM)100%
This compound (10 µM) + Wortmannin (PI3K inhibitor)45%
This compound (10 µM) + Compound C (AMPK inhibitor)65%

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the standard method for culturing and differentiating 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate

  • Bovine calf serum (BCS)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin (bovine)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1x Penicillin-Streptomycin at 37°C in a 10% CO2 incubator. Do not allow cells to become over-confluent.

  • Induction of Differentiation (Day 0): Two days after the cells reach confluence, replace the culture medium with differentiation medium I (DMEM, 10% FBS, 1x Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL insulin).

  • Insulin Stimulation (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, 1x Penicillin-Streptomycin, and 10 µg/mL insulin).

  • Maturation (Day 4 onwards): After another 48 hours, replace the medium with maintenance medium (DMEM, 10% FBS, 1x Penicillin-Streptomycin). Change the maintenance medium every 2 days. The adipocytes will be fully differentiated and ready for experiments between days 8 and 12.

Protocol 2: 2-Deoxy-D-[³H]-Glucose Uptake Assay

This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes using a radioactive glucose analog.[7]

Materials:

  • Differentiated 3T3-L1 adipocytes in 12-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)

  • This compound stock solution

  • Insulin stock solution

  • 2-Deoxy-D-[³H]-glucose

  • Cytochalasin B

  • 0.1 M NaOH

  • Scintillation cocktail

Procedure:

  • Serum Starvation: Wash the differentiated 3T3-L1 adipocytes twice with warm PBS and then incubate them in serum-free DMEM for 2-4 hours at 37°C.

  • Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells with KRH buffer for 30 minutes at 37°C.

  • Treatment: Treat the cells with this compound at various concentrations, with or without insulin, in KRH buffer for the desired time (e.g., 30 minutes) at 37°C. Include a control group with no treatment and a positive control with insulin alone.

  • Glucose Uptake: Initiate glucose uptake by adding 0.5 µCi/mL of 2-Deoxy-D-[³H]-glucose to each well. Incubate for 10 minutes at 37°C.

  • Termination: Stop the uptake by washing the cells three times with ice-cold PBS. To determine non-specific uptake, a parallel set of wells should be pre-treated with Cytochalasin B (an inhibitor of glucose transporters) before adding the radioactive glucose.

  • Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Quantification: Transfer the cell lysates to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Assay: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the glucose uptake data.

Mandatory Visualizations

G cluster_0 This compound Action cluster_1 PI3K/Akt Pathway cluster_2 AMPK Pathway KC This compound Insulin_Receptor Insulin Receptor KC->Insulin_Receptor Potentiates AMPK AMPK KC->AMPK Activates IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_Vesicle GLUT4 Storage Vesicle Akt->GLUT4_Vesicle Promotes AMPK->GLUT4_Vesicle Promotes GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicle->GLUT4_Translocation Leads to Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Enables G cluster_0 Experimental Workflow Start Start: 3T3-L1 Preadipocytes Differentiate Differentiate to Mature Adipocytes Start->Differentiate Starve Serum Starvation Differentiate->Starve Preincubate Pre-incubation with KRH Buffer Starve->Preincubate Treat Treatment with this compound +/- Insulin Preincubate->Treat Uptake Add 2-Deoxy-D-[3H]-glucose Treat->Uptake Stop Wash with Cold PBS Uptake->Stop Lyse Lyse Cells Stop->Lyse Measure Measure Radioactivity Lyse->Measure Normalize Normalize to Protein Content Measure->Normalize End End: Analyze Data Normalize->End

References

Application Notes and Protocols for In Vivo Administration of Kuromanin Chloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Kuromanin chloride (cyanidin-3-O-glucoside) in rodent models for studying its therapeutic effects, particularly in the context of neuroprotection and anti-inflammation.

Introduction

This compound, a major anthocyanin found in various pigmented fruits and vegetables, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] In vivo studies in rodent models are crucial for elucidating its mechanisms of action and evaluating its therapeutic potential for various diseases, including neurodegenerative disorders and inflammatory conditions. This document outlines detailed protocols for the preparation and administration of this compound to rats and mice, summarizes effective dosages from published studies, and visualizes key signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize the effective dosages and experimental conditions for this compound administration in various rodent models.

Table 1: Neuroprotective Effects of this compound in Rodent Models

Animal ModelStrainAdministration RouteDosageDurationKey Findings
Alzheimer's DiseaseAPPswe/PS1ΔE9 miceOral gavage30 mg/kg/day16 and 38 weeksImproved cognitive function, reduced neuroinflammation, and modulated M1/M2 microglia polarization.
Dementia Model (Scopolamine-induced)Wistar ratsIntraperitoneal40 mg/kg9 daysImproved recognition memory and habituation, exerted antioxidant effects.[4]
Cerebral Ischemia/ReperfusionSprague-Dawley ratsIntraperitoneal50, 100, 200 mg/kg7 days prior to injuryReduced infarct volume and neurological deficits in a dose-dependent manner.

Table 2: Anti-inflammatory Effects of this compound in Rodent Models

Animal ModelStrainAdministration RouteDosageDurationKey Findings
Inflammatory Bowel Disease (Carrageenan-induced)BALB/c miceOral gavageNot specifiedNot specifiedInhibited NF-κB activation and COX-2 expression.[5]
Inflammatory Bowel DiseaseMiceOral gavage200 mg/kg (with pectin)Not specifiedAlleviated inflammation by inhibiting NF-κB.[5]
Alcoholic Liver DiseaseC57BL/6J miceDiet100 mg/kg/dayNot specifiedAmeliorated liver injury and modulated gut microbiota.[6]
General Inflammation (Cardiovascular)RatsOral gavage1 mg/kgSingle dose & 14 daysIncreased blood flow and reduced blood pressure.[7]

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound (crystalline solid)

  • Vehicle:

    • For Oral Gavage: Sterile distilled water, saline (0.9% NaCl)[3], or Public Broadcasting Service (PBS, pH 7.2).

    • For Intraperitoneal Injection: Sterile saline (0.9% NaCl) or PBS (pH 7.2).

  • Vortex mixer

  • Sterile tubes

Protocol:

  • Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the rodents, calculate the required concentration of the dosing solution.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder.

  • Dissolution:

    • Aqueous Solutions: Directly dissolve the this compound powder in the chosen aqueous vehicle (water, saline, or PBS). The solubility in PBS (pH 7.2) is approximately 1 mg/ml.

    • For higher concentrations: A stock solution can be prepared in an organic solvent like DMSO (solubility ~5 mg/ml) and then further diluted in an aqueous buffer or isotonic saline. Ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.

  • Storage: It is recommended to prepare fresh solutions daily. Aqueous solutions should not be stored for more than one day. Protect the solution from light due to the light-sensitive nature of anthocyanins.

Administration by Oral Gavage

Materials:

  • Prepared this compound solution

  • Appropriately sized gavage needles (flexible or rigid with a ball tip)

  • Syringes

Protocol:

  • Animal Restraint: Gently but firmly restrain the mouse or rat to prevent movement and ensure safe administration.

  • Measure the Gavage Needle Length: Measure the appropriate length of the gavage needle from the tip of the animal's nose to the last rib to avoid stomach perforation.

  • Fill the Syringe: Draw the calculated volume of the this compound solution into the syringe.

  • Administration:

    • Gently insert the gavage needle into the esophagus.

    • Slowly dispense the solution into the stomach.

    • Carefully withdraw the needle.

  • Monitoring: Observe the animal for a few minutes post-administration for any signs of distress, such as choking or difficulty breathing.

Administration by Intraperitoneal (IP) Injection

Materials:

  • Prepared this compound solution

  • Sterile syringes and needles (e.g., 25-27G for mice, 23-25G for rats)

  • 70% ethanol for disinfection

Protocol:

  • Animal Restraint: Properly restrain the rodent to expose the abdominal area.

  • Locate the Injection Site: The injection should be administered in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Disinfect the Area: Swab the injection site with 70% ethanol.

  • Injection:

    • Insert the needle at a 10-20 degree angle.

    • Aspirate slightly to ensure no blood or urine is drawn, indicating incorrect placement.

    • Slowly inject the solution into the peritoneal cavity.

  • Withdrawal and Monitoring: Carefully withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are attributed to its ability to modulate several key signaling pathways involved in inflammation and neuronal function.

Signaling_Pathways cluster_neuro Neuroprotective Effects cluster_inflam Anti-inflammatory Effects KC1 This compound PI3K PI3K/Akt KC1->PI3K Synaptic Synaptic Function KC1->Synaptic Improves TREM2 TREM2 KC1->TREM2 PPARg PPARγ KC1->PPARg GSK3b GSK3β PI3K->GSK3b Inhibits Tau Tau Phosphorylation GSK3b->Tau Inhibits Phago Aβ Phagocytosis TREM2->Phago M1M2 Microglia M1/M2 Shift PPARg->M1M2 Promotes M2 KC2 This compound Nrf2 Nrf2 KC2->Nrf2 NFkB NF-κB KC2->NFkB Inhibits JNK JNK KC2->JNK Inhibits Antioxidant Antioxidant Enzymes Nrf2->Antioxidant Activates ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflam Induces Autophagy Autophagy JNK->Autophagy Inhibits

Caption: Key signaling pathways modulated by this compound.

General Experimental Workflow for In Vivo Rodent Studies

The following diagram illustrates a typical workflow for conducting in vivo studies with this compound.

Experimental_Workflow A 1. Animal Acclimatization (e.g., 1 week) B 2. Group Allocation (Control, Vehicle, this compound) A->B C 3. This compound Administration (Oral Gavage or IP Injection) B->C D 4. Induction of Disease Model (e.g., Aβ injection, DSS, etc.) C->D E 5. Behavioral/Physiological Assessments D->E F 6. Sample Collection (Blood, Tissues) E->F G 7. Biochemical/Histological Analysis F->G H 8. Data Analysis and Interpretation G->H

Caption: General experimental workflow for rodent studies.

Conclusion

The in vivo administration of this compound in rodent models is a valuable approach for investigating its therapeutic potential. The protocols and data presented in these application notes provide a foundation for designing and conducting robust preclinical studies. Researchers should carefully consider the specific aims of their study to select the most appropriate animal model, dosage, and administration route. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

References

Application Notes and Protocols for Kuromanin Chloride Dosage Calculation in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage calculation, preparation, and administration of Kuromanin chloride (also known as Cyanidin-3-O-glucoside) in common animal models for preclinical research. The protocols and data presented are compiled from various scientific studies and are intended to serve as a starting point for experimental design.

Quantitative Data Summary

The following tables summarize reported dosages of this compound in mice and rats, categorized by the administration route and the focus of the study. These values can be used as a reference for dose-ranging studies.

Table 1: Reported Dosages of this compound in Mouse Models

Administration RouteDosage RangeStudy FocusAnimal Model
Oral Gavage30 mg/kg/dayAlzheimer's Disease[1][2][3]APPswe/PS1ΔE9 mice
Oral Gavage100 mg/kg/dayAlcoholic Liver DiseaseC57BL/6J mice
In Drinking Water1.6 mg/LMetabolic StudiesC57BL/6J mice

Table 2: Reported Dosages of this compound in Rat Models

Administration RouteDosage RangeStudy FocusAnimal Model
Oral Gavage1 - 10 mg/kgCardiovascular EffectsWistar rats
Intraperitoneal (i.p.)10 mg/kgCerebral Ischemia[4]Wistar rats

Table 3: Pharmacokinetic Parameters of this compound (Cyanidin-3-O-glucoside) in Rats

ParameterValueRoute of AdministrationReference
Time to Maximum Concentration (Tmax) 15 minutesOral[5]
Area Under the Curve (AUC 0-8h) 2.76 ± 0.88 µg·h/mL (plasma)Oral[5]
Metabolites Detected Glucuronides, sulfates of cyanidin, unchanged formsOral[5]

Experimental Protocols

Detailed methodologies for the preparation of dosing solutions and administration are crucial for reproducibility and accuracy.

Preparation of Dosing Solutions

This compound has limited solubility in aqueous solutions. Therefore, a two-step process is often required for preparing solutions for in vivo administration, especially for oral gavage and intraperitoneal injection where an aqueous vehicle is preferred.

Protocol 2.1.1: Preparation of this compound Solution for Oral Gavage and Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (mg/kg), the number of animals, and their average weight, calculate the total mass of this compound needed.

  • Prepare the stock solution in DMSO:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. For example, a stock solution of 40 mg/mL in DMSO can be prepared.

    • Vortex thoroughly to ensure complete dissolution.

  • Prepare the final dosing solution:

    • For a final solution where the DMSO concentration is low (e.g., <5%), calculate the required volume of the DMSO stock solution and the final volume of the aqueous vehicle (PBS or saline).

    • Slowly add the DMSO stock solution to the aqueous vehicle while vortexing to prevent precipitation. For example, to prepare a 2 mg/mL working solution with 5% DMSO, you would mix 50 µL of the 40 mg/mL DMSO stock with 950 µL of PBS or saline.

  • Sterilization: For intraperitoneal injections, sterilize the final dosing solution by passing it through a 0.22 µm sterile filter.

Note: The final concentration of DMSO should be kept to a minimum to avoid toxicity. It is recommended to run a vehicle control group with the same concentration of DMSO in the aqueous vehicle.

Administration Protocols

The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.

Protocol 2.2.1: Oral Gavage in Mice and Rats

Materials:

  • Prepared this compound dosing solution

  • Animal gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes (1 mL or 3 mL)

Procedure:

  • Animal Restraint: Gently but firmly restrain the animal to prevent movement and injury.

  • Volume Calculation: Calculate the volume of the dosing solution to be administered based on the animal's body weight and the desired dose. A common administration volume is 5-10 mL/kg for rats and 10 mL/kg for mice.

  • Administration:

    • Attach the gavage needle to the syringe filled with the dosing solution.

    • Gently insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach.

    • Slowly administer the solution.

    • Carefully remove the gavage needle.

  • Observation: Monitor the animal for any signs of distress or injury after the procedure.

Protocol 2.2.2: Intraperitoneal (i.p.) Injection in Mice and Rats

Materials:

  • Sterile this compound dosing solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

Procedure:

  • Animal Restraint: Restrain the animal, typically by securing it on its back to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.

  • Volume Calculation: The injection volume should be kept low, typically up to 1-2 mL for mice and 2-5 mL for rats.

  • Injection:

    • Lift the skin and abdominal wall slightly with your fingers.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the solution.

  • Withdrawal and Observation: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in cellular protection and disease.

Nrf2 Signaling Pathway

This compound is known to be a potent antioxidant and can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KC Kuromanin Chloride ROS Oxidative Stress KC->ROS Reduces Keap1 Keap1 ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant Genes (HO-1, GCLC, NQO1) ARE->Genes Activates Transcription

Caption: Nrf2 signaling pathway activation by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to modulate this pathway, which can contribute to its neuroprotective and other therapeutic effects.[6]

PI3K_Akt_Pathway KC Kuromanin Chloride Receptor Receptor Tyrosine Kinase KC->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (e.g., GSK3β, mTOR) pAkt->Downstream Regulates Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: PI3K/Akt signaling pathway modulation by this compound.

Experimental Workflow for In Vivo Efficacy Study

A typical workflow for evaluating the efficacy of this compound in an animal model of disease is outlined below.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Treatment Groups (Vehicle, this compound) acclimatization->grouping disease_induction Disease Model Induction (e.g., chemical, genetic) grouping->disease_induction treatment Daily Dosing with This compound or Vehicle (Specify route and duration) disease_induction->treatment monitoring Monitor Animal Health & Body Weight treatment->monitoring behavioral Behavioral/Functional Assessments treatment->behavioral monitoring->behavioral euthanasia Euthanasia & Tissue Collection (e.g., Blood, Brain, Liver) behavioral->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis end End analysis->end

References

Application Notes and Protocols for Kuromanin Chloride as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanin chloride, also known as Chrysanthemin or Cyanidin-3-O-glucoside (C3G), is a prominent member of the anthocyanin family, a class of water-soluble pigments responsible for the vibrant red, purple, and blue hues found in numerous plants, fruits, and vegetables.[1] It is abundantly present in sources like blackcurrants, blackberries, purple corn, black rice, and red oranges.[2][3] Beyond its function as a natural colorant, this compound is recognized for its significant antioxidant, anti-inflammatory, and potential chemopreventive properties, making it a valuable ingredient for the development of functional foods and nutraceuticals.[2][4][5]

The utility of this compound in the food industry is, however, dictated by its stability, which is profoundly influenced by a range of environmental factors including pH, temperature, light, and the presence of other chemical entities.[6] Understanding these factors is critical for its effective application. These notes provide detailed protocols for the extraction, quantification, and application of this compound, along with data on its stability and a summary of its bioactive properties.

Physicochemical Properties and Stability

The core structure of this compound is the cyanidin aglycone, glycosidically linked to a glucose molecule. This structure is highly reactive and exists in different forms in equilibrium, which is the basis for its color variability.

  • pH: The pH of the food matrix is the most critical factor determining the color and stability of this compound.[7] In highly acidic conditions (pH < 3), it primarily exists as the red flavylium cation. As the pH increases, it undergoes structural transformations to a purple quinonoidal base, a colorless carbinol pseudo-base, and a yellowish chalcone, leading to color loss and degradation.[8]

  • Temperature: Elevated temperatures accelerate the degradation of anthocyanins, including this compound.[9] Thermal processing like pasteurization can lead to a significant loss of color. The degradation kinetics often follow a first-order reaction model.[9]

  • Light: Exposure to light, especially in the presence of oxygen, can cause the pigment to fade.[10] Therefore, opaque packaging is recommended for food products colored with this compound.

  • Co-pigmentation: The presence of other compounds, such as flavonoids, phenolic acids, and metal ions, can form complexes with this compound, enhancing its color intensity and stability. This phenomenon, known as co-pigmentation, can shift the color to a more bluish hue.[10]

  • Oxygen and Ascorbic Acid: The presence of oxygen and ascorbic acid (Vitamin C) can promote the degradation of anthocyanins. This interaction can lead to the formation of brown pigments.[6]

Quantitative Data Summary: Stability of Anthocyanins

The stability of anthocyanins is crucial for their application as food colorants. The following tables summarize the degradation kinetics under various conditions, based on studies of anthocyanin extracts rich in Cyanidin-3-O-glucoside.

Table 1: Effect of pH on the Stability of Anthocyanins at 25°C

Source MaterialpHStability ObservationReference
Malus Varieties1.0High stability[7]
Malus Varieties2.5Moderate stability, increased degradation compared to pH 1.0[7]
Malus Varieties4.0Significant degradation[7]
Cocculus hirsutus1.0 & 3.0More stable[11]
Black Rice Bran3.0 - 5.0Degradation rate constant (k) increases with increasing pH[9]

Table 2: Effect of Temperature on the Stability of Anthocyanins

Source MaterialTemperature (°C)Half-life (t₁/₂)Degradation Rate Constant (k)Reference
Musa acuminata10, 20, 30StableLow[10]
Musa acuminata40, 50, 60, 70Decreased stability with increasing temperatureHigh[10]
Black Rice Bran (pH 3.0)6026.9 h (for C3G)Increases with temperature[9]
Black Rice Bran (pH 3.0)1002.3 h (for C3G)Increases with temperature[9]
Cocculus hirsutus4 & 37More stable-[11]

Experimental Protocols

Protocol 1: Extraction of this compound from Blackberries

This protocol is adapted from methods used for extracting anthocyanins from berries.[12]

Materials:

  • Frozen blackberries (e.g., Rubus fruticosus)

  • Methanol-water solution (1:1, v/v) containing 0.1 M HCl

  • Nylon membrane for filtration

  • Rotary evaporator

  • Reverse-phase C18 silica gel

  • 10% aqueous Methanol with 0.01% HCl

Procedure:

  • Homogenize 1 kg of frozen blackberries with 2 L of the acidified methanol-water extraction solvent.

  • Stir the mixture for 1 hour at room temperature.

  • Decant the liquid extract. Add an additional 5 L of extraction solvent to the remaining fruit pulp and stir for another 23 hours.

  • Combine all liquid extracts and filter through a nylon membrane to remove solid particles.

  • Concentrate the extract using a rotary evaporator to remove the methanol.

  • Purify the remaining aqueous extract by passing it through a Buchner funnel packed with reverse-phase C18 silica gel.

  • Wash the column with acidified water to remove sugars and other polar compounds.

  • Elute the this compound fraction using 10% aqueous methanol containing 0.01% HCl.

  • Collect the colored fraction and store it at -20°C in the dark.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound.[13]

Materials:

  • This compound analytical standard

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 column (e.g., 250mm x 4.6mm, 5µm)

  • Mobile Phase A: 0.5% Phosphoric acid in water

  • Mobile Phase B: Water/Acetonitrile (50:50, v/v)

  • 0.45 µm syringe filters

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in acidified methanol. Create a calibration curve by preparing a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Dilute the extracted sample (from Protocol 1) with Mobile Phase A. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Detection Wavelength: 520 nm.

    • Column Temperature: 30°C.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 20 µL.

    • Gradient Elution:

      • 0 min: 18% B

      • 23 min: 50% B

      • 28 min: 18% B

      • 33 min: 18% B

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the concentration using the calibration curve derived from the standards.

Protocol 3: Evaluation of Color Stability in a Beverage Model System

This protocol allows for the assessment of this compound stability under various conditions.

Materials:

  • Purified this compound extract

  • Citrate-phosphate buffer solutions of varying pH (e.g., pH 2.5, 3.5, 4.5, 5.5)

  • Temperature-controlled water baths or incubators

  • UV-Vis Spectrophotometer

  • Light chamber (optional)

Procedure:

  • Prepare a stock solution of the this compound extract in a pH 3.0 buffer.

  • Create a series of test solutions by diluting the stock solution in buffers of different pH values to achieve a specific initial absorbance at 520 nm (e.g., Absorbance ≈ 1.0).

  • Temperature Stability:

    • Aliquot the solutions for each pH into sealed, light-protected vials.

    • Place the vials in water baths set at different temperatures (e.g., 25°C, 50°C, 75°C, 90°C).

    • At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), remove a vial from each temperature/pH condition, cool it rapidly in an ice bath, and measure its absorbance at 520 nm.

  • Light Stability:

    • Place another set of vials at a constant temperature (e.g., 25°C) in a light chamber with a controlled light source.

    • Keep a control set of vials wrapped in aluminum foil to protect from light.

    • Measure the absorbance at regular intervals.

  • Data Analysis:

    • Calculate the percentage of pigment retention over time.

    • Determine the degradation rate constant (k) and the half-life (t₁/₂) by fitting the data to a first-order kinetics model: ln(A/A₀) = -kt, where A is the absorbance at time t, and A₀ is the initial absorbance.

Bioactivity and Potential Applications

This compound is not just a colorant; it is a bioactive compound with several documented health benefits.

  • Antioxidant Activity: It is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[4][13] Its antioxidant capacity is often higher than other anthocyanins.[14] This activity is attributed to its phenolic structure.

  • Anti-inflammatory Effects: Studies have shown that this compound can suppress inflammatory pathways and reduce the secretion of inflammatory cytokines.[4]

  • Other Potential Benefits: Research suggests potential roles in neuroprotection, cancer prevention, and managing metabolic disorders.[5][15][16]

These properties make this compound an excellent candidate for use in functional foods, beverages, and dietary supplements, where it can provide both color and health benefits.

Visualizations

Diagram 1: General Workflow for Application

G cluster_0 Source & Extraction cluster_1 Characterization & Formulation cluster_2 Food Application cluster_3 Final Product Source Plant Source (e.g., Blackberries, Black Rice) Extraction Solvent Extraction (Acidified Ethanol/Methanol) Source->Extraction Purification Purification (Column Chromatography) Extraction->Purification QC Quality Control (HPLC, Spectroscopy) Purification->QC Formulation Formulation (Powder/Liquid) QC->Formulation FoodMatrix Incorporation into Food Matrix Formulation->FoodMatrix Processing Processing (pH, Temp Control) FoodMatrix->Processing Packaging Packaging (Light Protection) Processing->Packaging FinalProduct Functional Food Product (Colored & Bioactive) Packaging->FinalProduct

Caption: Workflow for this compound from source to final food product.

Diagram 2: Factors Affecting this compound Stability

G cluster_physical Physical Factors cluster_chemical Chemical Factors center This compound Color & Stability pH pH pH->center major impact Temp Temperature Temp->center degradation Light Light Light->center degradation Oxygen Oxygen Oxygen->center degradation CoPigments Co-pigments CoPigments->center stabilization MetalIons Metal Ions MetalIons->center stabilization/shift AscorbicAcid Ascorbic Acid AscorbicAcid->center degradation Sugars Sugars Sugars->center can affect

Caption: Key factors influencing the stability and color of this compound.

Diagram 3: Simplified Antioxidant Action

G ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes Neutralized Neutralized Species ROS->Neutralized becomes Kuromanin This compound (C3G) Kuromanin->ROS donates H⁺/e⁻ to neutralize

Caption: Simplified mechanism of this compound as an antioxidant.

Safety and Regulatory Information

This compound and other anthocyanins are generally considered safe for consumption and are naturally present in a wide variety of foods.[17] As a food additive, anthocyanin extracts (E163) are approved in many regions, including the European Union.[18] Purple corn color, which is rich in this compound, is specifically listed on Japan's "Existing Food Additive List".[2] Toxicological data suggests that anthocyanins have low toxicity.[17][19] However, researchers and developers should always consult the specific regulations for the intended country of use and ensure their extract meets purity standards.

References

Kuromanin chloride for studying anthocyanin transport and localization

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Kuromanin Chloride in Anthocyanin Research

Introduction

This compound, also known as Chrysontemin or Cyanidin-3-O-glucoside (C3G), is one of the most widespread anthocyanins found in nature.[1][2] It is the pigment responsible for the red, purple, and blue hues in many fruits, vegetables, and flowers, including black rice, red oranges, and various berries.[3][4] Beyond its role as a natural colorant, this compound is a subject of intense research due to its potent antioxidant properties and potential health benefits.[2][5] For researchers, scientists, and drug development professionals, it serves as an invaluable tool for studying the complex processes of flavonoid biosynthesis, transport, and subcellular localization within plant cells.

Anthocyanins are synthesized on the cytoplasmic surface of the endoplasmic reticulum (ER) and are subsequently transported to the central vacuole for storage.[6] This sequestration is crucial for protecting the molecule from oxidative degradation and for the expression of its color.[7] Understanding the transport mechanisms—which involve a combination of membrane transporters and vesicle-mediated trafficking—is key to developing strategies for enhancing the nutritional value and stress resilience of crops.[8] The inherent autofluorescence of this compound, coupled with advanced analytical and microscopy techniques, allows for precise tracking and quantification from tissue extraction to its final destination within the cell.[6][7]

These notes provide detailed protocols for the extraction, quantification, and localization of this compound, enabling researchers to investigate the dynamics of anthocyanin transport.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissues

This protocol describes the extraction of this compound from plant material for subsequent quantification. The method is adapted from procedures used for black rice and other pigmented tissues.[9][10]

Materials:

  • Plant tissue (e.g., leaves, petals, fruit peel), fresh or freeze-dried

  • Spice grinder or mortar and pestle

  • Extraction Solvent: Methanol or Ethanol (70-85%) acidified with 0.1% - 1.0% HCl or formic acid.[9][11] (Caution: Handle acids in a fume hood).

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator

  • Ultrasonicator

  • Whatman No. 1 filter paper

Procedure:

  • Sample Preparation: Grind fresh or freeze-dried plant tissue into a fine powder.

  • Extraction:

    • Weigh 1-30 grams of the powdered tissue and place it in a suitable flask.[9]

    • Add the acidified extraction solvent at a solvent-to-solid ratio of approximately 10:1 (v/w).[10]

    • Sonicate the mixture for 15-30 minutes to facilitate cell wall disruption.[9][12]

    • Shake the mixture on a rotary shaker at 100 rpm for 2 hours at room temperature or incubate at a moderately elevated temperature (e.g., 60°C) for 2 hours.[10]

  • Clarification:

    • Centrifuge the mixture at 4000-7500 rpm for 10-20 minutes at 4°C to pellet solid debris.[9][12]

    • Decant the supernatant into a clean flask. For exhaustive extraction, repeat the process on the pellet with fresh solvent and combine the supernatants.[9]

  • Concentration:

    • Filter the combined supernatant through Whatman No. 1 filter paper.

    • Reduce the volume of the filtrate using a rotary evaporator at a temperature below 40°C to prevent degradation.

  • Storage: Store the concentrated extract in amber vials at -20°C until analysis.[4] For HPLC analysis, a portion of the extract should be filtered through a 0.45-μm membrane filter.[4][13]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the separation and quantification of this compound using a reverse-phase HPLC system with UV-Vis detection.

Materials and Equipment:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C18 column (e.g., 4.6 × 250 mm, 5 µm particle size).[4][14]

  • This compound (Cyanidin-3-O-glucoside) analytical standard (>98% purity)

  • Mobile Phase A: Water with 0.1-0.5% formic acid or phosphoric acid.[4][14]

  • Mobile Phase B: Acetonitrile with 0.1-0.5% formic acid.[14]

  • Methanol (HPLC grade) for standard preparation

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in acidified methanol. Create a series of dilutions (e.g., 15-500 µg/mL) to generate a calibration curve.[14]

  • HPLC Conditions:

    • Column Temperature: 30°C.[4]

    • Flow Rate: 1.0 mL/min.[4][14]

    • Injection Volume: 10 µL.[4]

    • Detection Wavelength: 520 nm.[11][14]

    • Gradient Elution: A typical gradient is as follows[4]:

      • 0-15 min: 5% to 20% Mobile Phase B

      • (Followed by column wash and re-equilibration steps as needed)

  • Analysis:

    • Inject the prepared standards to establish the calibration curve (Peak Area vs. Concentration). The relationship should be linear (r² > 0.99).[4][14]

    • Inject the filtered plant extracts.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area from the linear regression of the standard curve. Express the final content as mg per gram of dry weight (mg/g DW).[4]

Protocol 3: Subcellular Localization using Confocal Laser Scanning Microscopy

This protocol leverages the autofluorescence of this compound to visualize its distribution within plant cells.

Materials and Equipment:

  • Confocal Laser Scanning Microscope (CLSM)

  • Plant tissue expressing anthocyanins (e.g., Arabidopsis seedlings, rice stigma).[6][7]

  • Microscope slides and coverslips

  • Fine-tipped forceps and razor blades

Procedure:

  • Sample Mounting:

    • Excise a small piece of tissue from the plant. For tissues like leaves, a section of the abaxial epidermis provides a good monolayer of cells.

    • Mount the tissue on a glass slide in a drop of water and cover with a coverslip.

  • Microscope Configuration:

    • Place the slide on the microscope stage.

    • Set the excitation laser to 544-552 nm.[6][7]

    • Set the emission detection window to capture fluorescence between 610-670 nm.[6]

    • Use a 40x or 63x water-immersion objective for high-resolution imaging.

  • Image Acquisition:

    • Bring the cells into focus. Anthocyanin-accumulating structures, primarily the large central vacuole, will emit a distinct magenta or purple fluorescence.[6]

    • Observe the distribution of the signal. Note whether the fluorescence is diffuse throughout the vacuole or concentrated in subcellular structures such as anthocyanic vacuolar inclusions (AVIs).[6][7]

    • Perform Z-stack imaging to create a 3D reconstruction of the cell and confirm the intracellular localization of the fluorescent signal.

Protocol 4: Vacuole Isolation for Localization Confirmation

To definitively quantify the amount of this compound stored in the vacuole, intact vacuoles can be isolated from plant protoplasts. This protocol is adapted from methods developed for Arabidopsis.[7][15]

Materials:

  • Plant tissue (0.4-0.5 g)

  • Enzyme Solution: 2% (w/v) cellulase and 1% (w/v) macerozyme in an incubation medium (e.g., 0.8 M mannitol, 60 mM MES, 5 mM MgCl₂, pH 5.5).[7]

  • Miracloth or 40 µm cell strainer

  • Ficoll or Percoll density gradient solutions

  • Swing bucket centrifuge

Procedure:

  • Protoplast Preparation:

    • Finely slice plant tissue with a razor blade.

    • Incubate in the enzyme solution for 2-3 hours at 25°C with gentle shaking to digest the cell walls.[7]

    • Filter the digested tissue through Miracloth or a cell strainer to remove debris, collecting the protoplasts.[7]

    • Pellet the protoplasts by gentle centrifugation (e.g., 100 x g for 10 min) and wash them to remove enzymes.

  • Vacuole Release:

    • Resuspend the purified protoplasts in a lysis buffer that induces gentle osmotic shock to rupture the plasma membrane while leaving the tonoplast (vacuolar membrane) intact.

  • Vacuole Purification:

    • Layer the lysate onto a density gradient (e.g., a discontinuous Ficoll gradient).

    • Centrifuge at approximately 800 x g for 10-15 minutes.[15][16]

    • Intact vacuoles will float to a specific interface in the gradient. Carefully collect the vacuole fraction with a pipette.

  • Analysis: The collected vacuoles can be counted using a hemacytometer. The this compound content can then be measured by lysing the vacuoles and analyzing the lysate via HPLC (Protocol 2).

Quantitative Data

The following tables summarize quantitative data related to this compound (C3G) content, transport, and pharmacokinetics.

Table 1: this compound (C3G) Content in Various Plant Sources Data adapted from a study analyzing purified extracts from eight different plants.[4]

Plant SourceC3G Content (mg/g Dry Weight)
Lonicera caerulea L. (Haskap)288.28
Zea mays L. cob (Purple Corn)287.80
Morus alba L. (Mulberry)276.24
Rubus fruticosus L. (Blackberry)276.82
Zea mays L. seed (Purple Corn)241.18
Ribes nigrum L. (Blackcurrant)225.88
Brassica oleracea L. (Red Cabbage)57.76
Dioscorea alata L. (Purple Yam)44.30

Table 2: Pharmacokinetic Parameters of this compound (C3G) in Humans Data from studies involving oral administration of C3G or C3G-rich extracts.

ParameterValueSource
Relative Bioavailability 12.38 ± 1.38%[17]
Time to Peak Serum Concentration 10.25 ± 4.14 hours[17]
Elimination Half-life 1.5 hours[18]
Peak Serum Concentration (Cmax) 5.97 ± 2.14 µmol/L[17]
Urinary Excretion (0-48h) 5.37 ± 0.67% of ingested dose[17]

Visualizations

Workflow for this compound Analysis

G cluster_0 Extraction & Purification cluster_1 Quantification A 1. Plant Tissue Homogenization B 2. Solvent Extraction (Acidified Ethanol/Methanol) A->B C 3. Centrifugation & Filtration B->C D 4. Concentration (Rotary Evaporation) C->D E 5. HPLC-PDA Analysis (Detection at 520 nm) D->E Purified Extract F 6. Peak Integration & Comparison to Standard Curve E->F G 7. Calculate Concentration (mg/g DW) F->G

Caption: Workflow for the extraction and quantification of this compound.

Intracellular Transport Pathway of Anthocyanins

G cluster_cell Plant Cell cluster_transporters Alternative Pathway ER Endoplasmic Reticulum (ER) Vesicle Transport Vesicles (Pre-vacuolar Compartments) ER->Vesicle Synthesis & Packaging GST GST (Cytoplasmic Carrier) ER->GST Soluble Transport Vacuole Central Vacuole (Final Storage) Vesicle->Vacuole Trafficking & Fusion MATE Tonoplast Transporters (e.g., MATE, ABC) GST->MATE MATE->Vacuole Direct Pumping

Caption: Anthocyanin transport from the ER to the vacuole.

Workflow for Subcellular Localization Studies

G cluster_microscopy Direct Visualization cluster_fractionation Biochemical Confirmation & Quantification Start Plant Tissue with This compound M1 1. Mount Fresh Tissue Start->M1 F1 1. Enzymatic Digestion (Protoplast Isolation) Start->F1 M2 2. Confocal Microscopy (Ex: 552 nm, Em: 610-670 nm) M1->M2 M3 3. Image Vacuole & Sub-vacuolar Structures (AVIs) M2->M3 F5 5. HPLC Analysis of Vacuolar Content M3->F5 Qualitative data informs quantitative analysis F2 2. Gentle Lysis F1->F2 F3 3. Density Gradient Centrifugation F2->F3 F4 4. Isolate Intact Vacuoles F3->F4 F4->F5

Caption: Experimental workflow for localizing this compound in plant cells.

References

Application Notes and Protocols for the Extraction and Purification of Kuromanin Chloride from Mulberries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Kuromanin chloride (cyanidin-3-O-glucoside) from mulberries (Morus spp.). The methodologies outlined are based on established scientific literature and are suitable for laboratory-scale production of high-purity this compound for research and drug development purposes.

Introduction

Mulberries are a rich source of anthocyanins, with this compound (cyanidin-3-O-glucoside) and cyanidin-3-O-rutinoside being the major components.[1][2] this compound, also known as chrysontemin, is a potent antioxidant with various potential health benefits, making it a compound of significant interest for pharmaceutical and nutraceutical applications.[3][4] This protocol details an efficient method for its extraction using acidified ethanol and subsequent purification utilizing macroporous resin chromatography followed by high-performance liquid chromatography (HPLC) for achieving high purity.

Experimental Protocols

Materials and Equipment
  • Plant Material: Fresh or frozen mulberries

  • Solvents and Reagents: Ethanol (analytical grade), Hydrochloric acid (HCl) or Formic acid, Acetone, Methanol (HPLC grade), Acetonitrile (HPLC grade), Trifluoroacetic acid (TFA), n-Hexane.

  • Equipment: Blender or homogenizer, Ultrasonic bath, Centrifuge, Rotary evaporator, Freeze-dryer (lyophilizer), Macroporous resin (e.g., X-5 or AB-8), Glass column for chromatography, HPLC system with a C18 column and a photodiode array (PDA) detector, pH meter, Filtration apparatus.

Extraction of Crude Anthocyanins

This protocol employs an optimized solvent extraction method to isolate anthocyanins from mulberry fruit.

Procedure:

  • Sample Preparation: Weigh fresh or frozen mulberries. If using fresh mulberries, wash them with distilled water. Homogenize the fruit into a pulp using a blender.

  • Solvent Preparation: Prepare the extraction solvent by acidifying ethanol with a small amount of acid. Commonly used solvents include ethanol acidified with 0.1% to 0.5% HCl.[5] The optimal ethanol concentration is typically between 70% and 80%.[1][5]

  • Extraction:

    • Mix the mulberry pulp with the acidified ethanol solution. A solid-to-liquid ratio of 1:5 to 1:20 (g/mL) is recommended.[5][6]

    • Perform the extraction at a temperature between 40°C and 60°C for a duration of 1 to 3 hours.[3] Alternatively, ultrasonic-assisted extraction can be employed for a shorter duration, for instance, 15 minutes at a power of 40%.[5]

  • Separation: Centrifuge the mixture at approximately 2000 r/min for 10 minutes to separate the supernatant from the solid residue.[5]

  • Solvent Removal: Concentrate the supernatant using a rotary evaporator at a temperature below 46°C to remove the ethanol.[7]

  • Defatting (Optional): To remove lipids and oils, the concentrated extract can be soaked in n-hexane for 24 hours.[7]

  • Lyophilization: The resulting aqueous extract can be freeze-dried to obtain a crude anthocyanin powder.

Purification of this compound

A two-step purification process involving macroporous resin chromatography and preparative HPLC is recommended for obtaining high-purity this compound.

This step serves to remove sugars, organic acids, and other polar impurities.

Procedure:

  • Resin Preparation: Pre-treat the macroporous resin (e.g., X-5 or AB-8) by soaking it in ethanol for at least 12 hours, followed by thorough washing with deionized water until no ethanol odor remains.[8] Equilibrate the resin with acidified water (pH 3.0-3.5).[8]

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Loading: Dissolve the crude anthocyanin powder in acidified water and load it onto the column.

  • Washing: Wash the column with acidified water to remove impurities.

  • Elution: Elute the adsorbed anthocyanins using acidified 80% (v/v) ethanol.[1] Collect the eluate, which will be a concentrated and partially purified anthocyanin solution.

  • Solvent Removal: Remove the ethanol from the eluate using a rotary evaporator.

This final step is crucial for separating this compound from other anthocyanins and achieving high purity.

Procedure:

  • Sample Preparation: Dissolve the partially purified anthocyanin extract from the previous step in a suitable solvent, such as a mixture of methanol, water, and formic acid (e.g., 75:20:5 v/v/v).[7] Filter the solution through a 0.45-μm filter before injection.[7]

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically used.[9][10]

    • Mobile Phase: A gradient elution using a two-solvent system is common. For example, Solvent A: water with 0.5% formic acid, and Solvent B: acetonitrile with 0.5% formic acid.[9]

    • Flow Rate: A typical flow rate is around 1.0 mL/min.[9]

    • Detection: Monitor the elution at a wavelength of 520 nm, which is the characteristic absorption maximum for cyanidin-3-O-glucoside.[9][10]

  • Fraction Collection: Collect the fraction corresponding to the this compound peak based on the retention time of a pure standard.[10]

  • Final Processing: Evaporate the solvent from the collected fraction to obtain pure this compound. The purity can be confirmed by analytical HPLC, with purities exceeding 98% being achievable.[2]

Data Presentation

The following tables summarize typical quantitative data for the extraction and purification of anthocyanins from mulberries.

Table 1: Comparison of Extraction Conditions and Yields

ParameterCondition 1Condition 2Condition 3
Extraction Method Ultrasonic-assistedSolvent ExtractionUltrasound-Microwave Associated
Solvent 70% Ethanol with 0.5% HClAcidified Ethanol80% Ethanol
Solid-to-Liquid Ratio 1:5 (g/mL)-1:20 (g/mL)
Time 15 min1-3 hours-
Temperature 40°C40-60°C-
Anthocyanin Yield 2.43 mg/g[5]-5.98 mg/g[6]

Table 2: Macroporous Resin Purification Parameters

Resin TypeAdsorption CapacityEluentRecovery Rate
X-591 mg/mL[1]Acidified 80% (v/v) ethanol[1]>99%[1]
AB-8---

Table 3: HPLC Purification and Purity

Column TypeMobile PhasePurity AchievedReference
Eclipse XDB-C18Acetonitrile (0.5% formic acid) and water (0.5% formic acid)-[9]
μBondapak C18->99%[10]
Medium-pressure preparative liquid chromatography-98.72%[2]

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and purification of this compound from mulberries.

G cluster_extraction Extraction cluster_purification Purification A Mulberry Fruit B Homogenization A->B C Acidified Ethanol Extraction (e.g., 70-80% Ethanol with HCl) B->C D Centrifugation C->D E Supernatant (Crude Extract) D->E F Solid Residue (Discard) D->F G Solvent Evaporation E->G H Lyophilization G->H I Crude Anthocyanin Powder H->I J Macroporous Resin Chromatography I->J K Washing (Impurity Removal) J->K L Elution with Acidified Ethanol K->L M Partially Purified Anthocyanins L->M N Preparative HPLC (C18 Column) M->N O Fraction Collection N->O P Pure this compound O->P

Caption: Workflow for this compound Extraction and Purification.

References

Application Notes and Protocols for Anthocyanin Quantification Using Kuromanin Chloride as a Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of anthocyanins in various samples using Kuromanin chloride (Cyanidin-3-O-glucoside chloride) as a reference standard. The methods described herein are applicable for natural product analysis, quality control of food and beverages, and in research settings for the evaluation of anthocyanin content in biological matrices.

Introduction to this compound as an Anthocyanin Standard

This compound, also known as Cyanidin-3-O-glucoside chloride, is a major anthocyanin found in many pigmented plants, fruits, and vegetables.[1] Its widespread presence and commercial availability as a purified analytical standard make it an excellent choice for the quantification of total and individual anthocyanins.[2][3][4] As an analytical standard, it is available with a purity of ≥95% as determined by HPLC.[3]

Chemical Properties of this compound:

PropertyValue
Synonyms Cyanidin 3-O-glucoside chloride, Asterin, Chrysanthemin
CAS Number 7084-24-4
Molecular Formula C₂₁H₂₁ClO₁₁[3]
Molecular Weight 484.84 g/mol [3]
Appearance Dark Red to Black Solid[1]
Storage Temperature -20°C[1]

Experimental Protocols

Two primary methods are detailed for the quantification of anthocyanins using this compound as a standard: High-Performance Liquid Chromatography (HPLC) for the separation and quantification of individual anthocyanins, and the pH differential method for the determination of total monomeric anthocyanin content.

Sample Preparation: Extraction of Anthocyanins from Plant Material

The efficient extraction of anthocyanins is a critical first step for accurate quantification.

Protocol: Ultrasound-Assisted Extraction (UAE)

  • Sample Homogenization: Weigh approximately 5 g of the dried and powdered plant material.

  • Solvent Addition: Add 50 mL of an extraction solvent mixture of acetone/water (70:30 v/v) acidified with hydrochloric acid to a pH of 4.[5]

  • Ultrasonication: Place the sample in an ultrasonic bath set at 37 kHz for 30 minutes at 25°C.[5]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Decant the supernatant. Repeat the extraction process on the pellet with a fresh portion of the solvent to ensure complete extraction.

  • Pooling and Storage: Combine the supernatants and store them in dark glassware under refrigeration to prevent degradation.[5]

Method 1: Quantification of Individual Anthocyanins by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of Kuromanin and other anthocyanins in a sample.

Protocol: HPLC Analysis

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of the mobile phase diluent to obtain a stock solution of 100 µg/mL.[5] Filter the solution through a 0.45 µm syringe filter.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.04 to 80.0 µg/mL.[5]

  • Sample Preparation: Dilute the extracted sample with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient of Solvent A (Water/Formic acid/Acetonitrile, 87:10:3 v/v/v) and Solvent B (Water/Formic acid/Acetonitrile, 40:10:50 v/v/v).[7]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 20 µL.

    • Detection: Diode Array Detector (DAD) or UV-Vis detector at 520 nm.[6]

    • Column Temperature: 30°C.

  • Analysis: Inject the calibration standards and the prepared sample into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of Kuromanin in the sample by interpolating its peak area from the calibration curve. Other anthocyanins can be quantified relative to the this compound standard, often expressed as Kuromanin equivalents.

Quantitative Data Summary for HPLC Method:

ParameterValueReference
Linearity Range 0.04 - 80.0 µg/mL[5]
Correlation Coefficient (r²) > 0.999[5]
Limit of Detection (LOD) 0.06 - 0.40 µg/mL[8]
Limit of Quantification (LOQ) 0.12 - 1.20 µg/mL[8]
Average Recovery 95.62%[5]
Method 2: Quantification of Total Monomeric Anthocyanins by pH Differential Method

This spectrophotometric method is a rapid and simple approach to determine the total monomeric anthocyanin content.[9][10] It is based on the reversible structural transformation of anthocyanins with a change in pH, which results in a color change.[9]

Protocol: pH Differential Analysis

  • Buffer Preparation:

    • pH 1.0 Buffer (0.025 M Potassium Chloride): Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 (±0.05) with concentrated HCl. Make up the final volume to 1 L with distilled water.[9][10]

    • pH 4.5 Buffer (0.4 M Sodium Acetate): Dissolve 54.43 g of sodium acetate trihydrate in approximately 960 mL of distilled water. Adjust the pH to 4.5 (±0.05) with concentrated HCl. Make up the final volume to 1 L with distilled water.[9]

  • Sample Dilution: Prepare two dilutions of the anthocyanin extract, one with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be adjusted so that the absorbance at 520 nm of the pH 1.0 dilution is within the linear range of the spectrophotometer (typically 0.2-1.4 AU).[10]

  • Spectrophotometric Measurement:

    • Allow the dilutions to equilibrate for at least 15-20 minutes.[10]

    • Measure the absorbance of each dilution at the maximum visible wavelength (λvis-max) for the specific anthocyanin (around 520 nm for cyanidin-3-glucoside) and at 700 nm (to correct for haze).[10] Use a 1 cm pathlength cuvette and distilled water as a blank.

  • Calculation:

    • Calculate the absorbance difference (A) using the following formula: A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5

    • Calculate the total monomeric anthocyanin concentration, expressed as this compound equivalents (mg/L), using the Beer-Lambert law: Total Monomeric Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × l) Where:

      • A = Absorbance difference

      • MW (Molecular Weight) of this compound = 484.84 g/mol [3]

      • DF = Dilution Factor

      • ε (Molar absorptivity) of cyanidin-3-glucoside = 26,900 L·mol⁻¹·cm⁻¹[11]

      • l (pathlength) = 1 cm

      • 1000 = Factor for conversion from g to mg

Visualizations

Experimental Workflow Diagrams

HPLC_Workflow HPLC Quantification Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Plant Material Extraction Ultrasound-Assisted Extraction Sample->Extraction Extract Anthocyanin Extract Extraction->Extract HPLC HPLC System (C18 Column, DAD @ 520 nm) Extract->HPLC Inject Standard This compound Standard Stock Stock Solution (100 µg/mL) Standard->Stock Calibration Calibration Standards (0.04-80.0 µg/mL) Stock->Calibration Calibration->HPLC Inject Chromatogram Chromatogram Acquisition HPLC->Chromatogram CalCurve Calibration Curve (Peak Area vs. Concentration) Chromatogram->CalCurve Quantification Concentration Determination CalCurve->Quantification

Caption: Workflow for anthocyanin quantification by HPLC.

pHDifferential_Workflow pH Differential Method Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calc Calculation Extract Anthocyanin Extract Dilution_pH1 Dilution with pH 1.0 Buffer Extract->Dilution_pH1 Dilution_pH4_5 Dilution with pH 4.5 Buffer Extract->Dilution_pH4_5 Spectrophotometer UV-Vis Spectrophotometer Dilution_pH1->Spectrophotometer Read Dilution_pH4_5->Spectrophotometer Read Abs_pH1 Measure Absorbance @ λvis-max & 700 nm Spectrophotometer->Abs_pH1 Abs_pH4_5 Measure Absorbance @ λvis-max & 700 nm Spectrophotometer->Abs_pH4_5 Calc_A Calculate Absorbance Difference (A) Abs_pH1->Calc_A Abs_pH4_5->Calc_A Calc_Conc Calculate Total Monomeric Anthocyanin Concentration Calc_A->Calc_Conc

Caption: Workflow for the pH differential method.

Signaling Pathway (Illustrative)

While this compound itself is a chemical standard and not directly involved in signaling pathways in the context of quantification, its biological activities are of interest to researchers. The following is an illustrative example of a simplified antioxidant signaling pathway where anthocyanins like Kuromanin may play a role.

Antioxidant_Pathway Illustrative Antioxidant Action of Anthocyanins ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes Anthocyanin Anthocyanins (e.g., Kuromanin) Anthocyanin->ROS scavenges Nrf2 Nrf2 Anthocyanin->Nrf2 activates AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) AntioxidantEnzymes->ROS neutralizes ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to ARE->AntioxidantEnzymes upregulates expression of

Caption: Anthocyanin antioxidant action.

References

Application Notes and Protocols for Evaluating Kuromanin Chloride Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuromanin chloride, also known as cyanidin-3-O-glucoside, is a naturally occurring anthocyanin found in a variety of pigmented plants, including blackcurrants, red raspberries, and purple corn.[1] Emerging research has highlighted its potential as a cytotoxic agent against various cancer cell lines, suggesting its promise as a candidate for further investigation in oncology drug development.[1] Mechanistic studies indicate that this compound can induce apoptosis and cause cell cycle arrest, making it a compound of significant interest for cancer research.[1]

These application notes provide detailed protocols for essential cell-based assays to evaluate the cytotoxic effects of this compound. The included methodologies cover the assessment of cell viability, membrane integrity, apoptosis, and cell cycle progression, along with the analysis of key protein markers involved in these pathways.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The following tables summarize quantitative data on the cytotoxic effects of this compound on various cancer cell lines. This data is intended to serve as a reference for expected outcomes and for designing experimental concentration ranges.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)¹Incubation Time (hours)Assay Method
Caco-2Colon Cancer23.21 ± 0.14~47.9Not SpecifiedMTT
HepG2Hepatocellular CarcinomaReported Cytotoxicity-72Not Specified
Breast Cancer CellsBreast CancerReported Cytotoxicity-Not SpecifiedMTT
Colon Cancer CellsColon CancerReported Cytotoxicity-Not SpecifiedMTT

¹ Molar mass of this compound (C₂₁H₂₁ClO₁₁) is approximately 484.84 g/mol .

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the test compound is critical for accurate and reproducible results.

Materials:

  • This compound powder (≥95% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.[2]

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

  • For cell-based assays, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

  • Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, serving as a measure of cytotoxicity due to compromised cell membrane integrity.[5][6]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound and controls (vehicle, untreated) for the desired duration.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance readings of the treated, spontaneous release, and maximum release wells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates or T25 flasks and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound and controls for the specified time.

  • Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsinization.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][10]

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash them once with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells twice with cold PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins

This technique is used to detect and quantify specific proteins involved in cytotoxicity pathways.

Materials:

  • 6-well plates or larger culture vessels

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-cyclin D1, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed and treat cells with this compound at desired concentrations and time points.

  • Lyse the cells with RIPA buffer and collect the total protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

experimental_workflow Experimental Workflow for this compound Cytotoxicity Evaluation cluster_prep Preparation cluster_assays Cytotoxicity & Viability Assays cluster_mechanism Mechanism of Action Assays cell_culture Cell Seeding & Culture compound_prep This compound Treatment cell_culture->compound_prep mtt MTT Assay (Metabolic Activity) compound_prep->mtt ldh LDH Assay (Membrane Integrity) compound_prep->ldh apoptosis Annexin V/PI Staining (Apoptosis) compound_prep->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) compound_prep->cell_cycle western_blot Western Blot (Protein Expression) compound_prep->western_blot data_analysis Data Analysis & Interpretation mtt->data_analysis IC50 Determination ldh->data_analysis Quantify Cytotoxicity apoptosis->data_analysis Quantify Apoptosis cell_cycle->data_analysis Cell Cycle Distribution western_blot->data_analysis Protein Level Changes

Caption: Workflow for assessing this compound cytotoxicity.

apoptosis_pathway Proposed Apoptotic Pathway of this compound cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade kuromanin This compound bax Bax (Pro-apoptotic) kuromanin->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) kuromanin->bcl2 Downregulates caspase9 Caspase-9 bax->caspase9 Activates bcl2->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 Activates cleaved_caspase3 Cleaved Caspase-3 (Active) caspase3->cleaved_caspase3 Activation apoptosis Apoptosis cleaved_caspase3->apoptosis

Caption: this compound-induced apoptosis signaling.

cell_cycle_pathway Proposed Cell Cycle Arrest Pathway of this compound cluster_regulators Cell Cycle Regulators kuromanin This compound p21 p21 (CDK Inhibitor) kuromanin->p21 Increases Expression cyclinD1 Cyclin D1 kuromanin->cyclinD1 Reduces Expression cdk46 CDK4/6 p21->cdk46 Inhibits cyclinD1->cdk46 Activates g1_s_transition G1 to S Phase Transition cdk46->g1_s_transition Promotes g1_arrest G0/G1 Arrest cdk46->g1_arrest Inhibition leads to

Caption: this compound-induced G0/G1 cell cycle arrest.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Kuromanin Chloride Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kuromanin chloride (also known as Cyanidin-3-O-glucoside chloride). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of this compound's solubility for in vivo studies. Given its therapeutic potential, successfully formulating this compound is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a natural anthocyanin with potent antioxidant and anti-inflammatory properties, making it a compound of interest for various therapeutic applications. However, like many flavonoids, it exhibits poor water solubility, which can limit its bioavailability and efficacy when administered in vivo. Achieving a stable and sufficiently concentrated solution is essential for accurate dosing and meaningful experimental outcomes.

Q2: What are the known solvents for this compound?

This compound has varying solubility in different solvents. It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol, and slightly soluble in water and ethanol. For in vivo applications, it is crucial to use biocompatible solvent systems.

Troubleshooting Guide: Solubility and Formulation Issues

This guide addresses common challenges researchers face when preparing this compound formulations for in vivo experiments.

Issue 1: Poor Solubility in Aqueous Vehicles

Problem: this compound precipitates out of aqueous solutions, such as saline or phosphate-buffered saline (PBS), making it difficult to prepare a homogenous solution for injection or oral gavage.

Solutions:

  • Co-solvent Systems: The use of a mixture of solvents is a common and effective strategy to increase the solubility of poorly water-soluble compounds. A widely used formulation for in vivo studies involves a combination of DMSO, PEG300, and Tween 80 in saline.

  • pH Adjustment: The solubility of anthocyanins like this compound is pH-dependent. They are generally more stable and soluble in acidic conditions (pH < 3.0). Acidifying the aqueous vehicle with a biocompatible acid (e.g., citric acid) can improve solubility. However, the physiological compatibility of the final formulation's pH must be considered for the chosen administration route.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for pharmaceutical formulations.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents and solvent systems.

Solvent/SystemSolubilityReference
Dimethyl sulfoxide (DMSO)~97 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)~1 mg/mL[2]
WaterSlightly soluble (0.6 mg/mL)[3]
EthanolInsoluble[1]
In Vivo Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 2.5 mg/mL[4]
Issue 2: Compound Precipitation Upon Dilution

Problem: A stock solution of this compound in a high concentration of an organic solvent (like DMSO) precipitates when diluted with an aqueous buffer for the final formulation.

Solutions:

  • Sequential Addition of Solvents: The order of solvent addition is critical. It is recommended to first dissolve the this compound in DMSO and then sequentially add the other co-solvents (e.g., PEG300, Tween 80) before the final addition of the aqueous component (saline or water). This gradual change in solvent polarity can help maintain the compound's solubility.

  • Sonication and Gentle Warming: After adding all components, sonicating the mixture or gently warming it can aid in the dissolution of any small particles and ensure a homogenous solution. However, be cautious with heating as it can degrade anthocyanins.

  • Precipitation-Resistant Formulations: For some poorly soluble compounds, specific formulations can be designed to resist precipitation upon dilution. This often involves a careful selection of co-solvents and surfactants.[5]

Issue 3: Low Bioavailability After Oral Administration

Problem: Even if a solution is successfully prepared for oral gavage, the bioavailability of this compound may be low due to its poor absorption in the gastrointestinal tract.

Solutions:

  • Nanoencapsulation: Encapsulating this compound into nanoparticles can protect it from degradation in the gut and enhance its absorption. Chitosan nanoparticles and nanoliposomes are promising delivery systems.[6][7]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can improve the dissolution rate and membrane permeability of flavonoids.[8]

Experimental Protocols

Protocol 1: Standard Co-solvent Formulation for Oral or Intraperitoneal Administration

This protocol is based on a commonly cited vehicle for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

Procedure to Prepare a 2 mg/mL Solution:

  • Prepare a Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Sonication may be used to aid dissolution.

  • Sequential Mixing: In a sterile tube, add the following components in the specified order, ensuring complete mixing after each addition:

    • 50 µL of the 40 mg/mL this compound stock in DMSO.

    • 400 µL of PEG300. Mix well until the solution is clear.

    • 50 µL of Tween 80. Mix well until the solution is clear.

    • 500 µL of saline. Mix well to obtain the final formulation.

  • Final Concentration: This procedure yields a 1 mL solution with a final this compound concentration of 2 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

  • Administration: The solution can be administered via oral gavage or intraperitoneal injection. It is recommended to prepare the formulation fresh before each use.

Protocol 2: Chitosan Nanoparticle Encapsulation for Enhanced Oral Bioavailability

This protocol provides a general outline for preparing this compound-loaded chitosan nanoparticles based on the ionic gelation method.

Materials:

  • This compound

  • Chitosan (low molecular weight)

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Purified water

Procedure:

  • Prepare Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of, for example, 1 mg/mL. Stir overnight to ensure complete dissolution.

  • Prepare TPP Solution: Dissolve TPP in purified water to a concentration of, for example, 1 mg/mL.

  • Prepare this compound Solution: Dissolve this compound in a small amount of acidified ethanol or another suitable solvent.

  • Encapsulation: Add the this compound solution to the chitosan solution and stir. Then, add the TPP solution dropwise to the chitosan-Kuromanin chloride mixture while stirring. Nanoparticles will form spontaneously through ionic gelation.

  • Purification: Centrifuge the nanoparticle suspension to collect the nanoparticles and wash them with purified water to remove unencapsulated this compound and other reagents.

  • Resuspension: Resuspend the washed nanoparticles in an appropriate aqueous buffer for in vivo administration.

Note: The exact parameters (concentrations, ratios, stirring speed) should be optimized for desired particle size and encapsulation efficiency.

Visualizations

Signaling Pathway: General Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Need to Prepare This compound for In Vivo Study solubility_issue Is solubility in simple aqueous vehicle sufficient? start->solubility_issue cosolvent Use Co-solvent System (e.g., DMSO, PEG300, Tween 80, Saline) solubility_issue->cosolvent No simple_aqueous Use simple aqueous vehicle (e.g., acidified saline) solubility_issue->simple_aqueous Yes precipitation Does precipitation occur upon dilution? cosolvent->precipitation optimize_mixing Optimize mixing order and use sonication/warming precipitation->optimize_mixing Yes end Proceed with In Vivo Experiment precipitation->end No advanced_formulation Consider Advanced Formulations optimize_mixing->advanced_formulation cyclodextrin Cyclodextrin Complexation advanced_formulation->cyclodextrin nanoencapsulation Nanoencapsulation (e.g., Chitosan NP, Liposomes) advanced_formulation->nanoencapsulation cyclodextrin->end nanoencapsulation->end simple_aqueous->end

Caption: A decision-making workflow for addressing this compound solubility challenges.

Experimental Workflow: Co-solvent Formulation Preparation

This diagram outlines the sequential steps for preparing the standard co-solvent formulation.

G cluster_0 Preparation of this compound Formulation step1 Step 1: Dissolve this compound in DMSO (Stock Solution) step2 Step 2: Add PEG300 and Mix step1->step2 step3 Step 3: Add Tween 80 and Mix step2->step3 step4 Step 4: Add Saline and Mix step3->step4 step5 Final Formulation (Ready for Use) step4->step5

Caption: Sequential workflow for preparing a co-solvent based this compound formulation.

References

Technical Support Center: Kuromanin Chloride Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of kuromanin chloride (cyanidin-3-O-glucoside).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound?

A1: The degradation of this compound, an anthocyanin, is primarily initiated by the opening of the pyrylium ring. This process is highly influenced by factors such as pH, temperature, and the presence of oxygen. The initial cleavage of the glycosidic bond can occur, yielding cyanidin (the aglycone) and a glucose moiety.[1] Subsequently, both cyanidin and its glycoside can undergo further degradation into smaller phenolic compounds.

Q2: What are the major byproducts of this compound degradation?

A2: The major byproducts identified from the degradation of this compound include:

  • Protocatechuic acid (PCA) and phloroglucinaldehyde (PGA) , which are common thermal degradation products.[2]

  • Cyanidin , the aglycone form, resulting from the hydrolysis of the glycosidic bond.[1]

  • 2,4,6-trihydroxybenzoic acid .[3]

  • Smaller phenolic compounds, furan derivatives, and pyran derivatives, especially under thermal stress.[1]

Q3: How do pH and temperature affect the stability of this compound?

A3: Both pH and temperature are critical factors influencing the stability of this compound.

  • pH: this compound is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, its degradation rate significantly accelerates.[2] At a neutral pH, a significant reduction in this compound concentration can be observed even at room temperature.[2]

  • Temperature: Higher temperatures promote the degradation of this compound. The degradation process generally follows first-order kinetics, with the rate constant increasing with temperature. For instance, significant degradation is observed at temperatures of 70°C and 90°C.[2]

Q4: What is the expected shelf-life of a this compound solution?

A4: The shelf-life of a this compound solution is highly dependent on storage conditions. For optimal stability, it should be stored in an acidic buffer (pH < 3) at low temperatures (e.g., 4°C) and protected from light. Under these conditions, the solution can be stable for several days to weeks. However, at neutral or alkaline pH and at room temperature, significant degradation can occur within hours.

Q5: Can the presence of other compounds in a solution affect this compound stability?

A5: Yes, the presence of other compounds can significantly impact stability. For example, the presence of caffeic acid o-quinone or chlorogenic acid can lead to a coupled oxidation mechanism, accelerating the degradation of this compound. Conversely, some compounds may exert a protective effect through co-pigmentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental study of this compound degradation.

Issue 1: Rapid and Unexpected Degradation of this compound Standard
Possible Cause Troubleshooting Step
Incorrect pH of the solvent Ensure the solvent for your this compound standard is acidic (pH < 3). Use a suitable buffer, such as citrate or phosphate buffer, and verify the pH with a calibrated pH meter.
Exposure to light Prepare and store all solutions in amber vials or wrap containers with aluminum foil to protect them from light. Minimize exposure to ambient light during experiments.
Elevated temperature Prepare and handle solutions on ice or in a cold room whenever possible. Store stock solutions and samples at 4°C or lower for short-term storage and -20°C or -80°C for long-term storage.
Presence of oxidizing agents or metal ions Use high-purity solvents and reagents. If contamination is suspected, prepare fresh solutions with purified water and analytical grade reagents.
Microbial contamination Filter-sterilize solutions, especially if they are to be stored for an extended period.
Issue 2: Inconsistent or Irreproducible Results in Degradation Kinetic Studies
Possible Cause Troubleshooting Step
Fluctuations in temperature Use a calibrated water bath or incubator with precise temperature control. Ensure uniform heating of all samples.
Inaccurate pH control Prepare buffers carefully and re-check the pH of the reaction mixture at the beginning and end of the experiment, especially for long-duration studies.
Variability in sample preparation Follow a standardized and detailed sample preparation protocol. Ensure accurate pipetting and consistent timing for all steps.
Inconsistent HPLC-MS analysis Equilibrate the HPLC column thoroughly before each run. Use an internal standard to correct for variations in injection volume and instrument response. Regularly perform system suitability tests.
Issue 3: Difficulty in Identifying and Quantifying Degradation Byproducts by HPLC-MS
Possible Cause Troubleshooting Step
Poor chromatographic separation Optimize the HPLC gradient, mobile phase composition, and column temperature to achieve better resolution of peaks. Consider using a different column chemistry if co-elution persists.
Low sensitivity for certain byproducts Adjust the mass spectrometer parameters, such as ionization source settings and collision energy, to enhance the signal of the target analytes. Consider using a more sensitive MS detector if available.
Lack of reference standards for byproducts If commercial standards are unavailable, consider synthesizing or isolating the byproducts for confirmation. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition and propose potential structures.
Matrix effects in complex samples Perform a matrix effect study by comparing the response of an analyte in a standard solution versus a post-extraction spiked sample. If significant matrix effects are observed, consider using a more effective sample clean-up method or a matrix-matched calibration curve.

Quantitative Data Summary

Table 1: Thermal Degradation of this compound (Cyanidin-3-O-glucoside) in Air

Temperature (°C)Total Degradation Rate (%)Activation Energy (Ea) (kJ·mol⁻¹)
200-30099.4280.98
Data from a study on the thermal degradation of cyanidin-3-O-glucoside in air.[1]

Table 2: Effect of pH and Temperature on the Degradation of Cyanidin-3-O-glucoside (C3G)

pHTemperature (°C)Degradation after 8 hours (%)
2.57021
2.59095
4.07053
4.09098
7.070~100
7.090~100
Data adapted from a study on the stability of a C3G-rich haskap fraction.[2]

Experimental Protocols

Protocol 1: Thermal and pH-Induced Degradation of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate acidic solvent (e.g., methanol with 0.1% HCl) to a known concentration.

  • Preparation of Reaction Buffers: Prepare a series of buffers with different pH values (e.g., pH 2.5, 4.0, 7.0) using appropriate buffer systems (e.g., citrate-phosphate buffer).

  • Initiation of Degradation:

    • For each pH condition, dilute the this compound stock solution with the corresponding buffer to a final desired concentration.

    • Aliquot the solutions into amber glass vials.

    • For thermal degradation studies, place the vials in a pre-heated water bath or incubator at the desired temperatures (e.g., 70°C and 90°C).

  • Sampling: At specific time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot from each vial.

  • Sample Quenching and Preparation for Analysis:

    • Immediately cool the withdrawn sample on ice to stop the degradation reaction.

    • If necessary, dilute the sample with the initial mobile phase of the HPLC system.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to quantify the remaining this compound and its degradation byproducts.

Protocol 2: HPLC-MS Analysis of this compound and its Degradation Products
  • Instrumentation: A high-performance liquid chromatograph coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole) is required.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with two solvents is typical:

      • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid).

      • Solvent B: Acetonitrile or methanol with the same acidic modifier.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25-40°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for anthocyanin analysis.

    • Detection Mode: Full scan mode for initial identification of byproducts and Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) for quantification of known compounds.

    • Optimization: Optimize the source parameters (e.g., capillary voltage, gas flow rates) and compound-specific parameters (e.g., collision energy for MS/MS) for maximum sensitivity.

  • Quantification: Create a calibration curve using a series of standard solutions of this compound and any available byproduct standards.

Visualizations

Kuromanin_Chloride_Degradation_Pathway Kuromanin_Chloride This compound (Cyanidin-3-O-glucoside) Cleavage Glycosidic Bond Cleavage Kuromanin_Chloride->Cleavage Hydrolysis Ring_Opening Pyrylium Ring Opening Kuromanin_Chloride->Ring_Opening pH, Temp Cyanidin Cyanidin (Aglycone) Cleavage->Cyanidin Glucose Glucose Cleavage->Glucose Chalcone Chalcone Intermediate Ring_Opening->Chalcone Further_Degradation2 Further Degradation Cyanidin->Further_Degradation2 Further_Degradation1 Further Degradation Chalcone->Further_Degradation1 Byproducts1 Protocatechuic Acid (PCA) Phloroglucinaldehyde (PGA) Further_Degradation1->Byproducts1 Byproducts2 Smaller Phenolic Compounds Furan & Pyran Derivatives Further_Degradation2->Byproducts2

Caption: this compound Degradation Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Degradation Induction cluster_analysis Analysis Prep_Stock Prepare Kuromanin Chloride Stock Mix Mix Stock and Buffer Prep_Stock->Mix Prep_Buffer Prepare pH Buffers Prep_Buffer->Mix Incubate Incubate at Controlled Temp/pH Mix->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction (Cool on Ice) Sample->Quench Filter Filter Sample Quench->Filter HPLC_MS HPLC-MS Analysis Filter->HPLC_MS Data_Analysis Data Analysis (Quantification) HPLC_MS->Data_Analysis

Caption: Experimental Workflow for Degradation Studies.

References

Technical Support Center: Kuromanin Chloride (Cyanidin-3-O-glucoside chloride)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and color of Kuromanin chloride.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the color of this compound solutions?

A1: The color of this compound in an aqueous solution is highly dependent on the pH. This is due to structural transformations of the anthocyanin molecule. At a very acidic pH (around 1-3), it exists predominantly as the red flavylium cation. As the pH increases to the neutral range (around 6-7), it can convert to a purple or violet quinonoidal base. At a slightly alkaline pH (around 7-8), a blue anionic quinonoidal base can form. However, in the mildly acidic to neutral pH range (around 4-6), it can also form colorless structures like the carbinol pseudobase and chalcone, leading to a loss of color.[1]

Q2: At what pH is this compound most stable?

A2: this compound exhibits its highest stability in acidic conditions, typically at a pH below 3.[2][3] In this pH range, the flavylium cation is the predominant and most stable form. As the pH increases towards neutral and alkaline conditions, the compound becomes increasingly unstable and prone to degradation.

Q3: What are the primary degradation products of this compound?

A3: Under conditions of thermal degradation, particularly at neutral to higher pH, this compound can degrade into smaller phenolic compounds. The primary degradation products identified are protocatechuic acid and phloroglucinaldehyde.

Q4: Can the chloride ion in this compound affect its stability at different pH levels?

A4: While the primary determinant of this compound's stability is the pH-dependent structural transformation of the cyanidin-3-O-glucoside molecule, the presence of chloride ions in solution, especially at low pH, can potentially influence the overall ionic strength of the solution. However, the inherent instability of the anthocyanin structure at neutral and alkaline pH is the more significant factor in its degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of red color in solution The pH of the solution is likely too high (above 4).Acidify the solution by adding a suitable buffer or a small amount of acid (e.g., HCl) to lower the pH to a range of 2-3.
Solution appears colorless or very pale The pH may be in the range of 4-6, where the colorless carbinol and chalcone forms are present.Adjust the pH to below 3 to shift the equilibrium back to the colored flavylium cation.
Inconsistent color or stability between experiments The pH of the solutions is not being accurately and consistently controlled.Use calibrated pH meters and appropriate buffer systems for the desired pH range. Ensure thorough mixing of solutions.
Precipitate forms in the solution At certain pH values and concentrations, this compound or its degradation products may become less soluble.Ensure the working concentration is appropriate for the chosen solvent and pH. Consider using a co-solvent if necessary, but be aware that this may also affect stability.
Unexpected UV-Vis spectra The compound may have degraded, or the pH of the solution is not what was intended.Verify the pH of the solution. If the pH is correct, the unexpected spectra may indicate degradation. Prepare fresh solutions and re-measure.

Data Presentation

Colorimetric and Spectrophotometric Properties of this compound at Various pH Values

The following table summarizes the changes in color and maximum absorbance wavelength (λmax) of this compound solutions at different pH levels.

pHPredominant Colorλmax (nm)CIELAB LCIELAB aCIELAB b*Reference
0.5Red508---[4]
2.0Red~510-520---
3.34Reddish-Orange----[4]
4.1Colorless/Pale----[5]
5.1Colorless/Pale----[5]
6.1Violet/Purple----[5]
7.1Bluish----[5]
9.46Yellow----[4]
12.53Yellowish-Green603---[4]

Note: CIELAB values are highly dependent on concentration and specific experimental conditions. The data presented here are indicative of the color changes.

Stability of this compound at Different pH Values

This table presents data on the stability of this compound at various pH levels, indicating the percentage of the compound remaining after a specific time and temperature.

pHTemperature (°C)Time (hours)This compound Remaining (%)Reference
2.025899[2]
2.570879[6]
2.59085[6]
4.0258>90[2]
4.070847[6]
4.09082[6]
7.0258~30[2]
7.0708<1[6]
7.0908<1[6]

Experimental Protocols

Protocol for Assessing the pH-Dependent Color and Stability of this compound

1. Materials:

  • This compound (analytical standard)

  • Buffer solutions covering a range of pH values (e.g., pH 2, 4, 6, 8, 10). Recommended buffer systems:

    • pH 2-3: Glycine-HCl buffer

    • pH 4-5: Acetate buffer

    • pH 6-7: Phosphate buffer

    • pH 8-9: Tris-HCl buffer

    • pH 10: Carbonate-bicarbonate buffer

  • Deionized water

  • UV-Vis spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a small amount of acidified deionized water (e.g., with 0.1% HCl) to ensure initial stability.

  • Dilute the stock solution with deionized water in a volumetric flask to achieve a final desired concentration (e.g., 0.1 mg/mL).

3. Experimental Procedure:

  • For each pH to be tested, pipette a specific volume of the this compound stock solution into a volumetric flask.

  • Add the corresponding buffer solution to the flask and bring it to the final volume with deionized water.

  • Immediately after preparation (t=0), measure the absorbance spectrum of each solution from 380 nm to 700 nm using the UV-Vis spectrophotometer. Record the maximum absorbance wavelength (λmax) and the absorbance value at this wavelength.

  • Visually observe and record the color of each solution.

  • Incubate the solutions at a controlled temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), repeat the UV-Vis spectrophotometric measurements for each solution.

4. Data Analysis:

  • Plot the absorbance at λmax against time for each pH to determine the degradation kinetics.

  • Calculate the percentage of this compound remaining at each time point relative to the initial absorbance at t=0.

  • The degradation rate constant (k) and half-life (t1/2) can be calculated assuming first-order kinetics using the following equations:

    • ln(At/A0) = -kt

    • t1/2 = 0.693/k where A0 is the initial absorbance and At is the absorbance at time t.

Visualizations

Kuromanin_Chloride_pH_Equilibrium cluster_acidic Acidic (pH < 4) cluster_mid Mildly Acidic to Neutral (pH 4-6) cluster_alkaline Neutral to Alkaline (pH > 6) Flavylium Flavylium Cation (Red) Carbinol Carbinol Pseudobase (Colorless) Flavylium->Carbinol + H2O - H+ Quinonoidal Quinonoidal Base (Purple/Blue) Flavylium->Quinonoidal - H+ Carbinol->Flavylium - H2O + H+ Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Isomerization Chalcone->Carbinol Isomerization Quinonoidal->Flavylium + H+

Caption: pH-dependent equilibrium of this compound forms.

Kuromanin_Chloride_Degradation_Pathway Kuromanin This compound (at neutral/alkaline pH) Degradation Degradation (Hydrolytic cleavage) Kuromanin->Degradation Protocatechuic_Acid Protocatechuic Acid Degradation->Protocatechuic_Acid Phloroglucinaldehyde Phloroglucinaldehyde Degradation->Phloroglucinaldehyde

Caption: Degradation pathway of this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_buffers Prepare Buffer Solutions (various pH) start->prep_buffers prep_samples Prepare Samples (Stock + Buffer) prep_stock->prep_samples prep_buffers->prep_samples measure_initial Initial Measurement (t=0) - UV-Vis Spectrum - Color Observation prep_samples->measure_initial incubate Incubate at Controlled Temperature and Time measure_initial->incubate measure_timed Time-point Measurements - UV-Vis Spectrum incubate->measure_timed measure_timed->incubate Repeat for each time point analyze Data Analysis - Degradation Kinetics - Color Change measure_timed->analyze end End analyze->end

Caption: Workflow for pH stability analysis.

References

How to avoid interference in spectroscopic analysis of Kuromanin chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding interference during the spectroscopic analysis of Kuromanin chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the spectroscopic analysis of this compound from plant extracts?

A1: Interference in the spectroscopic analysis of this compound primarily arises from other co-extracted plant pigments and compounds that absorb light in a similar region of the UV-Visible spectrum. The most common interfering substances include:

  • Chlorophylls (a and b): These pigments have strong absorption in the blue (~430-455 nm) and red (~642-664 nm) regions, which can overlap with the secondary absorption band of anthocyanins.[1]

  • Carotenoids (e.g., β-carotene, lutein): These pigments absorb strongly in the blue-green region (400-500 nm), potentially overlapping with the this compound spectrum.[2]

  • Other Flavonoids and Phenolic Acids: Compounds such as quercetin, kaempferol, and caffeic acid have absorption maxima in the UV and near-UV regions (250-385 nm) that can cause background interference.[3][4]

  • Degradation Products: Anthocyanin degradation can lead to the formation of colorless or brown polymeric compounds that can increase baseline noise and interfere with accurate quantification.[5]

Q2: How does pH affect the spectroscopic analysis of this compound?

A2: The pH of the solution has a profound effect on the structure and, consequently, the UV-Vis spectrum of this compound. Anthocyanins like this compound exist in different structural forms at varying pH levels:

  • pH 1.0-3.0 (Acidic): It exists predominantly as the red-colored flavylium cation, which is the most stable form and exhibits maximum absorbance around 520-530 nm.[5]

  • pH 4.0-5.0 (Weakly Acidic): A colorless hemiketal form begins to predominate, leading to a significant decrease in absorbance at the maximum wavelength.[5]

  • pH > 7.0 (Neutral to Alkaline): It can transform into a blue or purple quinonoidal base and further degrade to a yellow chalcone.

Therefore, controlling the pH is critical for accurate and reproducible spectroscopic measurements. Acidifying the sample solution (typically to pH 1.0) is a standard practice to ensure the this compound is in its stable, colored form.[5]

Q3: My sample is cloudy or turbid. How will this affect my results?

A3: Turbidity in a sample will cause light scattering, which leads to an artificially high and unstable absorbance reading across the entire spectrum. This will result in an overestimation of the this compound concentration and a high background signal. It is crucial to remove any particulate matter before analysis by centrifugation or filtration. Measuring the absorbance at a wavelength where the analyte does not absorb (e.g., 700 nm) can be used to correct for haze, but physical removal of the turbidity is the preferred method.[6]

Q4: Can I use any solvent to dissolve my this compound standard and samples?

A4: The choice of solvent can influence the absorption spectrum of this compound. For instance, the polarity of the solvent can cause shifts in the wavelength of maximum absorbance (λmax).[7][8] It is recommended to use a consistent solvent system for both standards and samples to ensure comparability. Acidified methanol (e.g., methanol with 0.1% HCl) is a commonly used solvent as it ensures the stability of the flavylium cation.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad, undefined absorption peak 1. Presence of multiple interfering compounds. 2. Degradation of this compound. 3. Incorrect pH of the sample solution.1. Purify the sample using Solid Phase Extraction (SPE) to remove interfering compounds. 2. Prepare fresh samples and standards, and store them in the dark and at low temperatures to prevent degradation. 3. Adjust the sample pH to 1.0 using an appropriate buffer (e.g., KCl/HCl) to stabilize the flavylium cation.
High background absorbance 1. Sample turbidity or particulate matter. 2. Presence of high concentrations of other UV-absorbing compounds (e.g., phenolic acids).1. Centrifuge or filter the sample to remove any suspended particles. 2. Use the pH differential method to subtract the absorbance of interfering compounds. A correction for haze can be made by subtracting the absorbance at 700 nm.[6]
Inconsistent or non-reproducible readings 1. Fluctuating pH of the sample. 2. Sample degradation over time. 3. Instrument instability.1. Use a buffer to maintain a constant pH. 2. Analyze samples promptly after preparation and keep them protected from light and heat. 3. Allow the spectrophotometer to warm up adequately and perform a baseline correction before each set of measurements.
Observed λmax is different from the literature value 1. Different solvent used for analysis. 2. Presence of interfering substances causing a spectral shift. 3. Incorrect instrument calibration.1. Ensure the solvent used matches the one reported in the literature or is consistent across all measurements. 2. Purify the sample to remove interfering compounds. 3. Calibrate the spectrophotometer according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes the spectral characteristics of this compound and common interfering compounds. This data is crucial for identifying potential overlaps and for selecting appropriate measurement and correction wavelengths.

Compound Class Typical λmax (nm) Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)
This compound (Cyanidin-3-glucoside) Anthocyanin~523-534 (in acidified methanol)~26,900 - 34,300
Chlorophyll aChlorophyll~430, ~662 (in acetone)~127,000 (at 430 nm)
Chlorophyll bChlorophyll~453, ~642 (in acetone)~51,360 (at 453 nm)
β-CaroteneCarotenoid~450, ~477~139,000 (at 450 nm)
QuercetinFlavonol~255, ~370Varies with solvent and pH
KaempferolFlavonol~265, ~365Varies with solvent and pH
Caffeic AcidPhenolic Acid~240, ~324Varies with solvent and pH

Note: λmax and ε values can vary depending on the solvent and pH.

Experimental Protocols

Protocol 1: pH Differential Method for Quantification of Monomeric Anthocyanins

This method is effective for correcting for interference from polymerized anthocyanins and other background-absorbing compounds.[5]

Materials:

  • Potassium chloride (KCl) buffer, 0.025 M, pH 1.0

  • Sodium acetate (CH₃COONa) buffer, 0.4 M, pH 4.5

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare two dilutions of the sample extract.

    • Dilution 1: Dilute the sample with the pH 1.0 KCl buffer to a concentration that gives an absorbance reading between 0.2 and 1.4 at the λmax of this compound (~520 nm).

    • Dilution 2: Dilute the sample with the pH 4.5 sodium acetate buffer using the same dilution factor as in Dilution 1.

  • Spectrophotometric Measurement:

    • Allow the dilutions to equilibrate for at least 15 minutes.

    • Measure the absorbance of both dilutions at the λmax of this compound (~520 nm) and at 700 nm (to correct for haze).

  • Calculation:

    • Calculate the absorbance difference (A) using the following equation: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

    • Calculate the monomeric anthocyanin concentration (mg/L) as cyanidin-3-glucoside equivalents using the formula: Concentration (mg/L) = (A × MW × DF × 1000) / (ε × L) Where:

      • MW = Molecular weight of cyanidin-3-glucoside (449.2 g/mol )

      • DF = Dilution factor

      • ε = Molar extinction coefficient of cyanidin-3-glucoside (26,900 L mol⁻¹ cm⁻¹)

      • L = Path length of the cuvette (typically 1 cm)

Protocol 2: Solid-Phase Extraction (SPE) for Sample Purification

This protocol is designed to remove polar interferences (like sugars and organic acids) and less polar interferences (like other flavonoids) from the sample extract prior to spectroscopic analysis.[9][10]

Materials:

  • C18 SPE cartridge

  • Methanol (acidified with 0.1% HCl)

  • Ethyl acetate

  • Deionized water (acidified to pH 2 with HCl)

  • Sample extract

Procedure:

  • Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 10 mL of methanol.

    • Equilibrate the cartridge with 10 mL of acidified deionized water (pH 2).

  • Sample Loading:

    • Load up to 100 mL of the sample extract onto the cartridge.

  • Washing:

    • Wash the cartridge with 10 mL of acidified deionized water to remove polar impurities.

    • (Optional) Wash with ethyl acetate to remove less polar, non-anthocyanin phenolic compounds.[11]

  • Elution:

    • Elute the purified anthocyanins with 1.5 mL of acidified methanol (pH 2).

  • Analysis:

    • The eluted fraction is now ready for spectroscopic analysis.

Visualizations

Experimental Workflow for Interference Mitigation

Interference_Mitigation_Workflow start Start: Sample Extract sample_prep Sample Preparation (e.g., Dilution) start->sample_prep turbidity_check Turbidity Check sample_prep->turbidity_check centrifuge Centrifugation / Filtration turbidity_check->centrifuge Yes spe_decision High Interference? turbidity_check->spe_decision No centrifuge->spe_decision spe Solid-Phase Extraction (SPE) spe_decision->spe Yes ph_diff pH Differential Method spe_decision->ph_diff No spe->ph_diff spectro Spectroscopic Analysis (UV-Vis) ph_diff->spectro data_analysis Data Analysis & Quantification spectro->data_analysis end End: Interference-Free Result data_analysis->end

Caption: Workflow for minimizing interference in spectroscopic analysis.

Logical Relationship of Interference Sources

Interference_Sources kuromanin This compound (Analyte) interference Spectral Interference interference->kuromanin Masks Signal chlorophylls Chlorophylls chlorophylls->interference Overlaps carotenoids Carotenoids carotenoids->interference Overlaps other_flavonoids Other Flavonoids other_flavonoids->interference Raises Baseline degradation Degradation Products degradation->interference Increases Noise

Caption: Common sources of spectral interference with this compound.

References

Optimizing HPLC Separation of Kuromanin Chloride: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-performance liquid chromatography (HPLC) separation of Kuromanin chloride from other anthocyanins.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the HPLC analysis of this compound and other anthocyanins.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC column used for separating this compound and other anthocyanins?

A1: The most frequently used columns for anthocyanin analysis are reversed-phase C18 columns.[1][2][3] These columns provide good separation based on the hydrophobicity of the different anthocyanin structures. Both fully porous and superficially porous C18 columns can be effective, with the latter offering faster analysis times.[2]

Q2: What is a typical mobile phase for the HPLC separation of anthocyanins?

A2: A typical mobile phase consists of a gradient mixture of acidified water and an organic solvent, usually acetonitrile or methanol.[1][4] The acid, often formic acid or phosphoric acid, is crucial for maintaining the stability of the anthocyanins by keeping the pH low.[1][5][6]

Q3: At what wavelength should I detect this compound and other anthocyanins?

A3: Anthocyanins exhibit maximum absorbance in the visible range, typically around 520 nm.[7] Therefore, a UV/Vis or DAD (Diode Array Detector) set to this wavelength is ideal for their detection.

Q4: My peaks are broad and not well-resolved. What can I do?

A4: Broad peaks can be caused by several factors. Here are a few troubleshooting steps:

  • Optimize the mobile phase gradient: A shallower gradient can improve the separation of closely eluting peaks. Experiment with the gradient slope and time.

  • Adjust the mobile phase composition: The type of organic modifier (acetonitrile vs. methanol) can affect selectivity.[4] Also, ensure the mobile phase is properly mixed and degassed.[8]

  • Check the column condition: The column may be contaminated or degraded. Flushing the column or replacing it if necessary can resolve the issue.

  • Reduce extra-column volume: Ensure all tubing and connections are as short as possible to minimize peak broadening.[8]

Q5: I am not detecting any peaks for my anthocyanin sample. What could be the problem?

A5: Several factors could lead to a lack of signal:

  • Sample Degradation: Anthocyanins are sensitive to heat, light, and high pH. Ensure samples are prepared fresh and stored in dark, refrigerated conditions.[9]

  • Incorrect Wavelength: Verify that the detector is set to the correct wavelength for anthocyanin detection (around 520 nm).[7]

  • Low Sample Concentration: The concentration of anthocyanins in your extract may be too low for detection. Consider concentrating your sample or increasing the injection volume.[10]

  • Mobile Phase Issues: Ensure the mobile phase is correctly prepared, and the solvents are of high purity (HPLC grade).[8][11]

Q6: My retention times are shifting from one run to the next. What is causing this?

A6: Retention time instability is a common issue in HPLC. Potential causes include:

  • Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as changes in temperature can affect retention times.[8]

  • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.[11] Even small variations in pH or solvent ratios can lead to shifts.

  • Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Data Presentation: HPLC Method Parameters

The following tables summarize typical quantitative data for the HPLC separation of anthocyanins, including this compound.

Table 1: Typical HPLC Columns for Anthocyanin Separation

Column TypeParticle Size (µm)Dimensions (mm)Manufacturer ExampleReference
Reversed-Phase C1854.6 x 250Agilent ZORBAX StableBond SB-C18[2]
Reversed-Phase C183.54.6 x 150Agilent ZORBAX StableBond SB-C18[2]
Superficially Porous C182.74.6 x 75Agilent Poroshell 120 SB-C18[2]
Mixed-Mode54.6 x 150Primesep 100[12]
Polymeric C1823.0 x 100YMC-UltraHT Pro C18 RS[5]

Table 2: Example Mobile Phase Gradients for Anthocyanin Separation

Time (min)% Solvent A (e.g., Water with 0.1% Formic Acid)% Solvent B (e.g., Acetonitrile or Methanol)
0955
207030
255050
30955

Note: This is a generic gradient and should be optimized for specific sample types and column dimensions.

Experimental Protocols

Protocol 1: Sample Preparation of Anthocyanin Extracts from Plant Material

  • Extraction: Homogenize the plant material with a solvent mixture such as methanol/water/formic acid (e.g., 75:20:5 v/v/v).[7] Protect the sample from light during this process.

  • Filtration: Filter the extract through glass wool or a syringe filter (e.g., 0.2 µm) to remove particulate matter.[2]

  • Storage: Store the filtered extract in dark glassware at 4°C to prevent degradation.[7][9]

Protocol 2: General HPLC Method for Anthocyanin Separation

  • Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Prepare an aqueous solution with a small amount of acid (e.g., water with 0.1% formic acid).[10]

  • Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute the anthocyanins.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[7][10]

  • Column Temperature: Maintain a constant column temperature, for instance, at 25°C.[13]

  • Detection: Monitor the eluent at 520 nm using a DAD or UV/Vis detector.

  • Injection Volume: Inject a suitable volume of the prepared sample extract (e.g., 10-50 µL).[2][7]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Plant Material Extraction Extraction (e.g., acidified methanol) Sample->Extraction Filtration Filtration (0.2 µm filter) Extraction->Filtration Injector Injector Filtration->Injector Column C18 Column Injector->Column Detector DAD/UV-Vis Detector (520 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification & Identification Chromatogram->Quantification

Caption: Experimental workflow for the HPLC analysis of anthocyanins.

Troubleshooting_Flowchart Start HPLC Problem Encountered PeakShape Poor Peak Shape? (Broad, Tailing) Start->PeakShape RetentionTime Retention Time Shift? PeakShape->RetentionTime No OptimizeGradient Optimize Mobile Phase Gradient & Composition PeakShape->OptimizeGradient Yes NoPeaks No Peaks Detected? RetentionTime->NoPeaks No CheckTemp Check Column Temperature Control RetentionTime->CheckTemp Yes CheckSample Verify Sample Integrity & Concentration NoPeaks->CheckSample Yes CheckColumn Check/Replace Column OptimizeGradient->CheckColumn CheckMobilePhase Verify Mobile Phase Preparation CheckTemp->CheckMobilePhase CheckDetector Check Detector Settings (Wavelength) CheckSample->CheckDetector

Caption: Logical troubleshooting flowchart for common HPLC issues.

References

Long-term storage conditions for Kuromanin chloride powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, handling, and use of Kuromanin chloride powder and solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: this compound powder is hygroscopic and should be stored in a tightly sealed container in a dry place. For optimal stability, it is recommended to store the powder at -20°C for up to 3 years.[1][2][3][4][5] Some suppliers also indicate that storage at 4°C is acceptable for shorter periods.

Q2: How should I store this compound solutions for long-term use?

A2: The storage conditions for this compound solutions depend on the solvent and the desired storage duration. For stock solutions prepared in DMSO, it is recommended to aliquot and store them at -80°C for up to 6 months to a year, or at -20°C for up to 1 month.[1][4][6] To prevent degradation from repeated freeze-thaw cycles, it is crucial to store the solution in single-use aliquots.[3][6]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in several organic solvents and water. It is soluble in DMSO (up to 97 mg/mL), methanol, ethanol, and acetone.[1][4][7] It is also soluble in water.[2][7] For in vivo studies, complex solvent systems such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline can be used to achieve a clear solution.[6][8]

Q4: Is this compound stable at room temperature?

A4: this compound is not recommended for long-term storage at room temperature. The degradation rate of anthocyanins like Kuromanin increases significantly with prolonged exposure to ambient temperatures and light.[9][10] For shipping, it may be sent at room temperature, but it should be stored under recommended cold conditions upon receipt.[6]

Q5: What are the known incompatibilities for this compound?

A5: this compound should not be stored with strong oxidizing agents, as this can lead to hazardous reactions.[2][5][8]

Troubleshooting Guide

Issue: The this compound powder appears clumpy or has changed color.

  • Possible Cause: The compound is hygroscopic and may have absorbed moisture.[9]

  • Solution: Ensure the container is always tightly sealed and stored in a desiccated environment. If clumping is observed, briefly desiccating the powder under vacuum (if appropriate for the vial) may help, but for quantitative experiments, using a fresh, properly stored vial is recommended.

Issue: My this compound solution has precipitated after storage.

  • Possible Cause 1: The storage temperature was not low enough, or the solution underwent multiple freeze-thaw cycles.[6]

  • Solution 1: Always store solutions at -80°C for long-term stability and prepare single-use aliquots to avoid repeated temperature fluctuations.[3][6]

  • Possible Cause 2: The concentration of the solution exceeds its solubility at the storage temperature.

  • Solution 2: Gentle warming and sonication can help redissolve the precipitate.[6][8] If precipitation persists, consider preparing a slightly lower concentration stock solution.

Issue: I am observing a loss of biological activity in my experiments.

  • Possible Cause: The this compound solution may have degraded due to improper storage or handling. Anthocyanins are sensitive to pH, light, and temperature.[9][10]

  • Solution: Prepare fresh solutions from a properly stored powder. Protect solutions from light by using amber vials or wrapping tubes in foil. Ensure the pH of your experimental buffer is compatible with this compound stability.

Data Presentation

Table 1: Long-Term Storage Conditions for this compound Powder

ParameterConditionDurationReference
Temperature-20°CUp to 3 years[1][2][3][4]
AtmosphereDry, DesiccatedAs long as stored[3]
ContainerTightly sealedAs long as stored[5]

Table 2: Long-Term Storage Conditions for this compound Solutions

SolventTemperatureDurationRecommendationsReference
DMSO-80°C6 - 12 monthsAliquot to avoid freeze-thaw[1][4][6]
DMSO-20°C1 monthAliquot to avoid freeze-thaw[3][4][6]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 484.84 g/mol )

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or cryovials

    • Calibrated pipette and sterile tips

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.

    • Weigh out the required amount of this compound powder in a sterile microfuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.85 mg of the powder.

    • Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution from 4.85 mg, add 1 mL of DMSO.

    • Vortex the solution until the powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can be used to aid dissolution.[6][8]

    • Once fully dissolved, aliquot the stock solution into single-use, sterile amber vials.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][4]

Mandatory Visualizations

experimental_workflow Experimental Workflow: In Vitro Neuroprotection Assay prep Prepare this compound Stock Solution (10 mM in DMSO) treat Pre-treat cells with various concentrations of this compound prep->treat culture Culture Neuronal Cells (e.g., Cerebellar Granule Neurons) culture->treat induce Induce Apoptosis (e.g., with Nitric Oxide donor) treat->induce assess Assess Cell Viability and Apoptosis (e.g., MTT assay, Flow Cytometry) induce->assess analyze Data Analysis and Interpretation assess->analyze nfkb_pathway This compound Inhibition of NF-κB Signaling cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α IKK IKK Complex stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Kuromanin This compound Kuromanin->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Inflammatory mediators) DNA->Transcription initiates

References

Effect of light and temperature on Kuromanin chloride degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability of Kuromanin chloride (also known as Chrysanthemin or Cyanidin-3-O-glucoside), focusing on the effects of light and temperature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, or Cyanidin-3-O-glucoside (C3G), is the most common anthocyanin found in fruits and vegetables.[1] As a natural pigment, it is of great interest for use as a colorant and for its potential health benefits, including antioxidant and anti-inflammatory properties.[2][3] However, its structure is highly susceptible to degradation from environmental factors like temperature, light, pH, and oxygen, leading to color loss and reduced bioactivity.[1][4] Understanding its stability is critical for experimental consistency, processing, and storage.[1]

Q2: How does temperature affect the stability of this compound?

Temperature is a critical factor in the degradation of this compound.[5] As temperature increases, the rate of degradation accelerates significantly.[3][6] This thermal degradation typically follows first-order reaction kinetics.[7][8] For example, in one study, the half-life of pure C3G at pH 3.0 was 6.4 hours when heated at 80°C.[1] At 90°C and pH 2.5, C3G loss can be as high as 95% after 8 hours, compared to only a 21% loss at 70°C under the same conditions.[3] The degradation process often involves the cleavage of glycosidic bonds to form the aglycone (cyanidin) and glucose, followed by further breakdown into smaller phenolic compounds.[9][10]

Q3: What is the impact of light exposure on this compound?

Light exposure, especially in the presence of oxygen, can cause significant photodegradation.[4][11] The acyl groups of anthocyanins are particularly susceptible to detachment under light.[12] In one study, a solution of anthocyanins stored in the dark at 20°C lost about 30% of its content, whereas the same solution exposed to light lost nearly 50%.[11] The encapsulation of C3G has been shown to significantly reduce the impact of photodegradation.[4]

Q4: How does pH interact with temperature to affect stability?

The effect of temperature on this compound degradation is highly dependent on pH. Anthocyanins like C3G are most stable in acidic conditions (pH < 3).[1][13] As the pH increases towards neutral, the structure becomes much less stable and more susceptible to thermal degradation.[3] For instance, at 70°C and 90°C, C3G is almost completely lost at pH 7.0, while it shows significantly greater stability at pH 2.5 and 4.0.[3] The degradation mechanism can also change with pH; at pH 3.5, degradation may start with the opening of the pyrylium ring, while at pH 1.0, deglycosylation (cleavage of the sugar) is proposed as the initial step.[3]

Q5: What are the primary degradation products of this compound?

Under thermal stress, this compound (C3G) primarily degrades into protocatechuic acid (PCA) and phloroglucinaldehyde (PGA).[3] The initial step can be the hydrolysis of the glycosidic bond, yielding cyanidin and a glucose molecule. The cyanidin aglycone is unstable and further degrades.[9][10] These degradation products may not possess the same biological activities or color properties as the parent molecule.[3]

Troubleshooting Guide
Observed Issue Potential Cause(s) Recommended Solution(s)
Rapid color fading of solution (e.g., from red/purple to colorless or yellow) 1. High pH: The solution pH may be above 4.0, where the colorless carbinol pseudo-base or yellow chalcone forms are favored.[14] 2. High Temperature: Storage or experimental temperature is too high, accelerating thermal degradation.[5] 3. Light Exposure: The solution is exposed to ambient or direct light, causing photodegradation.[11]1. Adjust and maintain the pH of the solution to be below 3.0 using an appropriate buffer system.[1] 2. Store stock solutions and conduct experiments at refrigerated temperatures (e.g., 4°C) whenever possible. Protect from heat sources.[15] 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment.[16]
Inconsistent analytical results (e.g., HPLC peak area varies between runs) 1. Ongoing Degradation: The sample is degrading between the time of preparation and analysis. 2. Oxygen Presence: Dissolved oxygen in the solvent is accelerating oxidative degradation.[17]1. Analyze samples immediately after preparation. If not possible, store them at -20°C or lower and protect them from light.[2] 2. Use degassed solvents for sample preparation and HPLC mobile phases. Consider adding an antioxidant if compatible with the experimental design.
Appearance of unexpected peaks in chromatogram 1. Degradation Products: New peaks are likely degradation products such as protocatechuic acid (PCA), phloroglucinaldehyde (PGA), or the cyanidin aglycone.[3][9]1. Confirm the identity of new peaks using LC-MS analysis.[12][18] 2. Review experimental conditions (temperature, light, pH) to minimize the degradation that is causing their formation.
Quantitative Data on Degradation

The stability of this compound (Cyanidin-3-O-glucoside, C3G) is often quantified by its degradation kinetics, which typically follow a first-order model.

Table 1: Effect of Temperature and pH on C3G Degradation in Haskap Berry Extract Data extracted from a study on C3G-rich fractions heated for 8 hours.[3]

TemperaturepHInitial C3G ContentFinal C3G Content% C3G Loss
70 °C2.5~1600 µg/g~1260 µg/g~21%
90 °C2.5~1600 µg/g~80 µg/g~95%
70 °C4.0~1600 µg/g~750 µg/g~53%
90 °C4.0~1600 µg/g~30 µg/g~98%
70 °C7.0~800 µg/g~0 µg/g~100%
90 °C7.0~800 µg/g~0 µg/g~100%

*Note: At time 0, the C3G content at pH 7.0 was already reduced by nearly 50% compared to pH 2.5, highlighting its inherent instability at neutral pH.[3]

Table 2: Half-Life (t½) of Anthocyanins at Different Temperatures Data compiled from various studies on anthocyanin stability.

Product/MatrixpHTemperatureHalf-Life (t½)Reference
Pure Cyanidin-3-O-glucoside3.080 °C6.4 hours[1]
Black Rice Bran Anthocyanins2.0100 °C99.01 min[6]
Black Rice Bran Anthocyanins5.0100 °C63.58 min[6]
Sour Cherry AnthocyaninsN/A80 °C32-46 min[7]
European Cranberrybush Extract3.02 °C2173 hours[5]
European Cranberrybush Extract3.037 °C207 hours[5]
European Cranberrybush Extract3.075 °C52.5 hours[5]
Experimental Protocols

Protocol: Isothermal Degradation Kinetics Study of this compound

This protocol outlines a standard method to determine the effect of temperature on the stability of this compound.

1. Materials and Reagents:

  • This compound (≥95% purity)

  • Buffer solutions (e.g., 2.0 M acetate buffer) adjusted to desired pH values (e.g., 2.5, 4.0, 7.0)[3][6]

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

  • Ultrapure water

  • Amber glass vials (10-15 mL) with caps[6]

  • Thermostatic water bath or incubator[6]

  • Ice bath

  • HPLC system with a PDA or DAD detector and a C18 column

  • 0.45 µm syringe filters[6]

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired buffer. The concentration should be sufficient to yield a strong signal on the HPLC (e.g., 50-100 mg/L).

  • Sample Aliquoting: Transfer equal volumes (e.g., 10 mL) of the stock solution into multiple amber glass vials. Cap the vials tightly to prevent evaporation.[6]

  • Incubation: Place the vials in a preheated water bath set to the target experimental temperature (e.g., 70°C). Prepare a separate set of vials for each temperature point being tested (e.g., 60°C, 80°C, 100°C).[6]

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 20, 40, 60, 90, 120 minutes), randomly remove one vial from the water bath.[6]

  • Quenching the Reaction: Immediately place the removed vial into an ice bath to halt any further thermal degradation.[6]

  • Sample Preparation for HPLC: Allow the sample to return to room temperature. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Use a gradient elution method, for example, with a mobile phase consisting of (A) 5% formic acid in water and (B) methanol.[12]

    • Monitor the elution at ~520 nm for this compound.

    • Quantify the peak area corresponding to this compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration (or peak area) of this compound versus time for each temperature.

    • The degradation rate constant (k) is the negative of the slope of this line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • The degradation is confirmed to follow first-order kinetics if the plot yields a straight line (R² > 0.9).[7]

Visualizations

experimental_workflow prep 1. Prepare this compound Stock Solution in Buffer aliquot 2. Aliquot Solution into Amber Vials prep->aliquot incubate 3. Incubate Vials at Constant Temperature (e.g., 70°C, 90°C) aliquot->incubate sample 4. Remove Vials at Specific Time Intervals incubate->sample quench 5. Immediately Quench Reaction in Ice Bath sample->quench hplc_prep 6. Filter Sample for Analysis quench->hplc_prep hplc_run 7. Analyze via HPLC-PDA (λ ≈ 520 nm) hplc_prep->hplc_run data_analysis 8. Calculate Degradation Rate (k) and Half-Life (t½) hplc_run->data_analysis

Caption: Experimental workflow for a thermal degradation kinetics study.

degradation_pathway cluster_hydrolysis Pathway 1: Hydrolysis cluster_fission Pathway 2: Ring Fission c3g This compound (Cyanidin-3-O-glucoside) cyanidin Cyanidin (Aglycone) c3g->cyanidin Cleavage of Glycosidic Bond pca Protocatechuic Acid (PCA) c3g->pca Thermal/Oxidative Cleavage pga Phloroglucinaldehyde (PGA) c3g->pga Thermal/Oxidative Cleavage cyanidin->pca Further Degradation glucose Glucose

Caption: Simplified degradation pathways of this compound.

influencing_factors center This compound Degradation temp High Temperature temp->center Accelerates light Light Exposure light->center Accelerates ph High pH (>4) ph->center Accelerates oxygen Oxygen oxygen->center Accelerates acidic Low pH (<3) acidic->center Stabilizes dark Darkness dark->center Stabilizes low_temp Low Temperature (e.g., 4°C) low_temp->center Stabilizes

Caption: Key environmental factors influencing Kuromanin stability.

References

Potential for Kuromanin chloride to interfere with fluorescent assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Kuromanin Chloride and Fluorescent Assays

Welcome to the technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential for this compound to interfere with fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescent assay?

This compound, also known as Chrysanthemin or Cyanidin-3-O-glucoside chloride, is a member of the anthocyanin family of natural pigments. Like many highly conjugated molecules, it possesses intrinsic optical properties that can interfere with fluorescence-based measurements. This interference can manifest in two primary ways:

  • Autofluorescence: this compound can absorb light at the excitation wavelengths used in your assay and emit its own fluorescence, leading to an artificially high background signal.

  • Signal Quenching (Inner Filter Effect): The compound can absorb the excitation light intended for your fluorophore or the emission light from your fluorophore, resulting in a lower-than-expected signal.

Q2: My fluorescence signal is unexpectedly high in wells containing this compound. What is the likely cause?

An unexpectedly high fluorescence signal is a classic sign of autofluorescence. If this compound absorbs light at or near your assay's excitation wavelength, it may emit its own fluorescence at a wavelength that overlaps with your detection window. This can lead to false-positive results, making it appear as though the compound is having a biological effect when it is simply contributing to the signal.

Q3: My fluorescence signal is decreasing as I increase the concentration of this compound. What could be happening?

A concentration-dependent decrease in fluorescence suggests signal quenching. This can occur through two mechanisms known collectively as the inner filter effect:

  • Excitation Quenching: this compound absorbs the light from your instrument's excitation source, reducing the amount of light available to excite your assay's fluorophore.

  • Emission Quenching: The fluorescence emitted by your fluorophore is absorbed by this compound before it can be detected by the instrument.

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescent assay, follow this troubleshooting workflow:

TroubleshootingWorkflow start Unexpected Assay Results with this compound check_autofluorescence Run Compound-Only Control (this compound in assay buffer) start->check_autofluorescence autofluorescence_detected Is there a concentration-dependent increase in fluorescence? check_autofluorescence->autofluorescence_detected check_quenching Run Quenching Control (Fluorophore + this compound) autofluorescence_detected->check_quenching No mitigation Proceed to Mitigation Strategies autofluorescence_detected->mitigation Yes quenching_detected Is there a concentration-dependent decrease in fluorescence? check_quenching->quenching_detected quenching_detected->mitigation Yes no_interference Interference is unlikely. Investigate other causes. quenching_detected->no_interference No

Quantitative Data

Understanding the optical properties of this compound is key to predicting and mitigating interference. Below is a summary of available spectral data.

Table 1: Spectral Properties of this compound (Cyanidin-3-O-glucoside)

PropertyValueConditions
UV-Vis Absorption Maxima (λmax) 284 nmIn aqueous solution at pH 5.5[1]
270 nmIn aqueous solution at pH 0.4[1]
~510-530 nmIn acidic aqueous solutions (characteristic of flavylium cation)[2]
Fluorescence Excitation Maxima 220, 230, 300, 310 nmIn aqueous solution at pH 5.5[1][3]
Fluorescence Emission Maximum 380 nmIn aqueous solution at pH 5.5[1][3]
Molar Extinction Coefficient (ε) Data not readily available in searched literature.
Fluorescence Quantum Yield (ΦF) Low; significantly less than its aglycone, cyanidin.[1][3]

Note: The optical properties of anthocyanins like this compound are highly dependent on pH and solvent conditions.

Mechanisms of Interference

The following diagram illustrates the two primary mechanisms by which this compound can interfere with a fluorescent assay.

InterferenceMechanisms

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.

Materials:

  • This compound

  • Assay buffer

  • Fluorescence microplate reader

  • Black, opaque microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your primary assay.

  • Add the compound dilutions to the wells of a black microplate.

  • Include wells with only the assay buffer as a blank control.

  • Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.

  • Measure the fluorescence intensity of each well.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.

  • A concentration-dependent increase in fluorescence indicates autofluorescence.

(Optional) Spectral Scan:

  • Perform an emission scan of the highest concentration of the compound using the assay's excitation wavelength.

  • Perform an excitation scan using the assay's emission wavelength. This will provide the full fluorescence profile of the compound.

Protocol 2: Assessing Signal Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound

  • Assay fluorophore (at the concentration used in the assay)

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the assay fluorophore in the assay buffer.

  • Prepare a serial dilution of this compound.

  • In a microplate, add the fluorophore solution to a set of wells.

  • Add the serial dilutions of this compound to these wells.

  • Include control wells with the fluorophore and assay buffer only (no compound).

  • Incubate the plate under the same conditions as the primary assay.

  • Measure the fluorescence intensity.

Data Analysis:

  • Compare the fluorescence of the wells containing this compound to the control wells.

  • A concentration-dependent decrease in fluorescence indicates quenching.

Mitigation Strategies

If interference is confirmed, consider the following strategies:

Table 2: Strategies to Mitigate Interference from this compound

StrategyDescriptionWhen to Use
Red-Shift the Assay Switch to a fluorophore with excitation and emission wavelengths further in the red spectrum. Autofluorescence is more common in the blue to green spectrum.[3]If this compound's absorbance/emission overlaps with your current fluorophore.
Use Time-Resolved Fluorescence (TRF) If the compound's fluorescence has a short lifetime, TRF can distinguish it from the longer-lived signal of a lanthanide-based fluorophore.For autofluorescence issues when red-shifting is not feasible.
Decrease Compound Concentration If possible, lower the concentration of this compound to reduce interference effects.When the interference is moderate and a lower concentration is still biologically relevant.
Pre-read the Plate Measure the fluorescence of the wells containing this compound before adding the assay's fluorescent substrate. This background can then be subtracted from the final reading.A simple correction method for autofluorescence.
Change the Assay Format If possible, switch to a non-fluorescence-based detection method, such as absorbance or luminescence.When fluorescence interference cannot be overcome with other methods.

References

How to handle hygroscopic nature of Kuromanin chloride powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of Kuromanin chloride powder. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound powder is hygroscopic?

A1: The term "hygroscopic" indicates that this compound has a strong tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to physical changes in the powder, such as clumping or caking, and may also impact its chemical stability and purity.[2]

Q2: How should I store this compound powder to minimize moisture absorption?

A2: To maintain its quality, this compound powder should be stored in a tightly sealed container at -20°C.[3][4][5] For long-term storage, keeping the container in a desiccator with a suitable desiccant (e.g., silica gel) is highly recommended to create a moisture-free environment.[5][6]

Q3: I noticed the this compound powder has formed clumps. Can I still use it?

A3: Clumping is a sign of moisture absorption. While the compound may still be usable for some applications, its purity and effective concentration could be compromised. It is best to use a fresh, non-clumped vial for experiments where precise concentration is critical. If you must use clumped powder, it is advisable to dry it under a vacuum and re-test its purity if possible.

Q4: What is the recommended procedure for weighing and handling the powder?

A4: Due to its hygroscopic nature, this compound powder should be handled in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.[7] If a controlled environment is unavailable, work quickly and minimize the time the container is open to the atmosphere. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

Q5: How should I prepare stock solutions of this compound?

A5: Stock solutions are typically prepared by dissolving the powder in an appropriate solvent like DMSO.[3][10] It is recommended to use anhydrous solvents to prevent the introduction of moisture. Once prepared, stock solutions should be stored in tightly sealed vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[11] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles and moisture exposure.[12]

Q6: How stable are aqueous solutions of this compound?

A6: Aqueous solutions of this compound are not recommended for storage for more than one day.[10] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[11] The stability of anthocyanins like this compound can be affected by factors such as pH, light, and temperature.[1][13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Powder appears clumped or discolored. Exposure to moisture and/or air.Discard the powder if possible. If not, dry under vacuum and consider purity re-validation. For future use, ensure storage in a desiccated environment.
Inconsistent experimental results. Degradation of the compound due to improper handling or storage.Review your handling and storage procedures. Use a fresh vial of powder and prepare fresh solutions. Ensure all solvents are anhydrous.
Difficulty dissolving the powder. The powder has absorbed moisture, which can affect its solubility characteristics.Use sonication to aid dissolution.[3] If solubility issues persist, consider the powder compromised and use a fresh supply.
Precipitation observed in stock solution upon thawing. The solution may be supersaturated, or the compound may have degraded.Gently warm the solution and sonicate to redissolve the precipitate. If it does not redissolve, the solution may be unstable and should be discarded.

Experimental Protocols

Protocol 1: Handling and Weighing this compound Powder
  • Preparation : Before opening the container, allow it to equilibrate to room temperature inside a desiccator to prevent condensation.

  • Environment : Perform all handling in a low-humidity environment, such as a glove box purged with an inert gas (e.g., nitrogen or argon).[7] If a glove box is not available, work quickly in an area with low ambient humidity.

  • Weighing : Use a pre-tared, clean weighing vessel. Dispense the desired amount of powder quickly and immediately reseal the main container.

  • Cleaning : Clean any spills promptly to avoid creating dust.[8]

Protocol 2: Preparation of Stock Solutions
  • Solvent Selection : Use anhydrous grade DMSO for preparing stock solutions.[3][10]

  • Dissolution : Add the anhydrous solvent to the pre-weighed this compound powder. Vortex and/or sonicate as needed to ensure complete dissolution.[3]

  • Storage : Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store at -20°C or -80°C.[11][12]

Visual Guides

Hygroscopic_Compound_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_solution Solution Preparation Storage Store at -20°C in Tightly Sealed Container Desiccator Place in Desiccator with Desiccant Storage->Desiccator Optimal Equilibrate Equilibrate to Room Temp in Desiccator Storage->Equilibrate Weigh Weigh in Low Humidity Environment Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store_Solution Store Solution at -20°C or -80°C Aliquot->Store_Solution

Caption: Workflow for handling hygroscopic this compound powder.

Troubleshooting_Hygroscopicity Start Observe Issue with This compound Powder Clumped Powder is Clumped or Discolored? Start->Clumped Inconsistent Inconsistent Experimental Results? Clumped->Inconsistent No Discard Best Practice: Discard and Use New Vial Clumped->Discard Yes Review Review Handling/ Storage Procedures Inconsistent->Review Yes Dry Alternative: Dry Under Vacuum, Re-validate Purity Discard->Dry If discard is not an option Fresh Use Fresh Vial and Prepare Fresh Solutions Review->Fresh

Caption: Troubleshooting guide for issues related to hygroscopicity.

References

Troubleshooting inconsistent results in Kuromanin chloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Kuromanin chloride. Inconsistent results in experiments involving this compound often stem from its inherent instability and specific handling requirements.

Troubleshooting Guide

This section addresses common problems encountered during this compound experiments in a question-and-answer format.

Q1: Why am I observing high variability between my experimental replicates?

A: High variability is often linked to the preparation, storage, and handling of this compound solutions. As an anthocyanin, it is susceptible to degradation from factors like pH, temperature, light, and oxygen.[1][2][3] Inconsistent degradation between aliquots or during the experiment can lead to variable effective concentrations. Ensure your protocol follows standardized preparation and storage methods.

Q2: My this compound solution appears to have a different color than expected, or the color fades over time. Is this normal?

A: The color of anthocyanins like this compound is highly dependent on pH.[3][4] In acidic conditions (pH < 3), it typically appears as a red flavylium cation.[3][5] As the pH increases, it can transition to blue or become colorless, which may also indicate degradation.[4][5] Color fading over time, especially at room temperature or when exposed to light, suggests compound degradation.[2][6]

Q3: I'm seeing lower-than-expected bioactivity in my cell-based assays. What could be the cause?

A: This could be due to several factors:

  • Compound Degradation: this compound is unstable and can be degraded by prolonged exposure to high temperatures, light, and air.[2][6] Ensure stock solutions are stored correctly and that working solutions are prepared fresh for each experiment.[7]

  • Improper Dissolution: If the compound is not fully dissolved, the actual concentration in your working solution will be lower than calculated. Use sonication or gentle heating to aid dissolution and ensure no precipitation has occurred.[7][8]

  • Interactions with Media: Components in your cell culture media could potentially interact with or degrade the compound. The complex structure of anthocyanins can be altered by interactions with other molecules.[9]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to product inactivation.[7][10] It is critical to aliquot the stock solution after preparation to avoid this.[7][10]

Q4: The compound is precipitating out of my stock or working solution. How can I fix this?

A: Precipitation indicates that the compound's solubility limit has been exceeded in the current solvent or conditions.

  • For stock solutions in DMSO, ensure you are using fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[10] Sonication is often recommended to aid dissolution.[8]

  • For aqueous working solutions, the final concentration may be too high. You may need to adjust the formulation, potentially using co-solvents like PEG300 and Tween 80 for in vivo preparations.[8] If precipitation occurs after dilution, it may be due to a pH shift or interaction with the buffer.

Below is a general workflow to help troubleshoot inconsistent experimental results.

G start Inconsistent Results Observed prep Review Solution Preparation start->prep storage Verify Storage Conditions start->storage assay Examine Assay Protocol start->assay dissolved Full Dissolution? (Check for Precipitate) prep->dissolved temp_light Stored at Correct Temp? (e.g., -80°C) Protected from Light? storage->temp_light controls Controls Behaving as Expected? assay->controls solvent Correct Solvent & pH? dissolved->solvent Yes outcome1 Action: Use Sonication/Heat. Use Fresh DMSO. dissolved->outcome1 No fresh Working Solution Made Fresh? solvent->fresh Yes outcome2 Action: Adjust Solvent/Buffer pH. Verify Formulation. solvent->outcome2 No outcome3 Action: Prepare Working Solution Immediately Before Use. fresh->outcome3 No aliquot Aliquoted to Avoid Freeze-Thaw Cycles? temp_light->aliquot Yes outcome4 Action: Store Properly. Use Amber Vials. temp_light->outcome4 No outcome5 Action: Prepare Aliquots After Initial Dissolution. aliquot->outcome5 No endpoint Consistent Endpoint Measurement? controls->endpoint Yes outcome6 Action: Troubleshoot General Assay System. controls->outcome6 No

Caption: Troubleshooting workflow for inconsistent this compound results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A: For in vitro experiments, Dimethyl sulfoxide (DMSO) is a common solvent.[8][10] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[10] Sonication and/or gentle heating can assist in complete dissolution.[7][8] Always add solvents sequentially and ensure the solution is clear before adding the next solvent, especially for complex formulations.[8]

Q2: What are the recommended storage conditions for this compound?

A: Proper storage is critical to maintaining the compound's stability and activity.[7][8][10] Refer to the table below for specific recommendations. After dissolving the compound, it is best practice to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[7][10]

Q3: What is the known mechanism of action for this compound?

A: this compound is a potent antioxidant and free radical scavenger.[8][11] Its bioactivity is linked to its ability to modulate gene regulation and signal transduction pathways.[8] For instance, it has been shown to protect neurons from apoptosis, inhibit CD38 enzymatic activities, and potentially modulate the SIRT1/Nrf2 signaling pathway, which is involved in the antioxidant response.[7][12]

Below is a simplified diagram of a potential signaling pathway influenced by this compound.

G KC This compound Nrf2 Nrf2 KC->Nrf2 Promotes Stabilization Keap1 Keap1 (Inhibitor) Nrf2->Keap1 Bound & Inactive Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Genes Expression of Antioxidant Genes ARE->Genes

Caption: Simplified Nrf2 signaling pathway modulated by this compound.

Data and Protocols

Storage and Stability

Proper storage is essential to prevent degradation and ensure reproducible results.[7][10] Long-term exposure to high temperatures, light, and air can significantly degrade the compound.[2][6]

FormStorage TemperatureDurationRecommendations
Powder -20°CUp to 3 yearsStore sealed, away from moisture.[8][10]
In Solvent (Stock) -80°C6 months to 1 yearAliquot to avoid freeze-thaw cycles.[7][8][10]
In Solvent (Stock) -20°C1 monthUse for short-term storage only.[7][10]
Working Solution N/ASame day useIt is highly recommended to prepare fresh for each experiment.[7]
Solubility Data

The solubility can vary based on the solvent and any co-solvents used. The data below is for guidance; always confirm solubility with your specific batch and experimental conditions.

Solvent/FormulationConcentrationNotes
DMSO 60 - 97 mg/mL (123.75 - 200.06 mM)Sonication is recommended. Use fresh, moisture-free DMSO.[8][10]
In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)~2 mg/mL (4.13 mM)Add solvents sequentially. Sonication may be required.[8]
Experimental Protocol: Stock Solution Preparation (In Vitro)

This protocol outlines a standard method for preparing a this compound stock solution for use in cell culture experiments.

G step1 1. Weigh Powder Accurately weigh This compound powder in a sterile tube. step2 2. Add Solvent Add the calculated volume of anhydrous DMSO to the tube. step1->step2 step3 3. Dissolve Use a vortex and/or water bath sonicator until fully dissolved. step2->step3 step4 4. Aliquot Dispense into single-use, light-protected vials (e.g., amber tubes). step3->step4 step5 5. Store Store immediately at -80°C for long-term use. step4->step5

Caption: Recommended workflow for preparing a this compound stock solution.

References

Validation & Comparative

A Comparative Analysis of Kuromanin Chloride and Other Anthocyanins in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of Kuromanin chloride (cyanidin-3-O-glucoside) against other prominent anthocyanins, specifically pelargonidin-3-glucoside and delphinidin-3-glucoside. This analysis is supported by experimental data from in vitro studies, with a focus on quantitative comparisons of their efficacy in mitigating neuronal damage. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate a deeper understanding and replication of the cited research.

Introduction to Anthocyanins and Neuroprotection

Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors of many fruits and vegetables.[1] Beyond their role as natural pigments, anthocyanins have garnered significant scientific interest for their potent antioxidant, anti-inflammatory, and anti-apoptotic properties, which contribute to their neuroprotective effects.[2] this compound, the 3-O-glucoside of cyanidin, is one of the most abundant anthocyanins in the human diet.[1] Anthocyanins are capable of crossing the blood-brain barrier, enabling them to exert their protective effects directly within the central nervous system.[3] Their neuroprotective mechanisms are multifaceted, involving the scavenging of reactive oxygen species (ROS), modulation of key signaling pathways related to inflammation and cell survival, and inhibition of apoptosis.[2][4]

Quantitative Comparison of Neuroprotective Efficacy

While direct head-to-head comparative studies evaluating the neuroprotective potency of this compound, pelargonidin-3-glucoside, and delphinidin-3-glucoside under identical experimental conditions are limited in the current literature, this section compiles available quantitative data from studies using the human neuroblastoma SH-SY5Y cell line, a common in vitro model for neurodegenerative disease research. The data is presented to allow for an informed, albeit indirect, comparison.

Table 1: Neuroprotective Effects of Anthocyanins Against Oxidative Stress in SH-SY5Y Cells

AnthocyaninNeurotoxinAnthocyanin ConcentrationCell Viability (%)Reference
This compound (Cyanidin-3-O-glucoside) 200 µM H₂O₂31.25 µg/mLIncreased significantly (p < 0.05) compared to H₂O₂ treated group[5]
200 µM H₂O₂62.5 µg/mLIncreased significantly (p < 0.01) compared to H₂O₂ treated group[5]
Pelargonidin-3-glucoside Data not available in a comparable H₂O₂ model
Delphinidin-3-glucoside Data not available in a comparable H₂O₂ model

Note: The study on this compound demonstrated a dose-dependent protective effect against H₂O₂-induced cytotoxicity.[5] The absence of directly comparable data for pelargonidin-3-glucoside and delphinidin-3-glucoside in an H₂O₂-induced SH-SY5Y cell model highlights a gap in the current research.

Table 2: Neuroprotective Effects of Anthocyanins Against Amyloid-Beta (Aβ)-Induced Toxicity in SH-SY5Y Cells

AnthocyaninNeurotoxinAnthocyanin ConcentrationCell Viability (%)Reference
This compound (Cyanidin-3-O-glucoside) Aβ₁₋₄₂40 µg/mLIncreased significantly (p < 0.05) compared to Aβ₁₋₄₂ treated group[6]
Aβ₁₋₄₂60 µg/mLShowed the best protective effect[6]
Pelargonidin-3-glucoside Data not available in a comparable Aβ model
Delphinidin-3-glucoside Data not available in a comparable Aβ model

Note: this compound demonstrated a dose-dependent preventive effect against Aβ₁₋₄₂-induced decline in cell viability.[6] The lack of comparable data for the other anthocyanins in this specific model is noted.

Table 3: Comparative Antioxidant Capacity of Anthocyanins

AnthocyaninAntioxidant AssayRelative Antioxidant CapacityReference
This compound (Cyanidin-3-O-glucoside) DPPH, FRAP, ABTSHigh[7]
Delphinidin-3-glucoside DPPH, FRAP, ABTSHigher than Cyanidin-3-O-glucoside[7]

Note: The antioxidant capacity of delphinidin-3-glucoside is generally higher than that of cyanidin-3-glucoside due to the presence of an additional hydroxyl group on its B-ring, which enhances its ability to donate electrons and scavenge free radicals.[7]

Signaling Pathways in Anthocyanin-Mediated Neuroprotection

Anthocyanins exert their neuroprotective effects by modulating complex intracellular signaling pathways. Two of the most critical pathways are the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes, and the NF-κB pathway, a key regulator of inflammation.

Nrf2_ARE_Pathway Anthocyanins Anthocyanins (e.g., this compound) Keap1 Keap1 Anthocyanins->Keap1 inhibit ROS Oxidative Stress (e.g., H₂O₂, Aβ) ROS->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Degradation Keap1->Ub promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Nrf2->Ub Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription of Antioxidant_Enzymes->ROS neutralize Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: The Nrf2-ARE Signaling Pathway Modulated by Anthocyanins.

Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes. Anthocyanins can promote this pathway by inhibiting Keap1, thereby enhancing the cellular antioxidant defense.

NFkB_Pathway Anthocyanins Anthocyanins (e.g., this compound) IKK IKK Complex Anthocyanins->IKK inhibit Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits node_degradation Degradation IkB->node_degradation Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->Pro_inflammatory_Genes translocates to nucleus and activates transcription of Neuroinflammation Neuroinflammation Pro_inflammatory_Genes->Neuroinflammation

Caption: The NF-κB Signaling Pathway and its Inhibition by Anthocyanins.

Inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. NF-κB then promotes the transcription of pro-inflammatory genes. Anthocyanins can inhibit this pathway, thereby reducing neuroinflammation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of anthocyanin neuroprotective effects.

Cell Viability Assay (MTT Assay)

Objective: To assess the protective effect of anthocyanins on the viability of neuronal cells exposed to a neurotoxin.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Anthocyanin stock solutions (this compound, pelargonidin-3-glucoside, delphinidin-3-glucoside)

  • Neurotoxin (e.g., H₂O₂, Amyloid-beta peptide)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test anthocyanin and incubate for a specified pre-treatment time (e.g., 2 hours).

  • Neurotoxin Exposure: Following pre-treatment, add the neurotoxin to the wells (except for the control group) and incubate for the desired duration (e.g., 24 hours).

  • MTT Incubation: After the incubation period, remove the medium and add 100 µL of MTT solution to each well. Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: After 4 hours, carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the effect of anthocyanins on the intracellular levels of ROS in neuronal cells under oxidative stress.

Materials:

  • SH-SY5Y cells and culture medium

  • Anthocyanin stock solutions

  • Oxidative stress-inducing agent (e.g., H₂O₂)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • 96-well black plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with anthocyanins and the neurotoxin as described in the MTT assay protocol in a 96-well black plate.

  • Probe Loading: After the treatment period, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: After incubation, remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Express the results as a percentage of the fluorescence intensity of the control group (cells treated with the neurotoxin alone).

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of anthocyanins on the expression levels of key proteins involved in neuroprotection and apoptosis (e.g., Nrf2, HO-1, Bcl-2, Bax, Caspase-3).

Materials:

  • Treated SH-SY5Y cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge the lysates and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound and other anthocyanins, such as delphinidin-3-glucoside and pelargonidin-3-glucoside, demonstrate significant neuroprotective potential through their antioxidant, anti-inflammatory, and anti-apoptotic activities. The available data suggests that the neuroprotective efficacy of anthocyanins is influenced by their chemical structure, with the number and position of hydroxyl groups on the B-ring playing a crucial role in their antioxidant capacity. Delphinidin-3-glucoside, with three hydroxyl groups, generally exhibits higher antioxidant activity than cyanidin-3-glucoside, which has two.

While the compiled data provides valuable insights, the lack of direct comparative studies under standardized conditions makes it challenging to definitively rank the neuroprotective potency of these anthocyanins. Future research should focus on head-to-head comparisons of purified anthocyanins in various neurodegenerative disease models to elucidate their relative efficacy and to identify the most promising candidates for further therapeutic development. The detailed protocols and pathway diagrams provided in this guide are intended to support such future investigations.

References

A Head-to-Head Battle in the Petri Dish: Kuromanin Chloride vs. Metformin in Regulating In Vitro Glucose Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel compounds that can effectively manage glucose homeostasis is a perpetual frontier. This guide provides an objective, data-driven comparison of two such molecules: kuromanin chloride, a natural anthocyanin, and metformin, a widely prescribed biguanide anti-diabetic drug. We delve into their in vitro performance in regulating glucose uptake, presenting supporting experimental data, detailed protocols, and visual representations of their molecular pathways.

Quantitative Comparison of Glucose Uptake

The following table summarizes the quantitative effects of this compound (cyanidin-3-O-glucoside) and metformin on glucose uptake in common in vitro models, L6 myotubes and 3T3-L1 adipocytes. While direct comparative studies are limited, this compilation from various reports provides a basis for assessing their relative efficacy.

CompoundCell LineConcentrationIncubation TimeFold Increase in Glucose Uptake (vs. Basal)Primary Signaling Pathway Implicated
Metformin L6 myotubes2 mM16 hours~2.25-fold[1]AMPK-dependent
L6-GLUT4 myotubes2 mM20-24 hours~2.48-fold (insulin-stimulated)[2]SHIP2 inhibition
Human Adipocytes1 mM24 hours~2.1 to 2.7-fold[3]AMPK-dependent
This compound 3T3-L1 adipocytes50 µM18 hours~1.6-fold[4]PPARγ activation
(Cyanidin-3-O-glucoside)3T3-L1 adipocytes20 µM, 100 µMNot specifiedDose-dependent increaseUpregulation of GLUT4 gene expression[5]

Deciphering the Molecular Mechanisms: Signaling Pathways

Both this compound and metformin enhance glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. However, their upstream signaling cascades appear to differ, offering distinct therapeutic targets.

Metformin's AMPK-Centric Pathway

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor. This activation triggers a cascade that leads to the translocation of GLUT4-containing vesicles to the cell surface, thereby facilitating glucose entry.

metformin_pathway Metformin Metformin AMPK AMPK Activation Metformin->AMPK AS160_PKCzeta AS160/PKCζ Phosphorylation AMPK->AS160_PKCzeta GLUT4_vesicles GLUT4 Vesicles AS160_PKCzeta->GLUT4_vesicles Translocation Plasma_Membrane Plasma Membrane GLUT4_vesicles->Plasma_Membrane Glucose_Uptake Increased Glucose Uptake Plasma_Membrane->Glucose_Uptake

Caption: Metformin's signaling cascade for GLUT4 translocation.

This compound's Alternative Routes

This compound appears to employ a more varied approach. Evidence suggests it can activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in glucose metabolism, including GLUT4.[4] Some studies also indicate a potential role for AMPK activation in its mechanism.[6]

kuromanin_pathway Kuromanin This compound PPARg PPARγ Activation Kuromanin->PPARg AMPK_alt AMPK Activation (potential) Kuromanin->AMPK_alt Gene_Expression ↑ GLUT4 Gene Expression PPARg->Gene_Expression GLUT4_vesicles GLUT4 Vesicles AMPK_alt->GLUT4_vesicles Translocation Gene_Expression->GLUT4_vesicles Plasma_Membrane Plasma Membrane GLUT4_vesicles->Plasma_Membrane Glucose_Uptake Increased Glucose Uptake Plasma_Membrane->Glucose_Uptake

Caption: this compound's proposed signaling pathways.

Experimental Protocols: A Guide to Reproducibility

Detailed and standardized methodologies are paramount for the accurate assessment of glucose uptake. Below are representative protocols for the two most common in vitro assays.

Radiolabeled Glucose Uptake Assay (e.g., in L6 Myotubes)

This classic method offers high sensitivity and is considered a gold standard for quantifying glucose transport.

radiolabeled_workflow Start Differentiated L6 Myotubes Serum_Starve Serum Starvation (e.g., 4h in α-MEM) Start->Serum_Starve Treatment Incubate with Kuromanin or Metformin Serum_Starve->Treatment Wash1 Wash with PBS Treatment->Wash1 Uptake Add [3H]-2-deoxyglucose (e.g., 10 min) Wash1->Uptake Wash2 Wash with ice-cold PBS Uptake->Wash2 Lysis Cell Lysis (e.g., NaOH) Wash2->Lysis Scintillation Scintillation Counting Lysis->Scintillation

Caption: Workflow for radiolabeled glucose uptake assay.

Detailed Steps:

  • Cell Culture and Differentiation: L6 myoblasts are cultured to confluence and then differentiated into myotubes by reducing the serum concentration in the medium.

  • Serum Starvation: Differentiated myotubes are serum-starved for a defined period (e.g., 4 hours) in a serum-free medium like α-MEM to establish a basal state.

  • Compound Incubation: Cells are treated with the desired concentrations of this compound or metformin for the specified duration.

  • Washing: The cells are washed with phosphate-buffered saline (PBS) to remove the treatment medium.

  • Glucose Uptake: A transport solution containing a radiolabeled glucose analog, typically [3H]-2-deoxyglucose, is added for a short incubation period (e.g., 10 minutes).

  • Termination and Washing: The uptake is terminated by rapidly washing the cells multiple times with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis: The cells are lysed using a solution such as sodium hydroxide (NaOH).

  • Quantification: The radioactivity in the cell lysates is measured using a scintillation counter. Protein concentration is determined to normalize the glucose uptake values.

2-NBDG Fluorescent Glucose Uptake Assay (e.g., in 3T3-L1 Adipocytes)

This method utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), and is amenable to high-throughput screening.

nbdg_workflow Start Differentiated 3T3-L1 Adipocytes Serum_Starve Serum Starvation (e.g., 2h in serum-free DMEM) Start->Serum_Starve Treatment Incubate with Kuromanin or Metformin Serum_Starve->Treatment Wash1 Wash with PBS Treatment->Wash1 Uptake Add 2-NBDG (e.g., 30 min) Wash1->Uptake Wash2 Wash with ice-cold PBS Uptake->Wash2 Fluorescence Measure Fluorescence (Plate Reader) Wash2->Fluorescence

Caption: Workflow for 2-NBDG fluorescent glucose uptake assay.

Detailed Steps:

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Serum Starvation: Mature adipocytes are serum-starved for approximately 2 hours in serum-free DMEM.

  • Compound Incubation: Cells are treated with this compound or metformin at the desired concentrations and for the specified time.

  • Washing: The cells are washed with PBS.

  • Glucose Uptake: A solution containing 2-NBDG is added to the cells, and they are incubated for a defined period (e.g., 30 minutes).

  • Termination and Washing: The uptake is stopped by washing the cells with ice-cold PBS.

  • Fluorescence Measurement: The fluorescence intensity of the cells is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths (typically ~485 nm and ~535 nm, respectively).

Concluding Remarks

Both metformin and this compound demonstrate the ability to enhance glucose uptake in vitro, a crucial step in mitigating hyperglycemia. Metformin, the established therapeutic, exhibits a robust effect, consistently doubling glucose uptake in various cell models through its well-defined AMPK-dependent mechanism. This compound, a natural product, also promotes glucose uptake, albeit with a seemingly more modest effect in the available literature. Its broader mechanism, potentially involving both PPARγ and AMPK pathways, suggests a different mode of action that warrants further investigation. For researchers in drug discovery, the distinct signaling pathways of these two compounds present exciting opportunities for developing novel therapeutic strategies, either as standalone treatments or in combination, to address the complex challenge of insulin resistance and type 2 diabetes.

References

The Anti-Cancer Potential of Kuromanin Chloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-cancer effects of Kuromanin chloride (cyanidin-3-glucoside), a prominent anthocyanin, in various animal models. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of its performance against established chemotherapeutic agents, supported by experimental data.

Comparative Efficacy in Animal Models

This compound has demonstrated significant anti-tumor activity across a range of cancer types in preclinical animal studies. The following tables summarize the quantitative data on its efficacy, particularly in lung and cervical cancer models, where it has been compared with standard chemotherapy drugs.

Lung Cancer: Non-Small Cell Lung Carcinoma (NSCLC)

In a study utilizing a xenograft model of human lung large-cell carcinoma (H661 cells) in BALB/c nude mice, this compound (C3G) was evaluated as a standalone treatment and in combination with the standard chemotherapeutic agent 5-fluorouracil (5-FU)[1].

Table 1: Comparison of Tumor Growth Inhibition in a Lung Cancer Xenograft Model [1]

Treatment GroupDosageMean Tumor Volume (mm³)Tumor Inhibition Rate (%)
Control (Saline)-Not specified-
5-Fluorouracil (5-FU)Not specifiedSignificantly reduced vs. ControlNot specified
This compound (C3G)Not specifiedSignificantly reduced vs. ControlNot specified
C3G + 5-FUNot specifiedSignificantly smaller than single-agent groupsSignificantly higher than single-agent groups

Note: Specific mean tumor volumes and inhibition percentages were not available in the provided search results. The table reflects the reported significant differences.

The combination of this compound and 5-FU resulted in a significantly greater impairment of tumor growth compared to either agent alone[1]. This suggests a potential synergistic effect, enhancing the therapeutic efficacy of conventional chemotherapy.

Cervical Cancer

A study on a cervical cancer xenograft model in BALB/c nude mice investigated the anti-tumor effects of this compound (C3G) alone and in combination with cisplatin, a first-line chemotherapeutic agent for cervical cancer[2].

Table 2: Comparison of Tumor Growth Inhibition in a Cervical Cancer Xenograft Model [2]

Treatment GroupDosageTumor Inhibition Rate (%)
Control--
This compound (C3G)40 mg/kg body weight40.49%
Cisplatin (DDP)3 mg/kg body weight50.15%
C3G + DDP40 mg/kg C3G + 3 mg/kg DDP58.49%

The combination of this compound and cisplatin demonstrated the highest tumor inhibition rate, suggesting a synergistic anti-tumor efficacy in this model[2].

Experimental Protocols

The following are summaries of the methodologies employed in the key cited studies. These descriptions are based on the available information and may not encompass all experimental details.

Animal Model for Lung Cancer Study[1]
  • Animal Model: BALB/c nude mice.

  • Tumor Induction: Xenograft model established using H661 human lung large-cell carcinoma cells.

  • Treatment Groups:

    • Control (saline administration).

    • 5-Fluorouracil (5-FU) alone.

    • This compound (C3G) alone.

    • Combination of C3G and 5-FU.

  • Endpoints: Tumor growth, tumor size, and tumor inhibition rates were assessed. The study also evaluated markers of apoptosis, inflammation, and metastasis.

Animal Model for Cervical Cancer Study[2]
  • Animal Model: BALB/c nude mice.

  • Tumor Induction: Xenograft tumor model of cervical cancer.

  • Treatment Groups:

    • Untreated control.

    • This compound (C3G) alone (40 mg/kg body weight).

    • Cisplatin (DDP) alone (3 mg/kg body weight).

    • Combination of C3G and DDP.

  • Endpoints: Tumor inhibition was the primary endpoint. Immunohistochemistry was used to assess apoptosis, and the expression of Bcl-2, Bax, and cleaved caspase-3 was analyzed to investigate the underlying mechanisms. The PI3K/AKT/mTOR signaling pathway was also evaluated.

Immunohistochemistry for Apoptosis Markers[2]
  • Objective: To detect the expression of apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3) in tumor tissues.

  • General Procedure:

    • Tumor tissues from the xenograft models were collected, fixed, and embedded in paraffin.

    • Tissue sections were deparaffinized and rehydrated.

    • Antigen retrieval was performed to unmask the antigenic sites.

    • Sections were incubated with primary antibodies specific for Bcl-2, Bax, and cleaved caspase-3.

    • A secondary antibody conjugated to an enzyme was applied, followed by a chromogenic substrate to visualize the protein expression.

    • The slides were counterstained and examined under a microscope.

Western Blot for Signaling Pathway Analysis[2]
  • Objective: To analyze the modulation of the PI3K/AKT/mTOR signaling pathway.

  • General Procedure:

    • Protein was extracted from the tumor tissues.

    • Protein concentration was determined.

    • Proteins were separated by size using SDS-PAGE.

    • Separated proteins were transferred to a membrane.

    • The membrane was blocked and then incubated with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR).

    • The membrane was then incubated with a secondary antibody conjugated to a reporter molecule.

    • The protein bands were visualized and quantified.

Signaling Pathways and Experimental Workflows

The anti-cancer effects of this compound are attributed to its ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.

experimental_workflow cluster_setup Animal Model Setup cluster_treatment Treatment Regimen cluster_analysis Data Collection & Analysis animal_model BALB/c Nude Mice tumor_induction Xenograft Tumor Induction animal_model->tumor_induction group_randomization Group Randomization tumor_induction->group_randomization control Control (Vehicle) group_randomization->control kuromanin This compound group_randomization->kuromanin alternative Alternative Agent (e.g., 5-FU, Cisplatin) group_randomization->alternative combination Combination Therapy group_randomization->combination tumor_measurement Tumor Growth Measurement control->tumor_measurement kuromanin->tumor_measurement alternative->tumor_measurement combination->tumor_measurement tissue_collection Tumor Tissue Collection tumor_measurement->tissue_collection ihc Immunohistochemistry (Apoptosis Markers) tissue_collection->ihc western_blot Western Blot (Signaling Pathways) tissue_collection->western_blot

Figure 1: Generalized experimental workflow for in vivo validation of this compound.

This compound has been shown to modulate several key signaling pathways implicated in cancer progression. In cervical cancer, its synergistic effect with cisplatin is associated with the regulation of the PI3K/AKT/mTOR pathway[2]. In breast cancer models, it has been shown to negatively enrich the Akt pathway[3]. Furthermore, in a Drosophila model of malignant tumors, this compound exhibited its anti-tumor effect by inhibiting the JNK pathway[4][5].

signaling_pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_jnk JNK Pathway PI3K PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis (Bax, Cleaved Caspase-3) PI3K->Apoptosis Inhibits mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival JNK JNK JNK->Cell_Survival Kuromanin This compound Kuromanin->PI3K Inhibits Kuromanin->JNK Inhibits Kuromanin->Apoptosis Induces

Figure 2: Key signaling pathways modulated by this compound in cancer cells.

Conclusion

The presented data from animal models validates the anti-cancer effects of this compound and highlights its potential as a standalone or combination therapy. Its ability to synergize with conventional chemotherapeutic agents like 5-fluorouracil and cisplatin offers a promising avenue for improving treatment outcomes and potentially reducing chemotherapy-associated toxicities. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

A Comparative Guide to the Bioavailability of Kuromanin Chloride from Diverse Food Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Kuromanin chloride, scientifically known as cyanidin-3-O-glucoside (C3G), is a prominent anthocyanin found in a variety of pigmented fruits, vegetables, and grains. Its potential health benefits have garnered significant interest in the scientific community. However, the efficacy of C3G is largely dependent on its bioavailability, which can vary substantially based on the food matrix from which it is consumed. This guide provides a comparative analysis of this compound bioavailability from different dietary sources, supported by available experimental data.

Quantitative Bioavailability Data

The following table summarizes key pharmacokinetic parameters of this compound (C3G) from various food sources, as reported in human and animal studies. It is crucial to note that the data are derived from separate studies with differing methodologies, which should be taken into consideration when making direct comparisons.

Food SourceStudy PopulationDosageCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Elderberry ExtractHuman147.3 mg total anthocyanins5.3-fold higher (dose-normalized) vs. Blackcurrant JuiceNot specified6.2-fold higher (dose-normalized) vs. Blackcurrant JuiceNot specified[1]
Blackcurrant JuiceHuman144.8 mg total anthocyaninsLower than Elderberry ExtractNot specifiedLower than Elderberry Extract0.04 (urinary excretion)[1]
Black Bean Seed Coat ExtractHumanNot specified~2.5 (Day 1), ~3.0 (Day 14)~1.0Not specifiedNot specified[2]
Black Rice ExtractRat300 mg C3G/kg body weightNot specified0.5~0.5-1.5% of dose~0.5-1.5[3]
Isotopically Labeled C3GHuman500 mg141 nM ± 70 nMNot specifiedNot specified12.38 ± 1.38[4][5]
Red Fruit (mixture)Human2.7 mg Cy-g/kg body weight11 µg/L0.5Not specifiedNot specified[6]

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve. Direct comparison between studies should be approached with caution due to variations in study design, analytical methods, and subject populations.

Experimental Protocols

Understanding the methodologies employed in bioavailability studies is critical for interpreting the results. Below are summaries of the experimental protocols from the cited studies.

Elderberry Extract and Blackcurrant Juice Bioavailability Study
  • Study Design: A comparative, exploratory study with six healthy volunteers.

  • Administration: A single oral dose of either 137 mL of blackcurrant juice (containing 144.8 mg of total anthocyanins) or 30 mL of elderberry extract (containing 147.3 mg of total anthocyanins) was administered.

  • Sample Collection: Plasma and urine samples were collected over a 7-hour period.

  • Analysis: Anthocyanin concentrations in plasma and urine were determined using non-compartmental pharmacokinetic methods.

  • Key Findings: The study found that the absorption of anthocyanins was significantly higher after consuming elderberry extract compared to blackcurrant juice, as indicated by the 5.3- and 6.2-fold higher dose-normalized Cmax and AUC values, respectively[1].

Black Bean Seed Coat Extract Pharmacokinetics Study
  • Study Design: A study involving twelve healthy subjects who received multiple doses of black bean seed coat extract over a two-week period.

  • Administration: The specific dosage of the black bean seed coat extract was not detailed in the abstract.

  • Sample Collection: Plasma concentrations of C3G were measured on day 1 and day 14.

  • Analysis: Pharmacokinetic parameters were analyzed using both non-compartmental and mixed-effect analysis methods (NONMEM). Plasma C3G concentrations were quantified using a validated LC-MS/MS method[2].

  • Key Findings: The study confirmed that a significant amount of C3G was absorbed in humans following the consumption of black bean seed coat extract[2].

Black Rice Extract Bioavailability Study in Rats
  • Study Design: An in vivo study in male rats to determine the pharmacokinetics of C3G from black rice extract.

  • Administration: A single oral dose of black rice extract containing 300 mg of C3G per kg of body weight was administered.

  • Sample Collection: Plasma samples were collected, and cumulative urinary excretion was measured.

  • Analysis: The plasma concentration of C3G was determined over time to calculate pharmacokinetic parameters.

  • Key Findings: The study indicated that C3G from black rice extract was rapidly absorbed, with plasma concentrations peaking at 30 minutes. However, the overall bioavailability was low, estimated to be between 0.5% and 1.5%[3].

Visualizing the Pathways

Experimental Workflow for Bioavailability Assessment

The following diagram illustrates a generalized workflow for assessing the bioavailability of this compound from a food source.

G Experimental Workflow for Bioavailability Assessment cluster_0 Subject Recruitment and Dosing cluster_1 Sample Collection cluster_2 Sample Processing and Analysis cluster_3 Data Analysis A Healthy Volunteers B Informed Consent A->B C Standardized Meal B->C D Oral Administration of Food Source C->D E Serial Blood Sampling D->E F Urine Collection E->F G Fecal Collection F->G H Plasma/Serum Separation G->H I Sample Extraction H->I J LC-MS/MS Analysis I->J K Pharmacokinetic Modeling J->K L Calculation of Cmax, Tmax, AUC K->L M Statistical Analysis L->M

Caption: Generalized workflow for a human clinical trial assessing this compound bioavailability.

This compound (C3G) Absorption and Metabolism

The absorption of this compound is a complex process involving various transporters and metabolic pathways. The following diagram outlines the key steps in its absorption and initial metabolism.

G This compound (C3G) Absorption and Metabolism Pathway cluster_0 Gastrointestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation cluster_3 Microbiota-mediated Metabolism A This compound (C3G) from Food Matrix B Apical Membrane Transporters (e.g., SGLT1, GLUT2) A->B Uptake G Gut Microbiota A->G C Intracellular C3G B->C D Metabolism (e.g., Glucuronidation, Sulfation) C->D E Basolateral Membrane Transporters C->E D->E F C3G and its Metabolites in Bloodstream E->F Efflux H Degradation to Protocatechuic Acid G->H H->F Absorption of Metabolites

Caption: Simplified pathway of this compound absorption and metabolism in the intestine.

Concluding Remarks

The bioavailability of this compound is generally low and is significantly influenced by the food source. Current evidence, although limited by the lack of direct comparative human trials for a wide range of foods, suggests that the food matrix plays a crucial role in the absorption and subsequent metabolic fate of this potent anthocyanin. Berries, particularly elderberries, have shown promising results in terms of relative bioavailability. However, other sources like black beans also contribute to systemic levels of C3G.

For researchers and drug development professionals, these findings underscore the importance of considering the food matrix when investigating the health effects of this compound. Future studies employing standardized methodologies and direct comparisons of various C3G-rich foods are warranted to provide a more definitive understanding of its bioavailability and to unlock its full therapeutic potential. The development of novel formulations or co-administration with absorption enhancers may also be a promising avenue for improving the systemic delivery of this compound.

References

A Head-to-Head Comparison of the Antioxidant Capacities of Kuromanin Chloride and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural compounds with therapeutic potential, Kuromanin chloride and resveratrol stand out for their significant antioxidant properties. This guide provides an objective, data-supported comparison of their antioxidant capacities, drawing upon in vitro and in vivo experimental evidence. Detailed methodologies for key assays are presented to aid in the critical evaluation and replication of findings.

Quantitative Comparison of Antioxidant Capacity

Direct head-to-head comparative studies providing IC50 values for this compound and resveratrol under identical experimental conditions are limited in the available scientific literature. However, by compiling data from various studies, we can draw a comparative overview of their antioxidant potential. It is important to note that variations in experimental protocols can influence results, and thus, comparisons across different studies should be interpreted with caution.

Antioxidant AssayThis compoundResveratrolReference Compound
DPPH Radical Scavenging Activity (IC50) Data not consistently available in searched literature. Described as possessing obvious antioxidant effects.[1]15.54 µg/mLVitamin C: 6.35 µg/mL
ABTS Radical Scavenging Activity (IC50) Data not consistently available in searched literature. Described as possessing obvious antioxidant effects.[1]2.86 µg/mLVitamin C: 5.18 µg/mL
Oxygen Radical Absorbance Capacity (ORAC) Reported to have the highest ORAC activity among 14 tested anthocyanins, 3.5 times stronger than Trolox.23.12 µmol TE/gTrolox (Vitamin E analogue)

Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant capacity. TE stands for Trolox Equivalents.

Experimental Protocols

To ensure a comprehensive understanding of the presented data, detailed protocols for the most common antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (this compound, resveratrol) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample solutions.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.[2][3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.

  • Reaction: A small volume of the sample is added to a larger volume of the ABTS•+ working solution.

  • Absorbance Measurement: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4][5]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored, and the antioxidant capacity is quantified by comparing the protection provided by the sample to that of a standard antioxidant, Trolox.[6]

Procedure:

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard (Trolox) are prepared in a phosphate buffer (pH 7.4).

  • Reaction Setup: The fluorescent probe, the antioxidant sample or Trolox standard, and the buffer are mixed in a 96-well plate and incubated.

  • Initiation of Reaction: The AAPH solution is added to initiate the oxidation reaction.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from that of the sample or standard. A standard curve is generated by plotting the net AUC of Trolox standards against their concentrations. The ORAC value of the sample is then calculated from the standard curve and expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.[6][7][8]

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound and resveratrol are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems.

This compound: The Nrf2-ARE Pathway

This compound has been shown to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Kuromanin_Chloride_Pathway cluster_nucleus Nucleus oxidative_stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 induces kuromanin This compound kuromanin->keap1_nrf2 promotes dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE nrf2->are binds to antioxidant_genes Antioxidant Genes (e.g., HO-1) are->antioxidant_genes activates transcription of cellular_protection Enhanced Cellular Protection antioxidant_genes->cellular_protection leads to

Caption: this compound activates the Nrf2-ARE signaling pathway.

Resveratrol: The SIRT1/Nrf2 Axis

Resveratrol is well-documented to activate Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, which in turn can activate the Nrf2 pathway.[10][11][12] SIRT1 can deacetylate and activate downstream targets that promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant genes. This dual action on both SIRT1 and Nrf2 pathways contributes to its potent antioxidant and anti-aging effects.

Resveratrol_Pathway cluster_nucleus Nucleus resveratrol Resveratrol sirt1 SIRT1 resveratrol->sirt1 activates keap1_nrf2 Keap1-Nrf2 Complex sirt1->keap1_nrf2 promotes dissociation via deacetylation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE nrf2->are binds to antioxidant_genes Antioxidant Genes (e.g., SOD, Catalase) are->antioxidant_genes activates transcription of cellular_protection Enhanced Cellular Protection & Longevity antioxidant_genes->cellular_protection leads to

Caption: Resveratrol activates the SIRT1/Nrf2 signaling pathway.

Conclusion

Both this compound and resveratrol demonstrate significant antioxidant capabilities through direct radical scavenging and modulation of key cellular signaling pathways. While available data suggests resveratrol exhibits potent activity in DPPH and ABTS assays, this compound shows exceptionally high activity in the ORAC assay. The activation of the Nrf2 pathway is a common mechanistic feature, with resveratrol having the additional advantage of activating SIRT1. The choice between these two compounds for drug development or research applications may depend on the specific context of oxidative stress and the desired therapeutic outcome. Further direct comparative studies are warranted to definitively establish the relative potency of these two promising natural antioxidants.

References

Stability Showdown: Kuromanin Chloride Exhibits Greater Stability Over Delphinidin-3-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the stability of a compound is a critical parameter influencing its efficacy, shelf life, and formulation. In a comparative analysis, Kuromanin chloride (cyanidin-3-O-glucoside) demonstrates superior stability compared to delphinidin-3-O-glucoside, a difference primarily attributed to their distinct molecular structures.

The key structural variance between this compound and delphinidin-3-O-glucoside lies in the number of hydroxyl (-OH) groups on the B-ring of the anthocyanin backbone. This compound, a derivative of cyanidin, possesses two hydroxyl groups on its B-ring, whereas delphinidin-3-O-glucoside has three. This seemingly minor difference has significant implications for the molecule's susceptibility to degradation. The additional hydroxyl group on the B-ring of delphinidin-3-O-glucoside makes it more prone to oxidation and other degradation reactions, rendering it inherently less stable.

While direct comparative studies with comprehensive quantitative data under identical conditions are limited, the general consensus in the scientific literature supports the higher stability of cyanidin-based anthocyanins like this compound over their delphinidin counterparts. For instance, studies on the thermal degradation of anthocyanins consistently show that compounds with a greater number of hydroxyl groups degrade at a faster rate.

Quantitative Stability Data

ConditionCompoundDegradation Rate Constant (k)Half-life (t½)Reference
Thermal Degradation
80°C (pH 7.0)This compound0.00865 min⁻¹80.18 min[1]
95°C (pH 7.0)This compound0.0093 min⁻¹73.76 min[1]
pH-Dependent Degradation (25°C)
pH 2.0This compound-> 8 hours (99% remaining)[2]
pH 7.0This compound-Significantly less stable than at pH 2.0[2]

Experimental Protocols

The stability of anthocyanins is typically evaluated by monitoring the change in their concentration over time under specific stress conditions. The following are detailed methodologies for key experiments used to assess the stability of these compounds.

Thermal Degradation Kinetics

This experiment evaluates the stability of the anthocyanin at elevated temperatures.

  • Sample Preparation: A solution of the anthocyanin (e.g., this compound or delphinidin-3-O-glucoside) of a known concentration is prepared in a buffered solution at a specific pH (e.g., pH 7.0).

  • Incubation: The sample solutions are placed in a temperature-controlled environment, such as a water bath or incubator, set to the desired temperatures (e.g., 80°C and 95°C).

  • Sampling: Aliquots of the sample are withdrawn at regular time intervals (e.g., every 20 minutes).

  • Analysis: The concentration of the remaining anthocyanin in each aliquot is determined using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, measuring the absorbance at the characteristic wavelength for the specific anthocyanin (around 520 nm).

  • Data Analysis: The degradation of the anthocyanin is typically modeled using first-order kinetics. The natural logarithm of the concentration is plotted against time, and the degradation rate constant (k) is determined from the slope of the resulting line. The half-life (t½) is then calculated using the formula: t½ = 0.693 / k.

pH Stability Assessment

This experiment assesses the stability of the anthocyanin across a range of pH values.

  • Sample Preparation: A stock solution of the anthocyanin is prepared. This stock solution is then diluted into a series of buffer solutions with different pH values (e.g., pH 2.0, 4.0, 7.0).

  • Incubation: The solutions are stored at a constant temperature (e.g., 25°C) and protected from light.

  • Analysis: The concentration of the anthocyanin in each pH buffer is measured at the beginning of the experiment and after a specific time period (e.g., 8 hours) using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: The percentage of the remaining anthocyanin at each pH is calculated to determine the relative stability.

Chemical Relationship and Degradation Pathway

The structural difference between this compound and delphinidin-3-O-glucoside is fundamental to their stability. The following diagram illustrates this key difference.

cluster_0 This compound (Cyanidin-3-O-glucoside) cluster_1 Delphinidin-3-O-glucoside Kuromanin_Structure Kuromanin_Structure B-Ring Difference in B-Ring Hydroxylation Kuromanin_Structure->B-Ring 2 -OH groups Delphinidin_Structure Delphinidin_Structure Delphinidin_Structure->B-Ring 3 -OH groups Stability_Outcome Impact on Stability B-Ring->Stability_Outcome Higher_Stability More Stable Stability_Outcome->Higher_Stability This compound Lower_Stability Less Stable Stability_Outcome->Lower_Stability Delphinidin-3-O-glucoside

Caption: Structural difference and its impact on stability.

The degradation of anthocyanins like this compound often follows a first-order kinetic model, particularly under thermal stress. The following workflow outlines the experimental and analytical process to determine these kinetics.

cluster_exp Experimental Workflow cluster_analysis Data Analysis Prepare_Solution Prepare Anthocyanin Solution (Known Concentration & pH) Incubate Incubate at Constant Temperature Prepare_Solution->Incubate Sample Withdraw Samples at Time Intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Plot_Data Plot ln(Concentration) vs. Time Analyze->Plot_Data Concentration Data Determine_k Determine Rate Constant (k) from Slope Plot_Data->Determine_k Calculate_t12 Calculate Half-life (t½) t½ = 0.693 / k Determine_k->Calculate_t12 Result Degradation Kinetics Calculate_t12->Result

References

The Superiority of Nature: Why Kuromanin Chloride Outshines Synthetic Antioxidants in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of antioxidant can significantly impact experimental outcomes. While synthetic antioxidants like Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox have long been staples in the lab, a growing body of evidence highlights the superior advantages of natural alternatives. Among these, Kuromanin chloride (cyanidin-3-O-glucoside), a potent anthocyanin, is emerging as a frontrunner, offering a compelling combination of high antioxidant efficacy, broad biological activity, and a favorable safety profile.

This guide provides an objective comparison of this compound and synthetic antioxidants, supported by experimental data, to inform your research decisions.

At a Glance: Key Advantages of this compound

  • Higher Antioxidant Capacity: Demonstrates superior radical scavenging activity compared to common synthetic antioxidants.

  • Broader Biological Effects: Exhibits anti-inflammatory, anti-cancer, and neuroprotective properties beyond simple antioxidation.

  • Enhanced Safety Profile: As a natural compound, it avoids the toxicity and potential carcinogenicity associated with synthetic antioxidants like BHA and BHT.

  • Biocompatibility: Being a naturally occurring molecule, it is more compatible with biological systems.

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is often measured by its ability to scavenge free radicals, quantified by metrics such as the Oxygen Radical Absorbance Capacity (ORAC) and the half-maximal inhibitory concentration (IC50) in assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

AntioxidantAssayResultReference
This compound ORAC3.5 times stronger than Trolox [1]
This compound DPPH IC5031.15 - 105.1 µg/mL[2]
This compound ABTS IC501.03 - 4.68 µg/mL[3]
BHA DPPH IC50Comparable to BHT[4]
BHT DPPH IC50Comparable to BHA[4]
Trolox DPPH IC50Standard Reference

Note: IC50 values for BHA and BHT are presented for qualitative comparison as direct head-to-head studies with this compound under identical conditions are limited. The provided ranges for this compound are from different studies and reflect variations in experimental setups.

Beyond Antioxidant Activity: The Multifaceted Benefits of this compound

This compound's advantages extend far beyond its potent radical scavenging ability. Its multifaceted biological activities offer significant value in a wide range of research applications.

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects. It can suppress the secretion of inflammatory cytokines and protect the intestinal barrier, making it a valuable tool for studying inflammatory diseases like inflammatory bowel disease[5].

Anti-Cancer Potential

Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells[5]. It activates the caspase signaling pathway and can inhibit the growth and metastatic potential of certain cancers[5]. This is in stark contrast to synthetic antioxidants like BHA, which have been classified as possibly carcinogenic to humans, and BHT, which can act as a tumor promoter in certain situations[6].

Neuroprotective Effects

Studies have indicated that this compound possesses neuroprotective properties. It can protect neuronal cells from excitotoxicity, a key factor in neurodegenerative diseases[7]. This opens up avenues for its use in neurological research.

The Downside of Synthetics: Toxicity and Carcinogenicity

A significant drawback of using synthetic antioxidants like BHA and BHT is their potential for toxicity and carcinogenicity. The International Agency for Research on Cancer (IARC) classifies BHA as a possible human carcinogen[6]. Long-term exposure to high doses of BHT has been shown to cause liver, thyroid, and kidney problems in animal studies[6]. These concerns are largely absent with naturally derived compounds like this compound.

Experimental Protocols

For researchers looking to validate these findings, here are detailed methodologies for key experiments.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM in methanol).

  • Prepare various concentrations of the antioxidant solution (this compound, BHA, BHT, Trolox).

  • In a 96-well plate, add a specific volume of the antioxidant solution to a fixed volume of the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the color intensity decreases, which is measured spectrophotometrically.

Protocol:

  • Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the antioxidant solution.

  • Add a small volume of the antioxidant solution to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

MTT Cell Viability Assay

Principle: This colorimetric assay assesses cell metabolic activity. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound or synthetic antioxidants) for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Visualizing the Mechanisms: Signaling Pathways

The superior biological activity of this compound can be attributed to its ability to modulate key cellular signaling pathways.

Experimental_Workflow cluster_antioxidant_assays Antioxidant Activity Assessment cluster_cellular_assays Cellular Effects Evaluation DPPH DPPH Assay ABTS ABTS Assay ORAC ORAC Assay CellCulture Cell Culture (e.g., Cancer cells, Neurons) Treatment Treatment with This compound or Synthetic Antioxidants CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) Treatment->ApoptosisAssay GeneExpression Gene/Protein Expression (e.g., Western Blot) Treatment->GeneExpression

Experimental workflow for comparing antioxidant and cellular effects.

Kuromanin_Signaling cluster_cancer Anti-Cancer Mechanism cluster_inflammation Anti-Inflammatory Mechanism cluster_neuroprotection Neuroprotective Mechanism KC1 This compound NFkB_inhibition Inhibition of NF-κB KC1->NFkB_inhibition Nrf2_activation Activation of Nrf2 KC1->Nrf2_activation Caspase Caspase Activation NFkB_inhibition->Caspase leads to Apoptosis Apoptosis NFkB_inhibition->Apoptosis Nrf2_activation->Apoptosis Caspase->Apoptosis KC2 This compound Cytokine_inhibition Suppression of Inflammatory Cytokines KC2->Cytokine_inhibition Inflammation_reduction Reduced Inflammation Cytokine_inhibition->Inflammation_reduction KC3 This compound Excitotoxicity_inhibition Inhibition of Glutamatergic Excitotoxicity KC3->Excitotoxicity_inhibition Neuron_protection Neuronal Protection Excitotoxicity_inhibition->Neuron_protection

Signaling pathways modulated by this compound.

Conclusion: A Clear Choice for Advanced Research

The evidence strongly suggests that for many research applications, this compound offers significant advantages over synthetic antioxidants. Its superior antioxidant capacity, coupled with its beneficial anti-inflammatory, anti-cancer, and neuroprotective properties, makes it a more versatile and biologically relevant tool. Furthermore, its natural origin and favorable safety profile mitigate the risks associated with synthetic alternatives. For researchers seeking to enhance the accuracy and translational relevance of their work, this compound represents a scientifically sound and forward-thinking choice.

References

A Comparative Guide to HPLC and Spectrophotometric Methods for Kuromanin Chloride Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantitative analysis of Kuromanin chloride, a key anthocyanin under investigation for its potential health benefits. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and drug development. This document outlines the performance characteristics of each method based on available experimental data, details the experimental protocols, and presents a visual workflow for cross-validation.

Data Presentation: Performance Characteristics

The following table summarizes the key validation parameters for HPLC and spectrophotometric methods for the quantification of this compound and related compounds. It is important to note that while specific data for this compound quantification by HPLC is available, the data for spectrophotometry is based on the analysis of total anthocyanins or other polyphenols, as direct comparative studies on this compound were not identified. This should be a key consideration when choosing a method.

Validation ParameterHPLC Method (for this compound)Spectrophotometric Method (for Total Anthocyanins/Flavonoids)
Linearity Range 80 - 400 ng/spot[1]50 - 700 mg Quercetin Equivalents/L[2]
Correlation Coefficient (R²) > 0.999[1]> 0.998[2]
Limit of Detection (LOD) 0.02 µg/mL[3]1.4 mg Quercetin Equivalents/g[2]
Limit of Quantification (LOQ) 0.08 µg/mL[3]4.1 mg Quercetin Equivalents/g[2]
Accuracy (% Recovery) 98.90 - 101.85% (for a related compound)[4]98 - 102% (for total flavonoids)[2]
Precision (% RSD) < 2% (typical acceptance criteria)[5]< 1.2% (for total flavonoids)[2]

Experimental Protocols

Detailed methodologies for both HPLC and spectrophotometric analysis are crucial for reproducibility and method validation.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on established methods for the quantification of anthocyanins.[6]

  • Instrumentation: A standard HPLC system equipped with a C18 column, a pump, an autosampler, and a Diode Array Detector (DAD) or UV-Vis detector is required.

  • Sample Preparation:

    • Extract this compound from the sample matrix using an appropriate solvent, typically methanol or ethanol with a small percentage of formic or hydrochloric acid to maintain the stability of the flavylium cation form of the anthocyanin.

    • Centrifuge the extract to remove particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is commonly employed using a two-solvent system.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate: Typically set between 0.8 and 1.2 mL/min.

    • Column Temperature: Maintained at a constant temperature, usually between 25°C and 40°C, to ensure reproducible retention times.

    • Detection Wavelength: Set at the maximum absorbance for this compound, which is around 520 nm.[6]

    • Injection Volume: Typically 10-20 µL.

  • Quantification: A calibration curve is constructed by injecting a series of standard solutions of this compound at known concentrations. The peak area of the analyte in the sample is then used to determine its concentration by interpolation from the calibration curve.

UV-Visible Spectrophotometric Protocol (pH Differential Method for Total Anthocyanins)

This method is widely used for the quantification of total monomeric anthocyanins.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Reagents:

    • Potassium chloride buffer (0.025 M), pH 1.0.

    • Sodium acetate buffer (0.4 M), pH 4.5.

  • Sample Preparation:

    • Extract anthocyanins from the sample as described in the HPLC protocol.

    • Prepare two dilutions of the extract: one with the pH 1.0 buffer and another with the pH 4.5 buffer.

  • Measurement:

    • Allow the solutions to equilibrate for at least 15 minutes.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λvis-max) for anthocyanins (typically around 520 nm) and at 700 nm to correct for haze.

  • Quantification: The concentration of total anthocyanins, expressed as this compound equivalents, is calculated using the following formula:

    Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)

    Where:

    • A = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5

    • MW = Molecular weight of this compound (484.84 g/mol )

    • DF = Dilution factor

    • ε = Molar absorptivity of this compound

    • l = Pathlength in cm (typically 1 cm)

Mandatory Visualization

The following diagram illustrates the general workflow for the cross-validation of HPLC and spectrophotometric methods for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_spec Spectrophotometric Analysis cluster_validation Cross-Validation Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Analysis HPLC Measurement Filtration->HPLC_Analysis Spec_Analysis Spectrophotometric Measurement Filtration->Spec_Analysis HPLC_Standard Prepare HPLC Standards HPLC_Standard->HPLC_Analysis HPLC_Data HPLC Data Analysis HPLC_Analysis->HPLC_Data Comparison Compare Results (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Data->Comparison Spec_Standard Prepare Spectrophotometric Standards Spec_Standard->Spec_Analysis Spec_Data Spectrophotometric Data Analysis Spec_Analysis->Spec_Data Spec_Data->Comparison Conclusion Method Selection Comparison->Conclusion

Caption: Workflow for cross-validation of HPLC and spectrophotometric methods.

Conclusion

Both HPLC and spectrophotometry are valuable techniques for the quantification of this compound.

  • HPLC offers high specificity and sensitivity, allowing for the separation and quantification of individual anthocyanins within a complex mixture. This makes it the preferred method when accurate determination of this compound, free from interference from other compounds, is required.

  • Spectrophotometry , particularly the pH differential method, provides a rapid and cost-effective means of estimating the total monomeric anthocyanin content. While less specific than HPLC, it can be a useful tool for screening purposes or for applications where the total anthocyanin content is the primary parameter of interest.

The choice between these two methods will ultimately depend on the specific research question, the required level of accuracy and specificity, and the available resources. For rigorous quantitative analysis and validation, HPLC is the recommended method. For rapid, high-throughput screening of total anthocyanin content, spectrophotometry offers a practical alternative. Cross-validation of the chosen method against a reference method is essential to ensure the reliability of the generated data.

References

A Comparative Guide to the In Vivo Neuroprotective Efficacy of Kuromanin Chloride in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective effects of Kuromanin chloride (Cyanidin-3-O-glucoside) against an alternative natural compound, Curcumin, in established animal models of Alzheimer's disease (AD). The data presented is compiled from preclinical studies to assist in the evaluation of these compounds for further research and development.

Overview of Compounds

This compound (Cyanidin-3-O-glucoside, C3G) is a prominent anthocyanin found in various colored fruits and vegetables. It is recognized for its potent antioxidant and anti-inflammatory properties.[1][2] Emerging research highlights its potential to cross the blood-brain barrier and exert neuroprotective effects, making it a compound of interest for neurodegenerative diseases like AD.[3]

Curcumin is the principal bioactive polyphenol in turmeric (Curcuma longa). Its neuroprotective capabilities have been extensively studied, attributed to its anti-inflammatory, antioxidant, anti-amyloid, and metal-chelating properties.[4][5] While promising, its clinical application has been hampered by low oral bioavailability.[6][7]

Performance Comparison in Cognitive and Neuropathological Endpoints

The following tables summarize quantitative data from in vivo studies, comparing the efficacy of this compound and Curcumin on key AD-related parameters.

Table 1: Effects on Cognitive Function (Morris Water Maze)

The Morris Water Maze (MWM) test is a widely used behavioral assay to assess spatial learning and memory. A shorter escape latency and more platform crossings indicate improved cognitive function.

CompoundAnimal ModelDosage & DurationKey Findings (vs. AD Control)Reference
This compound (Cyanidin) Bisphenol A-induced AD Rat Model10 mg/kg/day (oral)Significant memory improvement (p < 0.0001) in MWM test.[8]
Curcumin Aβ1-42 Injection Mouse Model100 mg/kg/day (oral) for 28 daysSignificantly shortened escape latency to find the hidden platform.[9]
Curcumin AlCl₃-induced AD Rat Model100 mg/kg/day (oral) for 6 weeksSignificantly improved performance in spatial navigation task (p < 0.05).[10]
Table 2: Effects on Neuropathological and Biochemical Markers

This table compares the effects of the compounds on core AD pathologies, including amyloid-beta (Aβ) plaques, tau hyperphosphorylation, and markers of oxidative stress and cholinergic function.

ParameterThis compound (C3G)Curcumin
Animal Model APPswe/PS1ΔE9 Transgenic Mice[1][11]AlCl₃-induced Rats[12][13] / Aβ1-42 Injection Mice[14]
Amyloid-β (Aβ) Levels Reduced soluble & insoluble Aβ40/Aβ42 peptides in cortex and hippocampus.[1]Reduced Aβ1-42 deposition in the hippocampus.[14]
Tau Hyperphosphorylation Mitigated tau phosphorylation by regulating the PI3K/Akt/GSK3β signaling pathway.[11]Attenuates Aβ-induced tau hyperphosphorylation.[15]
Oxidative Stress (MDA Levels) Elevates antioxidant enzymes (catalase, SOD).[8]Significantly reduced malondialdehyde (MDA) levels in brain tissue.[13][14]
Acetylcholinesterase (AChE) Activity Significantly reduced AChE concentrations in the cortex and hippocampus (p < 0.0001).[8]Restored AChE activity towards normal levels.[16]
Neuroinflammation (Cytokines) Shifts microglia from pro-inflammatory M1 to anti-inflammatory M2 phenotype, reducing IL-1β, IL-6, TNF-α.[2]Significantly reduced levels of TNF-α, IL-6, and IL-1β in the serum and hippocampus.[14]
Synaptic Proteins Upregulated expression of synaptophysin and postsynaptic density protein-95 (PSD-95).[1][11]Data not specified in compared studies.

Experimental Methodologies

Detailed protocols are crucial for the replication and validation of experimental findings. Below are representative methodologies for the key in vivo models and assays cited.

Animal Models of Alzheimer's Disease
  • APPswe/PS1ΔE9 Transgenic Mouse Model:

    • Principle: These mice carry human transgenes for amyloid precursor protein (APP) with the Swedish mutation and presenilin-1 (PS1) with a deletion mutation, leading to age-dependent accumulation of Aβ plaques and cognitive deficits, mimicking familial AD.

    • Protocol: APPswe/PS1ΔE9 mice receive oral administration of this compound (C3G) at a dose of 30 mg/kg/day, typically for a period of 16 to 38 weeks.[2][11] Age-matched wild-type and untreated transgenic mice serve as controls.

  • Aluminum Chloride (AlCl₃)-Induced Sporadic AD Rat Model:

    • Principle: Chronic oral or intraperitoneal administration of AlCl₃ induces oxidative stress, neuroinflammation, cholinergic dysfunction, and cognitive impairment, modeling key aspects of sporadic AD.[17][18]

    • Protocol: Adult rats (e.g., Sprague Dawley) are administered AlCl₃ orally at a dose of 100-175 mg/kg/day for 4 to 6 weeks.[10][19] The treatment group receives Curcumin (e.g., 100 mg/kg/day, orally) concurrently with AlCl₃ exposure.[12]

  • Amyloid-β (Aβ) Intracerebroventricular (ICV) Injection Model:

    • Principle: Direct injection of aggregated Aβ peptides (e.g., Aβ1-42 or Aβ25-35) into the cerebral ventricles or hippocampus of rodents induces rapid neuroinflammation, synaptic dysfunction, and memory deficits.[20][21][22]

    • Protocol: Anesthetized mice or rats undergo stereotaxic surgery for a single ICV injection of aggregated Aβ1-42 oligomers. Treatment with a neuroprotective agent, such as Curcumin (e.g., 150 mg/kg/day), can be initiated post-injection for a specified duration (e.g., 10 days).[14]

Behavioral Testing: Morris Water Maze
  • Objective: To assess hippocampal-dependent spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (Training): For 3-5 consecutive days, animals perform several trials per day to find the hidden platform. The starting position is varied for each trial. Escape latency (time to find the platform) is recorded.[21]

    • Probe Trial: 24 hours after the last training session, the platform is removed. The animal is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was) and the number of platform location crossings are measured as indicators of memory retention.[23]

Visualization of Mechanisms and Workflows

Signaling Pathways

The neuroprotective effects of this compound and Curcumin are mediated through the modulation of complex intracellular signaling pathways.

Kuromanin_Chloride_Pathway cluster_KC This compound (C3G) Action Abeta Aβ Accumulation Tau Tau Hyperphosphorylation Neuroinflammation Neuroinflammation OxidativeStress Oxidative Stress KC This compound (C3G) KC->OxidativeStress reduces PI3K PI3K/Akt KC->PI3K activates Autophagy ↑ Autophagy KC->Autophagy PPARg ↑ PPARγ KC->PPARg GSK3b GSK3β PI3K->GSK3b inhibits GSK3b->Tau inhibition of phosphorylation Autophagy->Abeta promotes clearance PPARg->Neuroinflammation suppresses TREM2 ↑ TREM2 PPARg->TREM2 TREM2->Abeta enhances phagocytosis

Caption: Proposed neuroprotective signaling pathway of this compound (C3G) in Alzheimer's disease.

Curcumin_Pathway cluster_Curcumin Curcumin Action Abeta Aβ Aggregation InflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) OxidativeStress Oxidative Stress (ROS) Curcumin Curcumin Curcumin->Abeta inhibits aggregation NFkB NF-κB Pathway Curcumin->NFkB inhibits AMPK AMPK Pathway Curcumin->AMPK activates AntioxidantEnzymes ↑ Antioxidant Enzymes (SOD) Curcumin->AntioxidantEnzymes NFkB->InflammatoryCytokines suppresses production AMPK->OxidativeStress reduces AntioxidantEnzymes->OxidativeStress neutralizes

Caption: Key neuroprotective signaling pathways modulated by Curcumin in Alzheimer's disease models.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating a potential AD therapeutic.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_induction Phase 2: AD Induction & Treatment cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Data Analysis A1 Animal Acclimatization (e.g., Rats, 7 days) A2 Baseline Measurements (Weight, Behavior) A1->A2 A3 Group Allocation (Control, AD, AD+Compound) A2->A3 B1 AD Model Induction (e.g., AlCl₃ Admin for 4-6 weeks) A3->B1 B2 Concurrent Compound Treatment (e.g., Kuromanin or Curcumin, daily) C1 Behavioral Testing (e.g., Morris Water Maze) B2->C1 C2 Sacrifice & Tissue Collection (Brain - Hippocampus, Cortex) C1->C2 C3 Biochemical & Histological Analysis (ELISA, Western Blot, Staining) C2->C3 D1 Statistical Analysis of Data C3->D1 D2 Interpretation of Results D1->D2

References

Unveiling the Power of Phytochemical Synergy: A Comparative Guide to Kuromanin Chloride Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for enhanced therapeutic efficacy with minimal side effects is a constant endeavor. The synergistic interplay between phytochemicals presents a promising frontier in this pursuit. This guide provides a comprehensive comparison of the potential synergistic effects of Kuromanin chloride (cyanidin-3-O-glucoside), a prominent anthocyanin, with other phytochemicals. By presenting available experimental data, detailed protocols, and visual workflows, we aim to equip researchers with the knowledge to explore and harness these powerful combinations.

This compound, a naturally occurring pigment in various fruits and vegetables, is well-documented for its antioxidant, anti-inflammatory, and anticancer properties[1][2]. However, its therapeutic potential can be significantly amplified when combined with other bioactive plant compounds. This guide delves into the synergistic antioxidant and anticancer activities of this compound in partnership with other phytochemicals, offering insights into their combined efficacy and the methodologies to assess these interactions.

Synergistic Antioxidant Activity

The combination of different antioxidants can lead to a synergistic effect, where the total antioxidant capacity is greater than the sum of the individual effects[3]. This is often attributed to mechanisms such as the regeneration of oxidized antioxidants and the ability to scavenge a wider range of free radicals[3]. While direct quantitative studies on the synergistic antioxidant activity of this compound with a wide range of phytochemicals are limited, existing research on anthocyanin combinations provides a strong basis for potential synergies.

Table 1: Synergistic Antioxidant Potential of Anthocyanin Combinations

Phytochemical CombinationAssayKey FindingsReference
Cyanidin-3-O-sophoroside + QuercetinInhibition of ABCB1 ATPase activityCo-treatment resulted in a stronger inhibition of ATPase activity compared to individual compounds, suggesting a synergistic interaction at the cellular level.[4]
Apple Extracts (rich in anthocyanins) + Quercetin 3-β-D-glucosideAntiproliferative activity in MCF-7 cellsThe combination showed a synergistic effect in inhibiting cancer cell proliferation, with Combination Index (CI) values less than 1.[5]
Experimental Protocol: DPPH Radical Scavenging Assay for Antioxidant Synergy

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate the free radical scavenging activity of antioxidants[6][7][8][9][10]. To assess synergy, the assay is performed with individual compounds and their combinations.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (this compound and other phytochemicals)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.

  • Preparation of Test Samples: Prepare stock solutions of this compound and the other phytochemicals in a suitable solvent. From these, prepare serial dilutions to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) for each compound.

  • Assay for Individual Compounds:

    • In a 96-well plate, add 100 µL of different concentrations of each phytochemical to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank control (100 µL solvent + 100 µL DPPH solution) and a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Assay for Combinations:

    • Prepare mixtures of this compound and the other phytochemical at different ratios (e.g., based on their IC50 values).

    • Repeat the assay as described above with these mixtures.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula:

      where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

  • Analysis of Synergy: The synergistic effect can be determined by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

Experimental_Workflow_DPPH_Synergy cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Plate Add Samples & DPPH to 96-well Plate DPPH->Plate KC Prepare this compound Dilutions KC->Plate Phyto Prepare Phytochemical Dilutions Phyto->Plate Combo Prepare Combination Mixtures Combo->Plate Incubate Incubate in Dark (30 min) Plate->Incubate Read Read Absorbance at 517 nm Incubate->Read Calc Calculate % Scavenging Activity Read->Calc CI Calculate Combination Index (CI) Calc->CI Result Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) CI->Result

Figure 1. Experimental workflow for assessing antioxidant synergy using the DPPH assay.

Synergistic Anticancer Activity

The combination of phytochemicals can lead to enhanced anticancer effects through various mechanisms, including increased induction of apoptosis, cell cycle arrest, and inhibition of metastasis[11][12][13]. Studies have shown that cyanidin-3-glucoside, when combined with chemotherapeutic agents or other phytochemicals, can exhibit synergistic anticancer activity.

Table 2: Synergistic Anticancer Potential of Cyanidin-3-Glucoside (C3G) Combinations

Phytochemical/Drug CombinationCancer Cell LineKey FindingsReference
Cyanidin-3-O-sophoroside + QuercetinABCB1-expressing cellsSynergistically inhibited the ABCB1 transporter, which is involved in multidrug resistance in cancer.[4][14]
Apple Extracts + Quercetin 3-β-D-glucosideMCF-7 (Breast Cancer)Combination resulted in a synergistic inhibition of cell proliferation with a 2- to 4-fold reduction in the EC50 values of the individual compounds.[5]
Cyanidin-3-glucoside + 5-fluorouracil (5-FU)Lung Large-Cell Carcinoma (in vivo)The combination significantly impaired tumor growth and size more effectively than either agent alone.[12]
Experimental Protocol: Combination Index (CI) Method for Anticancer Synergy

The Combination Index (CI) method, developed by Chou and Talalay, is a widely accepted method for quantifying drug and phytochemical interactions[15][16][17][18][19][20][21]. It provides a quantitative measure of synergy, additivity, or antagonism.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (this compound and other phytochemicals/drugs)

  • MTT or other cell viability assay reagents

  • 96-well plates

  • Incubator

  • Microplate reader

  • CompuSyn or similar software for CI calculation

Procedure:

  • Determine IC50 of Individual Agents:

    • Culture the cancer cells in 96-well plates.

    • Treat the cells with a range of concentrations of this compound and the other phytochemical/drug individually for a specified time (e.g., 48 or 72 hours).

    • Perform a cell viability assay (e.g., MTT assay).

    • Calculate the IC50 value for each agent.

  • Design Combination Experiment:

    • Based on the IC50 values, design combination experiments. A common approach is the constant ratio design, where the two agents are mixed at a fixed ratio of their IC50 values (e.g., 1:1, 1:2, 2:1).

  • Perform Combination Assay:

    • Treat the cells with the combination mixtures at various dilutions.

    • Include controls for each individual agent at the corresponding concentrations in the mixtures.

    • After the incubation period, perform the cell viability assay.

  • Calculate Combination Index (CI):

    • The CI is calculated using the following equation:

      where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.

    • CI values are interpreted as follows:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

  • Isobologram Analysis: An isobologram provides a graphical representation of the interaction. The doses of the two agents required to produce a specific effect are plotted on the x and y axes. A line connecting the IC50 values of the individual agents represents the line of additivity. Data points falling below this line indicate synergy.

Signaling_Pathway_Anticancer cluster_agents Synergistic Agents cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes KC This compound ROS ↑ ROS KC->ROS NFkB ↓ NF-κB Activation KC->NFkB MAPK ↓ MAPK Signaling KC->MAPK Phyto Other Phytochemicals (e.g., Quercetin, Resveratrol) Phyto->ROS Phyto->NFkB Phyto->MAPK Apoptosis_reg ↑ Pro-apoptotic (Bax) ↓ Anti-apoptotic (Bcl-2) ROS->Apoptosis_reg NFkB->Apoptosis_reg CellCycle_reg ↑ p21, p27 ↓ Cyclins, CDKs MAPK->CellCycle_reg Apoptosis ↑ Apoptosis Apoptosis_reg->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest CellCycle_reg->CellCycleArrest Proliferation ↓ Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation Metastasis ↓ Metastasis Proliferation->Metastasis

References

Replicating Published Findings on the Bioactivity of Kuromanin Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reported bioactivity of Kuromanin chloride, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. To facilitate the replication of these findings, detailed experimental protocols for key assays are presented alongside a comparative analysis with established alternative compounds. All quantitative data has been summarized in clearly structured tables for ease of comparison.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential in various in vitro assays.[1][2] The most common methods to evaluate this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][2]

Comparative Analysis of Antioxidant Activity
CompoundAssayIC50 ValueReference
This compound DPPHData not available
ABTSData not available
ResveratrolDPPH~15.54 µg/mL
ABTS~2.86 µg/mL
QuercetinDPPHData not available
ABTSData not available
CurcuminDPPHData not available
ABTSData not available
Experimental Protocols: Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark container at 4°C.

    • Prepare stock solutions of this compound and comparative compounds (e.g., Resveratrol, Quercetin, Curcumin) in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of various concentrations of the test compounds.

  • Measurement:

    • Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation:

    • The percentage of inhibition and IC50 values are calculated similarly to the DPPH assay.

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, notably by suppressing the secretion of inflammatory cytokines in models of intestinal inflammation.[2] A common in vitro model for studying intestinal inflammation involves the use of Caco-2 human colon adenocarcinoma cells stimulated with lipopolysaccharide (LPS).

Comparative Analysis of Anti-inflammatory Activity
CompoundCell LineStimulantEndpoint MeasuredReported EffectReference
This compound Caco-2LPSCytokine secretionSuppresses inflammatory cytokine secretion[2]
QuercetinCaco-2LPSIL-6, TNF-α expressionReduces expression of pro-inflammatory cytokines
CurcuminRAW 264.7 macrophagesLPSNitric Oxide, IL-6, TNF-αInhibits production of inflammatory mediators
Experimental Protocol: LPS-Induced Inflammation in Caco-2 Cells

Principle: Caco-2 cells, when differentiated, form a monolayer that mimics the intestinal epithelial barrier. Stimulation with LPS, a component of Gram-negative bacteria, induces an inflammatory response, leading to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS) until they form a confluent monolayer. This typically takes around 21 days.

  • Treatment:

    • Pre-treat the differentiated Caco-2 cell monolayers with various concentrations of this compound for a specified period (e.g., 24 hours).

    • Induce inflammation by adding LPS (e.g., 10 µg/mL) to the culture medium and incubate for a further period (e.g., 6-24 hours).

  • Measurement of Inflammatory Cytokines:

    • Collect the cell culture supernatant.

    • Quantify the levels of IL-6 and TNF-α using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the percentage of inhibition.

Anticancer Activity

Published findings indicate that this compound exhibits anticancer effects, including the induction of apoptosis in human prostate cancer cells (PC-3).[2] This apoptotic process is reported to involve the activation of the caspase signaling pathway.

Comparative Analysis of Anticancer Activity
CompoundCell LineIC50 ValueApoptotic MechanismReference
This compound PC-3Data not availableCaspase signaling pathway activation[2]
Caco-223.21 ±0.14 μg/mLIncreased Bax/Bcl-2 ratio, caspase-3 activation[3]
CurcuminPC-3~25-100 µM (after 24-72h)Caspase-3, -8, -9 activation, ceramide accumulation
Experimental Protocol: Apoptosis Induction in PC-3 Cells

Principle: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. Caspase-3 is a key executioner caspase.

Methodology:

  • Cell Culture:

    • Culture PC-3 cells in an appropriate medium (e.g., RPMI-1640 with 10% FBS).

  • Treatment:

    • Treat the PC-3 cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

  • Caspase-3 Activity Assay:

    • Lyse the cells to release their intracellular contents.

    • Use a commercially available colorimetric or fluorometric caspase-3 assay kit. These kits typically provide a specific caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC) and a reaction buffer.

    • Incubate the cell lysate with the substrate according to the manufacturer's protocol.

    • Measure the absorbance or fluorescence of the resulting product, which is proportional to the caspase-3 activity.

  • Data Analysis:

    • Compare the caspase-3 activity in the this compound-treated cells to that in untreated control cells.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_antioxidant Antioxidant Activity Workflow DPPH DPPH Radical Scavenging Radical Scavenging DPPH->Scavenging ABTS ABTS Radical ABTS->Scavenging Kuromanin Kuromanin chloride Kuromanin->Scavenging Measurement Spectrophotometric Measurement Scavenging->Measurement

Antioxidant activity experimental workflow.

G cluster_inflammation NF-κB Signaling in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IκB IκB Degradation IKK->IκB NFkB NF-κB Translocation IκB->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Kuromanin Kuromanin chloride Kuromanin->IKK Inhibits

Inhibitory effect on NF-κB signaling.

G cluster_apoptosis Caspase-Mediated Apoptosis Pathway Kuromanin Kuromanin chloride Mitochondria Mitochondrial Stress Kuromanin->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis via caspase activation.

G cluster_nrf2 Nrf2-ARE Antioxidant Response Pathway Kuromanin Kuromanin chloride Keap1 Keap1 Kuromanin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Represses ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Induces Transcription

References

A Critical Review of the Therapeutic Potential of Kuromanin Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Kuromanin chloride, also known as cyanidin-3-O-glucoside, is a prominent anthocyanin found in a variety of pigmented fruits and vegetables. As a member of the flavonoid family, it has garnered significant scientific interest for its potential therapeutic applications across a spectrum of diseases. This guide provides a critical review of the therapeutic potential of this compound, offering a comparative analysis with other well-researched natural compounds—resveratrol and quercetin. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its standing as a potential therapeutic agent.

Comparative Analysis of Bioactivities

The therapeutic potential of this compound is primarily attributed to its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Below is a comparative summary of its efficacy against resveratrol and quercetin, supported by experimental data.

Table 1: Antioxidant Activity

The antioxidant capacity is a cornerstone of this compound's therapeutic potential, contributing to its protective effects in various pathological conditions. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to assess antioxidant activity.

CompoundAntioxidant Activity (ORAC Value)Source
This compound 3.5 times stronger than Trolox (a vitamin E analog)[1]
Resveratrol Antioxidant activity demonstrated by ORAC assay[2]
Trolox (Reference) Standard antioxidant used for comparison[1]

Note: Direct comparative ORAC values between this compound and resveratrol from a single study were not available in the reviewed literature. Both compounds exhibit significant antioxidant properties.

Table 2: Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. This compound has been shown to modulate inflammatory pathways, primarily by inhibiting pro-inflammatory cytokines.

CompoundAssayKey FindingsSource
This compound LPS-stimulated macrophagesSuppressed the production of pro-inflammatory cytokines.[3]
Quercetin LPS-stimulated macrophagesReduced the release of IL-1β, PGE2, IL-6, and nitrite.[4]

Note: Quantitative IC50 values for direct comparison of cytokine inhibition were not available in the same experimental setup.

Table 3: Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.

CompoundCell LineIC50 ValueSource
This compound Caco-2 (Colon cancer)23.21 ± 0.14 µg/mL[4]
Resveratrol Various cancer cell linesActivity is dose-dependent and cell-line specific.[3]
Cisplatin (Chemotherapeutic) Various cancer cell linesPotent anticancer drug, used as a positive control.

Note: IC50 values are highly dependent on the cell line and experimental conditions. A direct comparison of IC50 values for this compound and resveratrol in the same cancer cell line under identical conditions was not found in the reviewed literature.

Table 4: Neuroprotective Activity

Neurodegenerative diseases are characterized by progressive neuronal loss. This compound has shown promise in protecting neurons from damage. A direct comparative study has highlighted its neuroprotective effects against quercetin.

CompoundExperimental ModelKey FindingsSource
This compound A2E-containing ARPE-19 cells (model for retinal photooxidation)Significantly increased cell viability after irradiation.[5]
Quercetin A2E-containing ARPE-19 cells (model for retinal photooxidation)Also increased cell viability, but this compound showed greater protection in some aspects.[5]

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation. In the context of cancer, it has been shown to induce apoptosis and inhibit cell migration through the regulation of the MAPK, STAT3, and NF-κB pathways.[6][7]

Kuromanin_Chloride_Signaling KC This compound ROS ↑ Reactive Oxygen Species (ROS) KC->ROS induces CellCycleArrest Cell Cycle Arrest (G2/M) KC->CellCycleArrest Migration ↓ Cell Migration KC->Migration MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK activates STAT3 STAT3 Pathway ROS->STAT3 activates NFkB NF-κB Pathway ROS->NFkB activates Apoptosis Apoptosis MAPK->Apoptosis STAT3->Apoptosis NFkB->Apoptosis

References

Safety Operating Guide

Proper Disposal of Kuromanin Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of Kuromanin chloride (also known as Chrysanthemin or Cyanidin 3-O-glucoside chloride), safeguarding both personnel and the environment. While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others categorize it as hazardous and potentially irritating to the eyes, skin, and respiratory tract[1][2][3]. Due to the limited toxicological data available, it is prudent to handle this compound with care[2].

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures minimizes the risk of exposure and ensures a safe laboratory environment.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side protectionTo prevent eye contact with dust or splashes[3].
Hand Protection Suitable chemical-resistant gloves (tested according to EN 374)To prevent skin contact and absorption[3].
Respiratory Protection NIOSH-approved respirator (e.g., N95)To prevent inhalation of dust particles, especially during spill cleanup or when handling powders.
Protective Clothing Laboratory coatTo protect skin and clothing from contamination[2].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of the chemical and minimize exposure.

Minor Spills:

  • Immediate Cleanup: Clean up all spills without delay[1].

  • Avoid Inhalation and Contact: Avoid breathing in the dust and ensure no contact with skin or eyes[1].

  • Containment and Collection: Carefully sweep or vacuum the spilled solid material. Transfer the collected material into a designated chemical waste container for disposal[2].

Major Spills:

  • Alert Personnel: Immediately caution personnel in the vicinity of the spill[1].

  • Emergency Response: Alert emergency responders and inform them of the location and nature of the hazard[1].

  • Ventilation: Ensure the area is well-ventilated[2].

  • Personal Protection: Responders should wear appropriate PPE, including a self-contained breathing apparatus if necessary[2].

Step-by-Step Disposal Procedure

All waste, including this compound and any contaminated materials, must be handled in accordance with local, state, and federal regulations[1]. Do not dispose of this compound down the drain or in the regular trash.

  • Waste Collection:

    • Place waste this compound and any contaminated disposable materials (e.g., gloves, wipes) into a clearly labeled, sealed, and compatible chemical waste container[2][4].

    • For solutions, use a sturdy, leak-proof container. For solids, a sealed bag or container is appropriate.

  • Empty Container Decontamination:

    • Thoroughly empty all contents from the original container.

    • The first rinse of the container must be collected and disposed of as hazardous waste[4]. For highly toxic chemicals, the first three rinses should be collected[4].

    • After the initial hazardous rinse(s), triple rinse the container with a suitable solvent (e.g., water). Collect all rinsate for proper disposal as chemical waste[5].

    • Once decontaminated, the empty container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[5].

    • If a suitable disposal facility cannot be identified, consult with the manufacturer or your local Waste Management Authority for guidance[1].

    • Consider recycling options for unused or uncontaminated material where possible[1].

This compound Disposal Workflow

G cluster_prep Preparation cluster_handling Handling & Spill cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Use this compound A->B C Spill Occurs B->C F Collect Waste in Labeled Container B->F Generate Waste G Decontaminate Empty Product Container B->G Empty Container D Minor Spill Cleanup (Sweep and Collect) C->D E Major Spill (Alert Responders) C->E D->F E->F H Store Waste in Designated Area F->H G->H I Arrange for Professional Disposal (EHS) H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Kuromanin chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Kuromanin chloride. It offers procedural, step-by-step guidance for safe handling, storage, and disposal to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye/Face Protection Chemical safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical resistant glovesSuitable materials include polychloroprene, nitrile rubber, butyl rubber, fluorocaoutchouc, and polyvinyl chloride.[2] Gloves should be inspected for wear and degradation before use and replaced if contaminated.[2]
Lab coat or overallsProvides a barrier against accidental spills.
P.V.C. apronRecommended for additional protection.[2]
Respiratory Protection Particulate respirator (e.g., N95 or P1 filter)Necessary when there is a risk of dust formation or inhalation.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled.[2]

  • Storage Conditions: Store in a cool, dry place at -20°C.[4]

  • Container Type: Use polyethylene or polypropylene containers.[2]

  • Incompatibilities: Keep away from oxidizing agents to avoid reactions.[2]

Preparation and Handling
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control dust.[3][5]

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust clouds, which can form explosive mixtures with air.[2]

  • Personal Hygiene: Avoid all personal contact, including inhalation.[2] Wash hands thoroughly after handling. Good hygiene practice is essential.[2] Do not eat, drink, or smoke in the work area.

  • Skin Protection: Do not expose open cuts, abraded, or irritated skin to the material.[2]

Spill Management
  • Minor Spills:

    • Immediately clean up all spills.[2]

    • Wear appropriate PPE, including respiratory protection.

    • Avoid breathing dust and contact with skin and eyes.[2]

    • Mechanically take up the spilled material and place it in a suitable container for disposal.[3][5]

  • Major Spills:

    • Evacuate the area and advise personnel of the hazard.[2]

    • Alert emergency responders and inform them of the location and nature of the hazard.[2]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]

  • Skin Contact: Wash skin with soap and plenty of water.[6] Remove contaminated clothing.[6]

  • Ingestion: Wash out the mouth with water, provided the person is conscious.[6] Do not induce vomiting.[6]

  • Inhalation: Move the person to fresh air.[6] If breathing is difficult, provide oxygen.[6]

In all cases of exposure, seek medical attention.[2][6]

Disposal Plan
  • Regulations: All waste must be handled in accordance with local, state, and federal regulations.[2]

  • Waste Collection: Collect waste in clearly labeled, appropriate containers.

  • Recycling: Consider recycling options for unused or uncontaminated material where possible.[2]

  • Contaminated Materials: Treat contaminated PPE and other materials as hazardous waste and dispose of them accordingly.

  • Wastewater: Do not allow wash water from cleaning equipment to enter drains.[2] Collect all wash water for treatment and disposal.[2]

Visual Workflow and Safety Diagrams

The following diagrams illustrate the operational workflow for handling this compound and the hierarchy of safety controls.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_spill Spill Response receiving Receive & Inspect storage Store at -20°C receiving->storage Intact prep Prepare in Hood storage->prep experiment Conduct Experiment prep->experiment waste Collect Waste experiment->waste spill Manage Spill experiment->spill If spill occurs dispose Dispose per Regulations waste->dispose spill->dispose

This compound Handling Workflow

Hierarchy of Controls (Most to Least Effective) elimination Elimination substitution Substitution engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (Gloves, Goggles, Respirator)

Hierarchy of Safety Controls

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kuromanin chloride
Reactant of Route 2
Kuromanin chloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。